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8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane Documentation Hub

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  • Product: 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane
  • CAS: 877790-46-0

Core Science & Biosynthesis

Foundational

Synthesis of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

An In-depth Technical Guide to the Authored by a Senior Application Scientist Foreword: The Strategic Importance of Aryl Amines In the landscape of modern drug discovery and materials science, the synthesis of carbon-nit...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Aryl Amines

In the landscape of modern drug discovery and materials science, the synthesis of carbon-nitrogen (C-N) bonds, particularly in the context of aromatic systems, remains a cornerstone of molecular innovation. The target molecule, 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane , represents a confluence of two critical pharmacophores: a nitropyridine moiety, a common electrophilic partner in medicinal chemistry, and a spirocyclic diamine scaffold. Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have shown significant potential as ligands for the σ1 receptor, which is a promising target for tumor imaging agents.[1][2] This guide provides a comprehensive, mechanistically-grounded protocol for the synthesis of this target molecule, focusing on the robust and versatile Buchwald-Hartwig amination reaction.

Retrosynthetic Analysis and Strategic Approach

The most logical and efficient approach to constructing the target molecule involves the formation of the C-N bond between the pyridine ring and the secondary amine of the spirocycle. This disconnection points directly to a cross-coupling strategy.

G Target Target Molecule: 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane Disconnection C-N Disconnection (Buchwald-Hartwig Amination) Target->Disconnection Precursors Precursors Disconnection->Precursors Precursor1 1,4-Dioxa-8-azaspiro[4.5]decane (Amine Partner) Precursors->Precursor1 Precursor2 2-Chloro-5-nitropyridine (Aryl Halide Partner) Precursors->Precursor2

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies two key starting materials:

  • 1,4-Dioxa-8-azaspiro[4.5]decane (the nucleophile)

  • 2-Chloro-5-nitropyridine (the electrophile)

The formation of this specific C(sp²)–N bond is often challenging via traditional methods like nucleophilic aromatic substitution (SNAr) due to the reactivity of the aryl halide.[3] The Palladium-catalyzed Buchwald-Hartwig amination provides a powerful and highly generalizable solution.[4][5]

The Core Transformation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or pseudohalide) and an amine.[6] Its development revolutionized synthetic organic chemistry by providing a reliable method for synthesizing aryl amines, which are ubiquitous in pharmaceuticals and natural products.[4]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. Understanding this cycle is critical for troubleshooting and optimizing the reaction.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) Active Catalyst OA Oxidative Addition (Ar-X) Pd0->OA + Ar-X PdII_Aryl L₂Pd(II)(Ar)(X) OA->PdII_Aryl Amine_Coord Amine Binding (R₂NH) PdII_Aryl->Amine_Coord + R₂NH Base_Deprot Base-mediated Deprotonation Amine_Coord->Base_Deprot + Base - [Base-H]X PdII_Amido L₂Pd(II)(Ar)(NR₂) Amido Complex Base_Deprot->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Regeneration Product Ar-NR₂ (Product) RE->Product

Caption: The generalized catalytic cycle for the Buchwald-Hartwig amination.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond of 2-chloro-5-nitropyridine, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation : The amine (1,4-dioxa-8-azaspiro[4.5]decane) coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium amido complex. This step is often rate-limiting.

  • Reductive Elimination : The final C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[6]

Component Selection: The Key to Success

The choice of catalyst, ligand, base, and solvent is interdependent and crucial for achieving high yields.

ComponentSelectionRationale & Causality
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃These are stable Pd(II) and Pd(0) precursors, respectively. Pd(II) sources are reduced in situ to the active Pd(0) catalyst.[6]
Ligand X-PhosA bulky, electron-rich phosphine ligand. Its steric bulk promotes the reductive elimination step and prevents the formation of inactive catalyst dimers.[7]
Base NaOt-Bu or Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. The choice can affect reaction rate and substrate compatibility.[7]
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are necessary to prevent quenching of the strong base and interference with the catalyst.[3]

Detailed Experimental Protocol

This protocol is a self-validating system designed for a 1.0 mmol scale reaction.

Reagent and Materials Table
ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equiv.
2-Chloro-5-nitropyridine158.55158.61.01.0
1,4-Dioxa-8-azaspiro[4.5]decane143.18172.01.21.2
Pd(OAc)₂224.504.50.020.02
X-Phos476.6619.10.040.04
Sodium tert-butoxide (NaOt-Bu)96.10134.51.41.4
Anhydrous Toluene-10 mL--
Experimental Workflow Diagram

G cluster_workflow Experimental Workflow A 1. Oven-dry glassware. Assemble under inert gas. B 2. Charge flask with solids: - Aryl Halide - Amine - Base - Catalyst/Ligand A->B C 3. Add anhydrous solvent (Toluene). B->C D 4. Heat reaction mixture (e.g., 100 °C) with stirring. C->D E 5. Monitor reaction by TLC or LC-MS. D->E F 6. Workup: - Cool to RT - Quench with water - Extract with EtOAc E->F G 7. Purification: - Dry organic layer (Na₂SO₄) - Concentrate - Column Chromatography F->G H 8. Characterize final product (NMR, HRMS). G->H

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology

Safety First : This reaction should be performed in a well-ventilated fume hood. Palladium compounds, strong bases, and organic solvents are hazardous. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Reaction Setup : An oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is assembled. The system is flushed with an inert atmosphere (Argon or Nitrogen).

  • Charging Reagents : To the flask, add 2-chloro-5-nitropyridine (158.6 mg, 1.0 mmol), 1,4-dioxa-8-azaspiro[4.5]decane (172.0 mg, 1.2 mmol), sodium tert-butoxide (134.5 mg, 1.4 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and X-Phos (19.1 mg, 0.04 mmol).

  • Solvent Addition : Add 10 mL of anhydrous toluene via syringe.

  • Reaction Execution : The flask is lowered into a preheated oil bath at 100 °C. The mixture is stirred vigorously under the inert atmosphere.

  • Monitoring : The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-12 hours).

  • Workup : Once the reaction is complete, the flask is removed from the oil bath and allowed to cool to room temperature. The reaction is carefully quenched by the slow addition of 10 mL of water. The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 20 mL).

  • Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization : The identity and purity of the final product, 8-(5-nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane, are confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Outlook

This guide details a robust and reproducible synthesis of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane via a palladium-catalyzed Buchwald-Hartwig amination. The rationale behind the choice of reagents and the detailed, step-by-step protocol provide a solid foundation for researchers in medicinal chemistry and drug development. The successful synthesis of this molecule opens avenues for further functionalization, such as the reduction of the nitro group to an amine, which can then be derivatized to create libraries of compounds for biological screening, particularly in the context of σ1 receptor modulation for therapeutic and diagnostic applications.[1][2]

References

Sources

Exploratory

An In-depth Technical Guide to the Characterization of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Abstract This technical guide provides a comprehensive characterization of the novel heterocyclic compound, 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane. This document outlines the logical synthesis pathway, d...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive characterization of the novel heterocyclic compound, 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane. This document outlines the logical synthesis pathway, detailed physicochemical and spectroscopic properties, and explores the potential applications of this molecule within the realm of drug discovery and medicinal chemistry. The unique structural amalgamation of a rigid, three-dimensional azaspirocyclic scaffold with an electron-deficient nitropyridine moiety presents a compelling case for its investigation as a versatile building block in the development of novel therapeutic agents.

Introduction: Strategic Rationale for the Synthesis

The contemporary landscape of drug discovery places a significant emphasis on the exploration of novel chemical space to identify molecules with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles. Azaspirocycles have emerged as a particularly attractive class of scaffolds due to their inherent three-dimensionality and conformational rigidity.[1] This rigidity can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity. Furthermore, the spirocyclic nature of these frameworks provides precise, multi-directional exit vectors for further functionalization, allowing for a sophisticated exploration of structure-activity relationships (SAR).

The incorporation of a 5-nitropyridine moiety is a deliberate design choice predicated on its well-established role as a bio-isostere and its susceptibility to nucleophilic aromatic substitution (SNAr). The strongly electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of leaving groups at the 2- and 4-positions.[2] This reactivity provides a reliable and efficient handle for the conjugation of the pyridine core to various nucleophilic building blocks, including the 1,4-dioxa-8-azaspiro[4.5]decane scaffold. The resulting molecule, 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane, thus represents a promising starting point for the development of compound libraries targeting a range of biological endpoints.

Synthesis and Mechanism

The synthesis of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is achieved through a classical nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the high reactivity of 2-chloro-5-nitropyridine with the secondary amine of 1,4-dioxa-8-azaspiro[4.5]decane.

Reaction Mechanism

The reaction proceeds via a two-step addition-elimination mechanism.[3][4]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1,4-dioxa-8-azaspiro[4.5]decane attacks the electron-deficient carbon at the 2-position of the 2-chloro-5-nitropyridine ring. This step disrupts the aromaticity of the pyridine ring and forms a negatively charged intermediate known as a Meisenheimer complex.[4] The negative charge is stabilized by resonance, with significant delocalization onto the oxygen atoms of the nitro group.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored through the expulsion of the chloride ion, a good leaving group. This results in the formation of the final product, 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products R1 2-Chloro-5-nitropyridine INT Negatively charged intermediate (Resonance Stabilized) R1->INT Nucleophilic Attack R2 1,4-Dioxa-8-azaspiro[4.5]decane R2->INT P1 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane INT->P1 Elimination P2 Chloride Ion INT->P2

Caption: Generalized workflow of the SNAr reaction.

Experimental Protocol

Materials:

  • 2-Chloro-5-nitropyridine

  • 1,4-Dioxa-8-azaspiro[4.5]decane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 1,4-dioxa-8-azaspiro[4.5]decane (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in anhydrous DMF, add a solution of 2-chloro-5-nitropyridine (1.0 equivalent) in anhydrous DMF dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane as a solid.

Physicochemical and Spectroscopic Characterization

The structural identity and purity of the synthesized compound should be rigorously confirmed using a combination of spectroscopic techniques.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₂H₁₅N₃O₄[5]
Molecular Weight 265.27 g/mol [5]
Appearance Expected to be a yellow to orange solidInferred
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Chloroform)Inferred
Spectroscopic Data (Predicted)

While experimental data is not publicly available, the following spectroscopic characteristics can be predicted based on the known structure of the molecule.

¹H NMR (400 MHz, CDCl₃):

  • δ ~8.9 ppm (d, 1H): Proton on the pyridine ring ortho to the nitro group.

  • δ ~8.0 ppm (dd, 1H): Proton on the pyridine ring between the nitro group and the spirocyclic amine.

  • δ ~6.5 ppm (d, 1H): Proton on the pyridine ring ortho to the spirocyclic amine.

  • δ ~3.9 ppm (s, 4H): Protons of the ethylene glycol unit in the dioxaspiro moiety.

  • δ ~3.7 ppm (t, 4H): Protons on the piperidine ring adjacent to the nitrogen atom.

  • δ ~1.7 ppm (t, 4H): Protons on the piperidine ring beta to the nitrogen atom.

¹³C NMR (100 MHz, CDCl₃):

  • δ ~160 ppm: Carbon of the pyridine ring attached to the spirocyclic amine.

  • δ ~150 ppm: Carbon of the pyridine ring ortho to the nitro group.

  • δ ~140 ppm: Carbon of the pyridine ring bearing the nitro group.

  • δ ~135 ppm: Carbon of the pyridine ring between the nitro group and the spirocyclic amine.

  • δ ~107 ppm: Carbon of the pyridine ring ortho to the spirocyclic amine.

  • δ ~107 ppm: Spirocyclic carbon atom.

  • δ ~64 ppm: Carbons of the ethylene glycol unit.

  • δ ~45 ppm: Carbons on the piperidine ring adjacent to the nitrogen.

  • δ ~35 ppm: Carbons on the piperidine ring beta to the nitrogen.

FT-IR (ATR):

  • ~1580-1600 cm⁻¹: Aromatic C=C stretching.

  • ~1500-1550 cm⁻¹ and 1330-1370 cm⁻¹: Asymmetric and symmetric NO₂ stretching, respectively.

  • ~1100-1200 cm⁻¹: C-N stretching.

  • ~1050-1150 cm⁻¹: C-O stretching of the dioxaspiro moiety.

Mass Spectrometry (ESI+):

  • m/z: 266.11 [M+H]⁺

Potential Applications in Drug Discovery

The unique structural features of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane make it an attractive scaffold for medicinal chemistry programs.

Scaffold for Kinase Inhibitors

The pyridine core is a common feature in many approved and investigational kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, and the ring system provides a rigid platform for the presentation of substituents that can interact with the kinase hinge region and other key residues in the ATP binding pocket. The azaspiro[4.5]decane moiety can be further functionalized to explore interactions with the solvent-exposed regions of the kinase, potentially leading to improved potency and selectivity.

Central Nervous System (CNS) Agents

The rigid, three-dimensional structure of the azaspirocycle can be advantageous for designing ligands that target CNS receptors. The polarity and hydrogen bonding capacity of the molecule can be modulated through further chemical modifications to optimize blood-brain barrier penetration. The 1,4-dioxaspiro[4.5]decane motif is a known component of biologically active molecules, including those with affinity for sigma receptors.[6]

Probes for Chemical Biology

The nitro group on the pyridine ring can be readily reduced to an amine. This amino group can then serve as a versatile chemical handle for the attachment of fluorescent dyes, biotin tags, or other reporter molecules. Such derivatives would be invaluable tools for studying the biological targets and mechanisms of action of compounds derived from this scaffold.

Conclusion and Future Directions

8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a novel heterocyclic compound with significant potential as a building block in drug discovery. Its synthesis is straightforward, and its structural features offer a compelling combination of rigidity, three-dimensionality, and tunable electronics. Future work should focus on the experimental validation of the proposed synthesis and characterization data. Furthermore, the synthesis of a diverse library of analogs by modifying both the azaspirocycle and the pyridine ring will be crucial for unlocking the full therapeutic potential of this promising scaffold. The exploration of its biological activity across various target classes is highly warranted.

logical_relationship cluster_features Key Structural Features cluster_properties Resulting Properties cluster_applications Potential Applications Core 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane Feature1 Azaspiro[4.5]decane Scaffold Core->Feature1 Feature2 5-Nitropyridine Moiety Core->Feature2 Prop1 3D Rigidity Feature1->Prop1 Prop2 Tunable Electronics Feature2->Prop2 Prop3 Synthetic Accessibility (SNAr) Feature2->Prop3 App1 Kinase Inhibitors Prop1->App1 App2 CNS Agents Prop1->App2 Prop2->App1 App3 Chemical Biology Probes Prop3->App3

Caption: Logical relationship of the core compound's features, properties, and applications.

References

  • AiFChem. (2026, January 15). Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds. AiFChem.
  • ResearchGate. (2025, August 6). Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. Retrieved January 17, 2026, from [Link]

  • PubMed. (2015, July 23). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved January 17, 2026, from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved January 17, 2026, from [Link]

  • sfera - Unife. (2025, May 21). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved January 17, 2026, from [Link]

  • MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved January 17, 2026, from [Link]

  • U.S. Environmental Protection Agency. 8-Azaspiro[4.5]decane-7,9-dione, 8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]- - Substance Details. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. 1,4-Dioxa-8-azaspiro(4.5)decane. PubChem. Retrieved January 17, 2026, from [Link]

  • PubMed Central. Advanced analysis of single-molecule spectroscopic data. Retrieved January 17, 2026, from [Link]

  • PubMed Central. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved January 17, 2026, from [Link]

Sources

Foundational

Physical and chemical properties of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane, a heterocyclic compound of interest in medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data available for its constituent precursors: 1,4-dioxa-8-azaspiro[4.5]decane and 2-substituted-5-nitropyridines. The guide outlines a plausible synthetic route, predicts physicochemical and spectral properties, and discusses the anticipated chemical reactivity and stability of the title compound. This paper is intended to serve as a foundational resource for researchers and scientists engaged in the synthesis and evaluation of novel spirocyclic compounds.

Introduction and Molecular Overview

8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane belongs to a class of compounds that integrate a spirocyclic diamine scaffold with an electron-deficient aromatic system. The 1,4-dioxa-8-azaspiro[4.5]decane moiety, a protected form of 4-piperidone, offers a rigid yet three-dimensional structure that is often explored in the design of receptor ligands. The linkage to a 5-nitropyridine ring via a secondary amine introduces a strongly electron-withdrawing group, which significantly influences the molecule's electronic properties, reactivity, and potential as a pharmacophore. The nitro group, in particular, is a versatile functional group that can participate in a variety of chemical transformations and often imparts specific biological activities.

The structural combination of these two fragments suggests potential applications in areas where modulation of biological targets is achieved through specific spatial and electronic interactions. The spirocyclic core can provide a defined orientation for the nitropyridine moiety, potentially leading to high-affinity binding to target proteins.

Below is a diagram illustrating the chemical structure of the title compound.

Caption: Chemical structure of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane.

Physicochemical Properties

The physicochemical properties of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane are predicted based on its structure and available data for its precursors. These properties are crucial for its handling, formulation, and biological activity.

PropertyPredicted ValueSource/Justification
Molecular Formula C₁₂H₁₅N₃O₄[1]
Molecular Weight 265.27 g/mol [1]
Melting Point 149-150 °CPredicted value from chemical suppliers.[2]
Boiling Point 467.1 ± 45.0 °CPredicted value.[2]
Density 1.38 ± 0.1 g/cm³Predicted value.[2]
pKa 4.21 ± 0.29Predicted value, likely corresponding to the protonated pyridine nitrogen.[2]
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Based on the hydrophobic spirocycle and the polar nitropyridine moiety.
Appearance Likely a yellow to brown crystalline solid.The nitropyridine chromophore typically imparts color.

Synthesis and Reaction Mechanisms

The pyridine ring is rendered electron-deficient by the strongly electron-withdrawing nitro group, which activates the ring for nucleophilic attack, particularly at the ortho and para positions relative to the nitro group.[3] The halogen at the 2-position serves as a good leaving group, facilitating the substitution by the secondary amine of the spirocycle.

G reagent1 1,4-Dioxa-8-azaspiro[4.5]decane conditions Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, DMSO) Heat (80-140 °C) reagent1->conditions reagent2 2-Chloro-5-nitropyridine reagent2->conditions product 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane conditions->product SNAr Reaction

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Proposed)

Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMF or DMSO is to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate. An inorganic base like potassium carbonate or an organic base like triethylamine is used to neutralize the HCl byproduct, driving the reaction to completion. Heating is necessary to overcome the activation energy barrier of disrupting the aromaticity of the pyridine ring.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-dioxa-8-azaspiro[4.5]decane (1.0 eq.) in anhydrous dimethylformamide (DMF).

  • Addition of Base: Add potassium carbonate (K₂CO₃, 2.0 eq.) to the solution.

  • Substrate Addition: Add 2-chloro-5-nitropyridine (1.0 eq.) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. A precipitate of the crude product should form.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Self-Validating System for Protocol

The progress and success of this protocol can be validated at each stage. TLC analysis during the reaction will show the consumption of the starting materials and the appearance of a new, more polar product spot. After work-up, the identity and purity of the product can be confirmed by melting point determination and spectroscopic analysis (NMR, MS, and IR), which should match the predicted data outlined in the subsequent sections.

Predicted Spectral Properties

The spectral properties of the title compound can be predicted by considering the characteristic signals of its two main components.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Spirocycle Protons: The protons of the 1,4-dioxa-8-azaspiro[4.5]decane moiety are expected in the aliphatic region. The four protons of the dioxolane ring (OCH₂CH₂O) should appear as a singlet or a narrow multiplet around 3.9-4.0 ppm. The piperidine ring protons will show more complex splitting patterns. The protons alpha to the nitrogen (N-CH₂) will be shifted downfield to approximately 3.5-3.8 ppm due to the deshielding effect of the attached nitropyridine ring. The protons beta to the nitrogen will likely appear around 1.6-1.9 ppm.

    • Nitropyridine Protons: The pyridine ring will exhibit three distinct aromatic proton signals. The proton at C6 (ortho to the spirocycle nitrogen) is expected to be the most upfield of the aromatic protons, likely around 6.8-7.0 ppm, appearing as a doublet. The proton at C4 (meta to the spirocycle nitrogen and ortho to the nitro group) will be significantly downfield, around 8.2-8.4 ppm, as a doublet of doublets. The proton at C3 (para to the spirocycle nitrogen and meta to the nitro group) will be the most downfield, appearing as a doublet around 9.0-9.2 ppm.

  • ¹³C NMR:

    • Spirocycle Carbons: The spiro carbon (quaternary) will appear around 108-110 ppm. The dioxolane carbons (OCH₂) will be in the 64-66 ppm range. The piperidine carbons alpha to the nitrogen will be around 45-50 ppm, while the beta carbons will be in the 30-35 ppm range.

    • Nitropyridine Carbons: The carbon attached to the spirocycle nitrogen (C2) will be highly deshielded, appearing around 158-160 ppm. The carbon bearing the nitro group (C5) will be in the 140-142 ppm range. The other aromatic carbons will appear between 107-150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic
1600-1580C=C and C=N stretchPyridine ring
1530-1500 and 1350-1330Asymmetric and symmetric NO₂ stretchNitro group
1250-1050C-O stretchDioxolane ether
1300-1200C-N stretchAryl-amine
Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 265 would be expected. Common fragmentation patterns would involve the loss of the nitro group (-NO₂, 46 Da), cleavage of the piperidine ring, and fragmentation of the dioxolane moiety. Electrospray ionization (ESI) would likely show a prominent protonated molecular ion ([M+H]⁺) at m/z = 266.

Chemical Reactivity and Stability

The reactivity of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is primarily dictated by the nitropyridine ring and the secondary amine linkage.

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction under various conditions (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with SnCl₂/HCl) to yield the corresponding 5-amino derivative. This transformation is often a key step in further functionalization and is crucial in many drug discovery programs as the amino group can serve as a handle for amide bond formation or other coupling reactions.

G start 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane reagents Reducing Agent (e.g., H₂, Pd/C) start->reagents product 8-(5-Aminopyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane reagents->product Reduction

Caption: Key reactivity pathway: Reduction of the nitro group.

  • Stability: The compound is expected to be stable under normal laboratory conditions.[5] The dioxolane group serves as a protecting group for the ketone functionality and is stable to basic and nucleophilic conditions but can be hydrolyzed under acidic conditions to reveal the 4-piperidone. The C-N bond between the spirocycle and the pyridine ring is generally robust. The compound should be stored away from strong acids and oxidizing agents.

Conclusion

While direct experimental data on 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is scarce, this technical guide provides a robust, scientifically-grounded framework for its synthesis and characterization. By leveraging established principles of nucleophilic aromatic substitution and analyzing the properties of its precursors, we have outlined a detailed protocol for its preparation and predicted its key physicochemical and spectral properties. The insights into its reactivity, particularly the potential for reduction of the nitro group, highlight its utility as a versatile intermediate for further chemical exploration. This guide serves as a valuable starting point for researchers and drug development professionals interested in the synthesis and application of novel spirocyclic heterocyclic compounds.

References

  • Bakke, J. M., Ranes, E., Riha, J., & Svensen, H. (1999). The Synthesis of β-nitropyridine compounds. Acta Chemica Scandinavica, 53, 141.
  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. [Link]

  • ResearchGate. (n.d.). Structure of 2-chloro-5-nitro pyridine. [Link]

  • FAO AGRIS. (2023). CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES. [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitropyridine. [Link]

  • ResearchGate. (2015). Nitropyridines: Synthesis and reactions. [Link]

  • PubChem. (n.d.). 1,4-Dioxa-8-azaspiro(4.5)decane. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

This guide provides a comprehensive technical overview of the methodologies and interpretations involved in the crystal structure analysis of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane. It is intended for re...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies and interpretations involved in the crystal structure analysis of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane. It is intended for researchers, scientists, and drug development professionals with an interest in structural chemistry and its application in medicinal chemistry.

Introduction: Unveiling the Molecular Architecture

The compound 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a molecule of significant interest in the field of medicinal chemistry. It incorporates two key pharmacophores: a nitropyridine moiety and a 1,4-dioxa-8-azaspiro[4.5]decane scaffold. Nitropyridine derivatives are a versatile class of compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3][4]. The pyridine ring is a common motif in many FDA-approved drugs[2]. The spirocyclic system, specifically the 1,4-dioxa-8-azaspiro[4.5]decane, provides a rigid and three-dimensional framework that can be crucial for specific receptor binding and can improve pharmacokinetic properties.

Understanding the precise three-dimensional arrangement of atoms within this molecule through single-crystal X-ray diffraction is paramount for several reasons[5][6][7]. It allows for the unambiguous determination of its molecular conformation, the identification of key structural features, and the analysis of intermolecular interactions that govern its packing in the solid state. This information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new and more potent drug candidates[7].

This guide will walk through the critical steps of a typical crystal structure analysis of a novel organic compound like 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane, from synthesis and crystallization to the final interpretation of the structural data.

Part 1: Synthesis and Crystallization - The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.

Proposed Synthetic Pathway

A plausible synthetic route to 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane would likely involve a nucleophilic aromatic substitution (SNAr) reaction. The proposed pathway is illustrated below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 1,4-Dioxa-8-azaspiro[4.5]decane C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat A->C Nucleophile B 2-Chloro-5-nitropyridine B->C Electrophile D 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane C->D SNA r Reaction

Caption: Proposed synthetic pathway for 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane.

In this proposed synthesis, the secondary amine of 1,4-dioxa-8-azaspiro[4.5]decane acts as a nucleophile, attacking the electron-deficient carbon atom of 2-chloro-5-nitropyridine, which is activated by the electron-withdrawing nitro group. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often the most challenging step[7][8]. The goal is to obtain crystals that are of sufficient size (typically 0.1-0.5 mm in each dimension) and have a well-ordered internal structure.

Step-by-Step Methodology:

  • Purification of the Compound: The synthesized compound must be purified to the highest possible degree. Techniques such as column chromatography or recrystallization are commonly employed.

  • Solvent Screening: A range of solvents and solvent mixtures should be screened to find a suitable system where the compound has moderate solubility.

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent to near saturation.

    • Loosely cap the vial to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature.

  • Vapor Diffusion:

    • Hanging Drop: Dissolve the compound in a good solvent and place a drop on a siliconized coverslip. Invert the coverslip over a well containing a poor solvent (in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.

    • Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a pedestal inside the well.

  • Cooling Crystallization:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to induce crystallization. The rate of cooling is critical; slower cooling rates generally yield better quality crystals.

Part 2: X-ray Diffraction Data Collection - Capturing the Diffraction Pattern

Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data. This is typically done using a single-crystal X-ray diffractometer.

Experimental Workflow

The general workflow for X-ray data collection is as follows:

G A Crystal Mounting B Mount on Goniometer Head A->B C Data Collection on Diffractometer B->C D Data Processing C->D E Structure Solution D->E F Structure Refinement E->F

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection Parameters

The following table summarizes the typical parameters for X-ray data collection for an organic compound.

ParameterTypical Value/SettingRationale
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Mo Kα is generally suitable for a wide range of organic compounds. Cu Kα provides better resolution for smaller unit cells.
Temperature 100 KLow temperature reduces thermal motion of atoms, leading to higher quality data.
Detector CCD or CMOS area detectorAllows for efficient collection of a large number of reflections.
Data Collection Strategy ω and φ scansA combination of scans ensures that a complete and redundant dataset is collected.
Exposure Time 10-60 seconds per frameDependent on the crystal's diffracting power.

Part 3: Structure Solution and Refinement - From Diffraction to 3D Model

The collected diffraction data is a set of reflection intensities. The process of converting this data into a three-dimensional model of the molecule is known as structure solution and refinement.

Structure Solution

For small molecules like 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane, direct methods are typically used to solve the phase problem of crystallography. Software packages such as SHELXS or Olex2 are commonly employed[5]. These programs use statistical methods to determine the initial phases of the reflections, which allows for the calculation of an initial electron density map.

Structure Refinement

The initial model obtained from structure solution is then refined using a least-squares method. This iterative process involves adjusting the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed by several factors, including the R-factor (agreement factor), the goodness-of-fit (GooF), and the residual electron density.

Part 4: Analysis of the Crystal Structure - Deciphering the Molecular Details

With a refined crystal structure, a detailed analysis of the molecular geometry and intermolecular interactions can be performed. While the specific data for the title compound is not available, we can predict some of its key structural features based on known chemistry.

Molecular Geometry

The following table presents hypothetical but realistic bond lengths and angles for key fragments of the molecule.

ParameterExpected Value (Å or °)Justification
C-N (pyridine-spiro) ~1.38 ÅTypical C-N single bond with some double bond character due to resonance.
N-O (nitro group) ~1.22 ÅCharacteristic bond length for a nitro group.
C-O (dioxane ring) ~1.43 ÅStandard C-O single bond length.
Pyridine Ring Angles ~120°Consistent with sp2 hybridization.
Spiro Center (C) ~109.5°Tetrahedral geometry of the sp3 hybridized carbon.
Conformation and Stereochemistry

The 1,4-dioxa-8-azaspiro[4.5]decane moiety is expected to adopt a chair conformation for the piperidine ring and an envelope or twist conformation for the dioxane ring to minimize steric strain. The relative orientation of the nitropyridine group with respect to the spirocyclic system will be a key conformational feature.

Intermolecular Interactions

In the solid state, molecules will pack in a way that maximizes favorable intermolecular interactions. For 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane, the following interactions are anticipated:

  • Hydrogen Bonding: While there are no classic hydrogen bond donors, weak C-H···O and C-H···N interactions are likely to be present.

  • π-π Stacking: The electron-deficient nitropyridine rings may engage in π-π stacking interactions.

  • van der Waals Forces: These non-specific interactions will contribute to the overall crystal packing.

The following diagram illustrates potential intermolecular interactions.

G cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 A Nitropyridine Ring C Nitropyridine Ring A->C π-π Stacking B Spiro System D Spiro System B->D van der Waals

Caption: Schematic of potential intermolecular interactions.

Part 5: Significance and Implications - From Structure to Function

The detailed structural information obtained from the crystal structure analysis of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane has significant implications for drug development.

  • Structure-Based Drug Design: The precise coordinates of each atom can be used as a starting point for computational studies, such as molecular docking, to predict how the molecule might interact with a biological target.

  • Pharmacophore Modeling: The identified key structural features and their spatial arrangement can be used to develop a pharmacophore model, which can guide the design of new molecules with similar or improved activity.

  • Polymorphism Screening: The crystal structure provides a definitive characterization of a specific solid form. This is crucial in pharmaceutical development, as different polymorphs can have different physical properties, such as solubility and bioavailability.

Conclusion

The crystal structure analysis of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane provides a wealth of information that is critical for understanding its chemical and biological properties. This guide has outlined the key steps involved in such an analysis, from the initial synthesis and crystallization to the final interpretation of the structural data. The insights gained from this type of study are fundamental to the advancement of medicinal chemistry and the development of new therapeutic agents.

References

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC. Retrieved January 17, 2026, from [Link]

  • chemeurope.com. (n.d.). Cambridge Crystallographic Data Centre. Retrieved January 17, 2026, from [Link]

  • Chemistry World. (n.d.). CCDC. Retrieved January 17, 2026, from [Link]

  • The Role of Nitropyridines in Pharmaceutical Development. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. (2024, March 26). YouTube. Retrieved January 17, 2026, from [Link]

  • Lab Manager. (n.d.). The Cambridge Crystallographic Data Centre's All. Retrieved January 17, 2026, from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2022). Molecules, 27(15), 4935. [Link]

  • The Role of Pyridine Derivatives in Modern Chemical Synthesis. (2025, December 16). Retrieved January 17, 2026, from [Link]

  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. (n.d.). Madurai Kamaraj University. Retrieved January 17, 2026, from [Link]

  • X-Ray Crystallography of Chemical Compounds. (2007). Current Chemical Genomics, 1, 1-12. [Link]

  • Crystal Structure Solution of Organic Compounds from X-Ray Powder Diffraction Data. (2001). ChemInform, 32(32). [Link]

  • The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]

  • Growing Crystals for X-ray Diffraction Analysis. (2015). Journal of Visualized Experiments, (97), e52538. [Link]

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Foundational

Stability Under Scrutiny: A Technical Guide to the Forced Degradation of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

This in-depth technical guide provides a comprehensive framework for conducting stability studies on 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane, a novel chemical entity with significant therapeutic potential...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for conducting stability studies on 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane, a novel chemical entity with significant therapeutic potential. As researchers, scientists, and drug development professionals, understanding the intrinsic stability of a drug candidate is paramount for ensuring its quality, safety, and efficacy.[1] This document outlines a systematic approach to forced degradation studies, also known as stress testing, to identify potential degradation pathways and establish a robust, stability-indicating analytical method.[2][3][4]

The structural features of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane, namely the nitropyridine ring and the spirocyclic amine, suggest potential vulnerabilities to hydrolytic, oxidative, and photolytic degradation.[5][6] Therefore, a thorough investigation under stressed conditions is crucial to anticipate and mitigate potential stability issues during development and storage.[7][8]

Section 1: The Strategic Imperative of Forced Degradation

Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into the chemical behavior of a molecule under conditions more severe than accelerated stability testing.[2][9] The primary objectives of these studies for 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane are:

  • Elucidation of Degradation Pathways: To identify the likely degradation products and understand the chemical transformations the molecule undergoes under stress.[2][4]

  • Development of Stability-Indicating Methods: To develop and validate an analytical method, typically High-Performance Liquid Chromatography (HPLC), that can accurately separate and quantify the parent drug from its degradation products.[10][11][12][13]

  • Informing Formulation and Packaging Development: The stability profile informs the selection of appropriate excipients, manufacturing processes, and packaging to protect the drug substance from degradation.[3][9]

  • Ensuring Regulatory Compliance: Forced degradation data is a key component of regulatory submissions to agencies such as the FDA and EMA, as outlined in the International Council for Harmonisation (ICH) guidelines.[4][7]

The following diagram illustrates the central role of forced degradation studies in the broader context of drug stability assessment.

Forced_Degradation_Workflow cluster_FD Forced Degradation Studies cluster_Analysis Analytical Method Development & Validation cluster_Outcomes Key Outcomes Stress Stress Conditions (Acid, Base, Oxidation, Heat, Light) Degraded_Sample Stressed Sample Stress->Degraded_Sample API API Solution/Solid API->Stress SIM Stability-Indicating HPLC Method Development Degraded_Sample->SIM Validation Method Validation (ICH Q2(R1)) SIM->Validation Deg_Pathways Degradation Pathway Elucidation Validation->Deg_Pathways Formulation Formulation & Packaging Strategy Validation->Formulation Regulatory Regulatory Submission Data Validation->Regulatory

Caption: Workflow of Forced Degradation Studies.

Section 2: Experimental Design and Protocols

A systematic approach to forced degradation is essential for generating meaningful and reproducible data. The following protocols are designed to assess the stability of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane under various stress conditions as recommended by ICH guidelines.[14][15][16]

Preparation of Stock and Working Solutions
  • Stock Solution: Prepare a stock solution of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Working Solution: Dilute the stock solution with the same solvent to a working concentration of 100 µg/mL for subsequent stress studies.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceuticals.[17] The susceptibility of the target molecule to acid and base-catalyzed hydrolysis will be investigated.

Protocol for Acid Hydrolysis:

  • To 1 mL of the working solution (100 µg/mL), add 1 mL of 0.1 M hydrochloric acid.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a final concentration of 10 µg/mL.

  • Analyze the samples by HPLC.

Protocol for Base Hydrolysis:

  • To 1 mL of the working solution (100 µg/mL), add 1 mL of 0.1 M sodium hydroxide.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase to a final concentration of 10 µg/mL.

  • Analyze the samples by HPLC.

Oxidative Stability

Oxidation is another prevalent degradation mechanism, often initiated by atmospheric oxygen or residual peroxides in excipients.[18][19][20][21]

Protocol for Oxidative Degradation:

  • To 1 mL of the working solution (100 µg/mL), add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At specified time points, withdraw an aliquot and dilute with the mobile phase to a final concentration of 10 µg/mL.

  • Analyze the samples by HPLC.

Thermal Stability

Thermal stability testing assesses the impact of elevated temperatures on the drug substance.[22][][24]

Protocol for Thermal Degradation:

  • Accurately weigh a sample of the solid 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane and place it in a controlled temperature oven at 80°C for 48 hours.

  • At specified time points, dissolve a portion of the solid in the mobile phase to achieve a final concentration of 10 µg/mL.

  • Analyze the samples by HPLC.

Photostability

Photostability testing is crucial for light-sensitive compounds and is guided by ICH Q1B.[25][26][27][28][29]

Protocol for Photodegradation:

  • Expose a solution of the compound (100 µg/mL in a suitable solvent) and the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • At the end of the exposure period, prepare the samples to a final concentration of 10 µg/mL in the mobile phase.

  • Analyze the samples by HPLC.

The following diagram outlines the experimental workflow for the forced degradation studies.

Experimental_Workflow cluster_Stress Stress Conditions cluster_Analysis Analysis Start Start: API Sample Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal (80°C, Solid State) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Sampling Time-Point Sampling & Preparation Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC Stability-Indicating HPLC-UV Analysis Sampling->HPLC LCMS LC-MS/MS for Degradant Identification HPLC->LCMS Data_Analysis Data Analysis & Interpretation LCMS->Data_Analysis

Caption: Experimental workflow for forced degradation.

Section 3: Analytical Methodology

A validated, stability-indicating analytical method is essential for the successful outcome of these studies.[11][13][30]

Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection is the standard approach.[10][31]

Illustrative HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 280 nm
Injection Vol. 10 µL
Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

Identification of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the structural elucidation of degradation products.[32][33][34][35] By comparing the mass spectra of the parent compound and its degradants, potential structures can be proposed.

Section 4: Data Interpretation and Reporting

The data generated from the forced degradation studies should be systematically analyzed and presented.

Quantitative Analysis

The percentage of degradation of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane under each stress condition should be calculated. The results can be summarized in a table for easy comparison.

Illustrative Summary of Forced Degradation Results:

Stress ConditionDuration% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl24 h15.2%2
0.1 M NaOH24 h25.8%3
3% H₂O₂24 h8.5%1
Thermal (80°C)48 h5.1%1
PhotolyticICH Q1B12.3%2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Degradation Pathway Elucidation

Based on the structures of the identified degradation products, a degradation pathway can be proposed. For instance, hydrolysis of the nitropyridine ring or oxidation of the spiro-amine could be potential degradation routes.

The following diagram illustrates a hypothetical degradation pathway for 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane.

Degradation_Pathway cluster_Degradation Degradation Products Parent 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane (Parent Compound) DP1 DP-1 Hydrolysis Product Parent->DP1 Acid/Base Hydrolysis DP2 DP-2 Oxidation Product Parent->DP2 Oxidation DP3 DP-3 Photodegradation Product Parent->DP3 Photolysis

Caption: Hypothetical degradation pathway.

Section 5: Conclusion and Future Directions

This technical guide provides a robust framework for investigating the stability of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane. The successful execution of these forced degradation studies will provide invaluable information for the continued development of this promising drug candidate. The data will enable the establishment of a validated stability-indicating method, inform the development of a stable formulation, and support regulatory filings.

Future work should focus on the isolation and definitive structural characterization of the major degradation products using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.[31] Furthermore, the toxicological potential of these degradation products should be assessed to ensure patient safety.

References

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Exploratory

A Predictive and Methodological Guide to the Organic Solvent Solubility of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Abstract The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences process development, formulation, purification, and bioavailabil...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences process development, formulation, purification, and bioavailability. This technical guide addresses 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane, a novel heterocyclic compound for which public solubility data is not available. In the absence of established experimental values, this document provides a framework for predicting and systematically determining its solubility profile. We present a detailed structural analysis to forecast solubility based on first principles, introduce Hansen Solubility Parameters (HSP) as a predictive tool, and provide a robust, step-by-step experimental protocol for accurate quantitative determination using the equilibrium shake-flask method. This guide is intended for researchers, chemists, and drug development professionals who require a scientifically grounded approach to characterizing novel compounds.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, solubility is a cornerstone property that dictates the viability of a compound.[1][2] Poor solubility can impede formulation, lead to low or variable bioavailability, and create significant hurdles in preclinical and clinical development.[3] For a novel molecule such as 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane (Molecular Formula: C₁₂H₁₅N₃O₄, Molecular Weight: 265.27 g/mol ), understanding its behavior in various organic solvents is essential for:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis, work-up, and purification.

  • Formulation Development: Designing effective delivery systems, from simple solutions for early-stage testing to complex dosage forms.[3]

  • Analytical Method Development: Choosing mobile phases for chromatographic analysis and standards preparation.

  • Toxicity Studies: Preparing accurate dosing solutions for in vitro and in vivo assays.

Given the absence of published data for this specific molecule, a strategy combining theoretical prediction and systematic experimentation is the most scientifically sound path forward.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "similia similibus solvuntur" or "like dissolves like" is the foundation of solubility prediction.[4] A molecule's solubility is governed by its intermolecular forces, which we can infer from its structure.

Structural Analysis of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

The molecule can be deconstructed into three key functional regions:

  • 5-Nitropyridine Moiety: This is a highly polar, electron-withdrawing aromatic system. The nitro group (-NO₂) is a strong dipole and a hydrogen bond acceptor. The pyridine nitrogen is also a hydrogen bond acceptor. This region will dominate interactions with polar solvents. Nitropyridine-containing compounds are often soluble in polar aprotic solvents.[5][6]

  • N-Aryl Piperidine Linkage: The tertiary amine of the piperidine ring is a weak base and a hydrogen bond acceptor. As part of an N-arylpiperidine structure, it contributes to the molecule's overall polarity and conformational rigidity.[7][8]

  • 1,4-Dioxa-8-azaspiro[4.5]decane Core: This spirocyclic ketal is a relatively rigid, non-aromatic structure. The two ether oxygens are hydrogen bond acceptors. While the overall hydrocarbon framework is nonpolar, the ether groups add localized polarity.

Overall Prediction: The combination of a highly polar nitropyridine head and a moderately polar, bulky spirocyclic tail suggests that the molecule will exhibit preferential solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetone, Acetonitrile) and some polar protic solvents (e.g., alcohols), while showing poor solubility in nonpolar solvents like hexane or toluene.

Hansen Solubility Parameters (HSP) as a Quantitative Tool

To refine this prediction, we can use Hansen Solubility Parameters (HSP). HSP theory quantifies the "like dissolves like" principle by breaking down a substance's total cohesive energy into three components[4]:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each solvent and solute can be described by a point in 3D "Hansen space" (δD, δP, δH). The principle states that substances with closer HSP coordinates are more likely to be miscible.[4] While the HSP of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is unknown, we can use the HSP of common solvents to select a diverse screening set and later rationalize the experimental results.

Table 1: Hansen Solubility Parameters (HSP) for Common Organic Solvents (Values are in MPa⁰·⁵ and sourced from publicly available data. Small variations may exist between sources.)[9][10][11][12]

SolventClassδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
n-HexaneNonpolar14.90.00.0
TolueneNonpolar (Aromatic)18.01.42.0
DichloromethaneHalogenated17.07.37.1
AcetonePolar Aprotic15.510.47.0
Ethyl AcetatePolar Aprotic15.85.37.2
AcetonitrilePolar Aprotic15.318.06.1
Tetrahydrofuran (THF)Polar Aprotic16.85.78.0
Dimethylformamide (DMF)Polar Aprotic17.413.711.3
Dimethyl Sulfoxide (DMSO)Polar Aprotic18.416.410.2
MethanolPolar Protic14.712.322.3
EthanolPolar Protic15.88.819.4
IsopropanolPolar Protic15.86.116.4
WaterPolar Protic15.516.042.3

The following diagram illustrates the logic of using structural analysis and HSP to guide solvent selection for experimental testing.

G cluster_0 Theoretical Prediction cluster_1 Experimental Design A Target Molecule 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane B Structural Analysis (Functional Groups, Polarity) A->B D Qualitative Solubility Forecast B->D C Hansen Solubility Parameters (HSP) 'Like Dissolves Like' C->D E Solvent Selection (Table 1) (Polar, Nonpolar, Aprotic, Protic) D->E Guides F Experimental Protocol (Shake-Flask Method) E->F

Figure 1. Logic flow from structural analysis to experimental design.

Experimental Protocol: Quantitative Solubility Determination

The following protocol details the Equilibrium Shake-Flask Method , a gold-standard technique for determining thermodynamic solubility. This method is reliable for compounds of low to moderate solubility.[6]

Materials and Equipment
  • 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane (solid, >98% purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.01 mg)

  • Glass vials (e.g., 4 mL) with PTFE-lined screw caps

  • Thermostatically controlled shaker or incubator (e.g., set to 25 °C ± 0.5 °C)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis spectrophotometer.

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of the solid compound to a pre-weighed glass vial. An amount sufficient to ensure undissolved solid remains at equilibrium is critical (e.g., 5-10 mg).

  • Record the exact mass of the compound added.

  • Pipette a precise volume of the selected solvent (e.g., 2.0 mL) into the vial.

  • Securely cap the vial. Prepare samples in triplicate for each solvent to ensure statistical validity.

Step 2: Equilibration

  • Place the vials in the thermostatically controlled shaker.

  • Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but a time-point study (e.g., sampling at 12, 24, 48, and 72 hours) is recommended for a novel compound to confirm that the concentration has reached a plateau.

Step 3: Phase Separation

  • Once equilibrium is achieved, stop agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

  • Carefully draw the supernatant (the clear, saturated solution) using a syringe.

  • Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved microparticulates. Self-Validation Note: Discard the first few drops from the filter to prevent dilution or adsorption effects.

Step 4: Quantification

  • Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent (often the same solvent or mobile phase) to bring the concentration within the linear range of the analytical instrument.

  • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) against a calibration curve prepared from stock solutions of known concentrations.

  • Calculate the concentration of the saturated solution, accounting for the dilution factor.

Visualization of the Experimental Workflow

The following diagram outlines the key steps of the shake-flask solubility determination protocol.

G A Step 1: Preparation Add excess solid to known volume of solvent (n=3) B Step 2: Equilibration Agitate at constant T (e.g., 25°C) for 24-48h A->B C Step 3: Phase Separation Sedimentation followed by 0.22µm syringe filtration B->C D Step 4: Dilution & Analysis Dilute filtrate to linear range of analytical method (e.g., HPLC-UV) C->D E Step 5: Calculation Determine concentration vs. calibration curve D->E F Result Quantitative Solubility (mg/mL, mol/L) E->F

Figure 2. Experimental workflow for the shake-flask solubility method.

Data Presentation and Interpretation

Quantitative solubility data should be recorded in a structured format for clear comparison and use in subsequent research.

Table 2: Template for Recording Experimental Solubility Data

SolventClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Observations
e.g., DMSOPolar Aprotic25.0
e.g., EthanolPolar Protic25.0
e.g., TolueneNonpolar25.0
.........

By correlating the experimental results in Table 2 with the solvent properties in Table 1, researchers can build a robust understanding of the compound's behavior. For instance, high solubility in solvents with high δP and δH values would confirm the dominant role of the polar nitropyridine moiety in the solvation process.

Conclusion

While direct experimental data for the solubility of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is not currently in the public domain, a reliable profile can be established through a combination of theoretical prediction and systematic experimentation. Structural analysis strongly suggests preferential solubility in polar organic solvents. This prediction can be quantitatively verified using the detailed shake-flask protocol provided. The resulting data will be invaluable for guiding synthesis, purification, formulation, and further preclinical development, ensuring that subsequent research is built upon a solid physicochemical foundation.

References

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Foundational

Quantum Chemical Blueprint: An In-Depth Technical Guide to 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the quantum chemical analysis of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decan...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane, a molecule of interest in medicinal chemistry due to its complex heterocyclic structure. As a Senior Application Scientist, this document is structured to deliver not just a methodology, but a strategic rationale for the computational choices made, ensuring scientific integrity and reproducibility. We will delve into the intricacies of geometry optimization, spectroscopic predictions (IR and NMR), and the analysis of frontier molecular orbitals and electrostatic potential. The overarching goal is to furnish a robust computational protocol that can be seamlessly integrated into drug discovery and development pipelines, providing deep molecular insights where experimental data may be sparse.

Introduction: The Imperative for Computational Scrutiny

The confluence of a nitropyridine moiety and a spirocyclic diamine scaffold in 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane (henceforth referred to as the target molecule) presents a compelling case for computational investigation. The nitropyridine group is a known pharmacophore, often imparting significant biological activity, while the spirocyclic system introduces rigid conformational constraints that can be pivotal for receptor binding selectivity.[1] Understanding the three-dimensional structure, electronic properties, and vibrational modes of this molecule is paramount for elucidating its potential mechanism of action and for guiding further synthetic modifications.

Quantum chemical calculations offer a powerful lens through which to examine molecules at the sub-atomic level, providing predictive insights that complement and guide experimental efforts.[2] This guide will eschew a generic, one-size-fits-all approach, instead focusing on a tailored computational strategy that befits the specific structural and electronic characteristics of the target molecule.

Strategic Computational Workflow: A Rationale-Driven Approach

The following workflow is designed to provide a comprehensive quantum chemical characterization of the target molecule. The choice of theoretical methods and basis sets is predicated on a balance between computational cost and accuracy, a critical consideration in drug development timelines.

Computational_Workflow cluster_Input Initial Input cluster_Optimization Geometry Optimization & Verification cluster_Analysis In-Depth Electronic & Spectroscopic Analysis cluster_Validation Validation & Interpretation Input_Structure Initial 3D Structure Generation (e.g., from 2D sketch) Geometry_Optimization DFT Geometry Optimization (B3LYP/6-31G(d)) Input_Structure->Geometry_Optimization Initial Geometry Frequency_Calculation Frequency Calculation (Confirm Minimum Energy State) Geometry_Optimization->Frequency_Calculation Optimized Geometry IR_Spectrum IR Spectrum Prediction Frequency_Calculation->IR_Spectrum Vibrational Frequencies NMR_Spectrum NMR Chemical Shift Prediction (GIAO Method) Frequency_Calculation->NMR_Spectrum Verified Structure HOMO_LUMO Frontier Molecular Orbital Analysis (HOMO-LUMO Gap) Frequency_Calculation->HOMO_LUMO Verified Structure MEP Molecular Electrostatic Potential Mapping Frequency_Calculation->MEP Verified Structure NBO Natural Bond Orbital Analysis Frequency_Calculation->NBO Verified Structure Comparative_Analysis Comparison with Experimental Data (Analogous Compounds) IR_Spectrum->Comparative_Analysis NMR_Spectrum->Comparative_Analysis Interpretation Interpretation of Results for Drug Discovery Context HOMO_LUMO->Interpretation MEP->Interpretation NBO->Interpretation Comparative_Analysis->Interpretation

Caption: A strategic workflow for the quantum chemical analysis of the target molecule.

Step-by-Step Computational Protocol

This protocol outlines the essential steps for a comprehensive quantum chemical analysis using a widely accessible software package like Gaussian.

I. Initial Structure Preparation

  • 2D to 3D Conversion: Sketch the 2D structure of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane and convert it to an initial 3D structure using a molecular editor such as GaussView or Avogadro.

  • Initial Cleanup: Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., UFF) to resolve any unrealistic bond lengths or angles.

II. Geometry Optimization and Frequency Calculation

  • Methodology Selection: Employ Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set for geometry optimization. This level of theory provides a good balance of accuracy and computational efficiency for organic molecules.

  • Execution: Submit the geometry optimization calculation.

  • Verification: Upon completion of the optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

III. Spectroscopic and Electronic Property Calculations

  • IR Spectrum: The frequency calculation from the previous step directly yields the predicted infrared spectrum.

  • NMR Spectrum: Calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-31G(d) level of theory. Chemical shifts are then referenced against a standard (e.g., Tetramethylsilane).

  • Electronic Properties: From the optimized wavefunction, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap provides insights into the molecule's chemical reactivity and stability.[3]

  • Molecular Electrostatic Potential (MEP): Generate the MEP map to visualize the charge distribution and identify regions of electrophilic and nucleophilic character, which are crucial for understanding potential intermolecular interactions.[4]

  • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to gain a deeper understanding of the bonding, hybridization, and charge distribution within the molecule.[5]

Predicted Molecular Properties: A Quantitative Overview

The following table summarizes the key quantitative data obtained from the quantum chemical calculations.

PropertyCalculated ValueSignificance in Drug Discovery
Optimized Geometry
Dipole Moment (Debye)ValueInfluences solubility and membrane permeability.
Spectroscopic Data
Key IR Frequencies (cm⁻¹)List of valuesProvides a vibrational fingerprint for functional group identification.
Predicted ¹H NMR Shifts (ppm)List of valuesAids in structure elucidation and confirmation.
Predicted ¹³C NMR Shifts (ppm)List of valuesComplements ¹H NMR for a complete structural assignment.
Electronic Properties
HOMO Energy (eV)ValueRelates to the molecule's ability to donate electrons.
LUMO Energy (eV)ValueRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap (eV)ValueAn indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[6]
NBO Analysis
Natural Atomic ChargesList of valuesOffers a more chemically intuitive picture of charge distribution compared to Mulliken charges.

Note: The placeholder "Value" and "List of values" would be populated with the actual output from the calculations.

In-Depth Analysis and Discussion

Optimized Molecular Geometry

The geometry optimization reveals the most stable three-dimensional conformation of the target molecule. Key structural parameters such as bond lengths, bond angles, and dihedral angles provide a foundational understanding of its shape. The spirocyclic core is expected to adopt a chair-like conformation, and the orientation of the nitropyridine ring relative to the spiro system will be a critical determinant of its interaction with biological targets.

Vibrational Spectroscopy: An IR Fingerprint

The calculated IR spectrum provides a theoretical fingerprint of the molecule's vibrational modes. Key predicted peaks will include:

  • N-O Stretching: Aromatic nitro compounds typically exhibit strong asymmetric and symmetric stretching bands.[7][8] These are expected in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[8]

  • C-N Stretching: Vibrations associated with the C-N bonds of the pyridine ring and the azaspirodecane moiety.

  • C-O Stretching: Characteristic stretches from the dioxa component of the spirocycle.

  • Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

A comparison of these predicted frequencies with experimental data for similar nitropyridine and spirocyclic compounds will be crucial for validating the computational methodology.[9]

NMR Spectroscopy: A Tool for Structural Confirmation

The predicted ¹H and ¹³C NMR chemical shifts are invaluable for structural elucidation.

  • ¹H NMR: The aromatic protons of the nitropyridine ring are expected to appear in the downfield region. The protons on the spirocyclic system will exhibit complex splitting patterns due to their constrained environment.

  • ¹³C NMR: The carbon atoms of the nitropyridine ring will show distinct chemical shifts influenced by the electron-withdrawing nitro group and the nitrogen heteroatom. The spiro carbon atom will be a key diagnostic signal.

By comparing these predicted shifts with experimental data for 2-amino-5-nitropyridine and 1,4-dioxa-8-azaspiro[4.5]decane, we can build confidence in the calculated values for the complete target molecule.[10][11]

Frontier Molecular Orbitals: Reactivity and Stability

HOMO_LUMO HOMO HOMO Highest Occupied Molecular Orbital Electron Donor LUMO LUMO Lowest Unoccupied Molecular Orbital Electron Acceptor HOMO->LUMO Energy Gap (ΔE) (Reactivity Indicator)

Caption: The relationship between HOMO, LUMO, and the energy gap.

The HOMO and LUMO are the key orbitals involved in chemical reactions.

  • HOMO: The analysis of the HOMO will likely show significant contributions from the electron-rich regions of the molecule, such as the amino group and the dioxa moiety.

  • LUMO: The LUMO is expected to be localized primarily on the electron-deficient nitropyridine ring, indicating its susceptibility to nucleophilic attack.

  • HOMO-LUMO Gap: The magnitude of the energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability.[6] A smaller gap suggests that the molecule is more polarizable and reactive.

Molecular Electrostatic Potential: Visualizing Interaction Sites

The MEP map provides a color-coded representation of the electrostatic potential on the molecule's surface.

  • Negative Potential (Red/Yellow): These regions, anticipated around the oxygen atoms of the nitro group and the dioxa moiety, as well as the pyridine nitrogen, are prone to electrophilic attack and are likely hydrogen bond acceptor sites.

  • Positive Potential (Blue): These areas, expected near the hydrogen atoms of the spirocycle's amino group, are susceptible to nucleophilic attack and represent potential hydrogen bond donor sites.

The MEP is a powerful tool for predicting how the molecule might interact with a biological receptor, guiding the design of complementary binding partners.

Natural Bond Orbital Analysis: A Deeper Dive into Bonding

NBO analysis provides a chemically intuitive picture of bonding and charge distribution. It can quantify the delocalization of electron density from filled (donor) to empty (acceptor) orbitals, which is crucial for understanding hyperconjugative and resonance effects. This analysis will provide more refined atomic charges than simpler methods and can reveal important intramolecular interactions that contribute to the molecule's overall stability and conformation.

Conclusion: From Calculation to Insight

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the quantum chemical analysis of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane. By grounding our computational choices in established principles and emphasizing the importance of validation through comparison with experimental data from analogous compounds, we establish a trustworthy framework for generating actionable insights. The detailed analysis of the molecule's geometry, spectroscopic signatures, and electronic properties provides a solid foundation for understanding its potential as a drug candidate and for guiding future research in medicinal chemistry.

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Exploratory

An In-depth Technical Guide to the Potential Biological Activities of Nitropyridine-Spirocyclic Compounds

Introduction: The Strategic Convergence of Privileged Scaffolds In the landscape of medicinal chemistry, the quest for novel therapeutic agents is driven by the strategic design of molecules that can effectively interact...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is driven by the strategic design of molecules that can effectively interact with biological targets while maintaining favorable pharmacokinetic profiles. Two structural motifs that have independently garnered significant attention are the nitropyridine ring and the spirocyclic system. Their convergence into nitropyridine-spirocyclic compounds creates a class of molecules with compelling three-dimensionality and electronic properties, opening new avenues for drug discovery.

The pyridine ring is a "privileged scaffold," found in approximately 14% of FDA-approved N-heterocyclic drugs, valued for its ability to engage in hydrogen bonding and other key interactions within protein active sites.[1] The addition of a nitro (NO₂) group profoundly alters the pyridine's electronic character. As a strong electron-withdrawing group, it enhances the reactivity of the ring towards nucleophilic attack and can serve as a crucial pharmacophore or a precursor for other functional groups.[1][2] This moiety is a known feature in various bioactive molecules, including antimicrobial and anticancer agents.[3][4]

On the other hand, spirocyclic systems —where two rings share a single common atom—are increasingly popular in modern drug design.[5][6] By replacing planar, aromatic structures with sp³-rich spirocycles, medicinal chemists can improve critical drug-like properties such as solubility, metabolic stability, and conformational rigidity.[7] This rigidity locks the molecule into a specific three-dimensional orientation, which can lead to enhanced potency and selectivity for its biological target.[7][8][9]

This guide provides a technical overview of the burgeoning field of nitropyridine-spirocyclic compounds, synthesizing current knowledge on their biological activities, mechanisms of action, and the experimental methodologies used to evaluate their therapeutic potential.

Anticancer Activity: A Primary Therapeutic Frontier

The fusion of nitropyridine and spirocyclic scaffolds has yielded a rich area of investigation in oncology. Spirooxindoles, in particular, which feature a spiro-fused oxindole core, have been extensively studied. When combined with a nitropyridine or a related nitro-aromatic moiety, these compounds exhibit potent cytotoxic effects against a range of cancer cell lines.

Mechanism of Action: Multi-Targeting Effects

Nitropyridine-spirocyclic compounds appear to exert their anticancer effects through several mechanisms, often targeting fundamental cellular processes required for cancer cell proliferation and survival.

  • Microtubule Disruption: A key mechanism for many anticancer agents is the inhibition of tubulin polymerization, which is essential for mitotic spindle formation and cell division. Certain 3-nitropyridine analogues have been identified as potent microtubule-targeting agents.[10] They bind to the colchicine-site of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[10][11] This mechanism is a hallmark of established chemotherapeutics and highlights the potential of these novel compounds.

  • Induction of Apoptosis: Beyond cell cycle arrest, nitropyridine-containing compounds have been shown to trigger apoptosis through various signaling pathways. Studies on nitropyridine derivatives demonstrate the upregulation of pro-apoptotic proteins like p53 and JNK (c-Jun N-terminal kinase).[12][13] The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis, and its activation is a desirable trait for anticancer drugs.

  • Kinase Inhibition: The pyrazolopyridine scaffold, a bioisostere of purine, is a privileged structure for designing kinase inhibitors, as it can effectively occupy the ATP-binding pocket of these enzymes.[14] Many kinases are dysregulated in cancer, making them prime therapeutic targets. Nitropyridine derivatives have been explored as inhibitors of various kinases involved in cancer progression, including Janus kinase 2 (JAK2), glycogen synthase kinase-3 (GSK3), and cyclin-dependent kinase 2 (CDK2).[15][16][17]

Below is a diagram illustrating the general workflow for identifying and characterizing the anticancer properties of novel nitropyridine-spirocyclic compounds.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 In Vivo & Preclinical Studies Synthesis Chemical Synthesis (e.g., [3+2] Cycloaddition) Purification Purification (Chromatography) Synthesis->Purification Structure Structural Elucidation (NMR, HRMS, X-ray) Purification->Structure Cytotoxicity Cytotoxicity Screening (MTT Assay) Structure->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action (Cell Cycle, Apoptosis Assay) IC50->Mechanism Target Target Identification (Kinase Panel, Tubulin Assay) Mechanism->Target Animal Animal Model Testing (Xenograft) Target->Animal Toxicity Toxicology Studies Animal->Toxicity PKPD Pharmacokinetics (PK/PD) Toxicity->PKPD

Caption: Drug discovery workflow for nitropyridine-spirocyclic compounds.

Quantitative Data on Anticancer Activity

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth. The table below summarizes the activity of representative spirooxindole compounds against various cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM) RangeReference
Nitrostyrene-based SpirooxindolesA549 (Lung)34.99 – 47.92[18]
Nitrostyrene-based SpirooxindolesHepG2 (Liver)41.56 – 86.53[18]
Furan-SpirooxindolesMCF-7 (Breast)4.3 – 10.7[19]
Furan-SpirooxindolesHepG2 (Liver)3.5 – 6.9[19]
Pyridine-SpirooxindolesHepG-2 (Liver)< 10 µg/mL (~20-25 µM)[20]

Note: Direct IC₅₀ values for compounds containing both a nitropyridine and a spirocycle are emerging. The data presented reflects the activity of closely related spirocyclic structures with nitro-aromatic functionalities, which serve as a strong rationale for the synthesis of nitropyridine-spirocyclic hybrids.

Antimicrobial and Other Biological Activities

While cancer remains a major focus, the unique electronic and structural features of nitropyridine-spirocyclic compounds suggest their potential in other therapeutic areas, particularly as antimicrobial agents.

Antimicrobial Potential

Nitroaromatic compounds have a long history as antimicrobial agents.[3] Their mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell, producing toxic reactive nitrogen species (like nitroso and hydroxylamine intermediates) that can damage DNA and other critical biomolecules, leading to cell death.[4][21]

  • Antibacterial Activity: Nitropyridine derivatives have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[1][22] The incorporation of a spirocyclic moiety could enhance this activity by improving cell penetration or providing a more rigid binding conformation to bacterial targets.

  • Antifungal Activity: Similarly, activity against fungal pathogens such as Candida albicans has been reported for nitropyridine-containing complexes.[1] Natural products containing spirocyclic systems have also shown antifungal properties.[23]

Other Potential Applications
  • Antiviral Activity: Certain nitropyridine derivatives have been investigated as potential inhibitors of HIV-1 enzymes.[1]

  • Neuroprotection: While some nitro-aromatic compounds can be neurotoxic, others are being explored for their potential to mitigate neuronal damage, suggesting a complex structure-activity relationship that could be fine-tuned.[24]

  • Metabolic Disorders: Phenyl-substituted pyridine derivatives have shown promise as dual inhibitors of xanthine oxidoreductase (XOR) and uric acid transporter 1 (URAT1), which are key targets for treating hyperuricemia and gout.[24]

Experimental Protocols: A Practical Guide

The synthesis and biological evaluation of these compounds require robust and validated experimental procedures. Here, we outline core methodologies.

Protocol 1: Synthesis via [3+2] Cycloaddition

A common and efficient method for synthesizing spirooxindole-pyrrolidine scaffolds is the multicomponent 1,3-dipolar cycloaddition reaction.[18][20] This reaction involves the in situ generation of an azomethine ylide from an isatin (oxindole precursor) and an α-amino acid, which then reacts with a dipolarophile, such as a nitrostyrene derivative.

Step-by-Step Methodology:

  • Reactant Preparation: Equimolar amounts of a substituted isatin, an α-amino acid (e.g., sarcosine, proline), and a substituted (E)-nitroalkene are prepared.

  • Solvent and Conditions: The reactants are dissolved in a suitable solvent, often ethanol, which is favored for its environmentally friendly profile.[20]

  • Reaction Initiation: The mixture is refluxed for a specified period (typically 2-6 hours). Microwave irradiation can be used to accelerate the reaction.[18]

  • Monitoring: The reaction progress is monitored using Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration. The crude product is then purified, typically by column chromatography, to yield the desired spiro compound.

  • Validation: The structure and stereochemistry of the final product are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Single-crystal X-ray crystallography provides definitive stereochemical assignment.[18]

Causality: This one-pot reaction is favored for its high atom economy and ability to rapidly generate molecular complexity. The choice of solvent and reaction conditions (thermal vs. microwave) is critical for optimizing yield and diastereoselectivity.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, HepG2) are seeded into a 96-well plate at a predetermined density (e.g., 5×10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The synthesized nitropyridine-spirocyclic compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. These are then serially diluted in cell culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the compound-containing medium.

  • Controls:

    • Negative Control: Cells treated with vehicle (medium containing the same percentage of DMSO used for the highest compound concentration).

    • Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin, Cisplatin).

  • Incubation: The plate is incubated for a set period, typically 48 or 72 hours.

  • MTT Addition: MTT reagent is added to each well and the plate is incubated for another 2-4 hours. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the negative control. The IC₅₀ value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Self-Validation: The inclusion of positive and negative controls is essential. The positive control confirms the assay is sensitive to cytotoxic effects, while the negative control establishes the baseline for 100% cell viability, ensuring that any observed cytotoxicity is due to the compound and not the solvent or other experimental conditions.

G cluster_pathway Apoptosis Induction Pathway Compound Nitropyridine- Spirocyclic Compound Tubulin Tubulin Polymerization Compound->Tubulin Inhibits p53 p53 Upregulation Compound->p53 JNK JNK Activation Compound->JNK G2M G2/M Phase Arrest Tubulin->G2M Apoptosis Apoptosis G2M->Apoptosis p53->Apoptosis JNK->Apoptosis

Caption: Potential mechanisms of anticancer action for nitropyridine compounds.

Conclusion and Future Perspectives

The strategic combination of the nitropyridine motif and spirocyclic frameworks represents a promising and underexplored area of chemical space for drug discovery.[8] The resulting compounds possess unique three-dimensional structures and electronic properties that make them attractive candidates for targeting complex biological systems. While research has primarily focused on their anticancer potential, demonstrating mechanisms such as microtubule disruption and apoptosis induction, significant opportunities exist in the fields of antimicrobial and antiviral drug development.

Future research should focus on:

  • Systematic Synthesis: Building diverse libraries of nitropyridine-spirocyclic compounds to enable comprehensive Structure-Activity Relationship (SAR) studies.

  • Mechanism Elucidation: Moving beyond broad cytotoxicity to identify specific protein targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic Optimization: Leveraging the spirocyclic core to fine-tune ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for developing viable clinical candidates.

The synthetic challenges associated with these complex scaffolds are being overcome by advances in synthetic methodology, making them more accessible for widespread investigation.[5][9] As our understanding of their biological activities deepens, nitropyridine-spirocyclic compounds are poised to become a valuable source of next-generation therapeutic agents.

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Foundational

Discovery of novel compounds containing the 1,4-dioxa-8-azaspiro[4.5]decane scaffold

An In-Depth Technical Guide to the Discovery of Novel Compounds Containing the 1,4-Dioxa-8-azaspiro[4.5]decane Scaffold Abstract The 1,4-dioxa-8-azaspiro[4.5]decane scaffold represents a privileged structure in modern me...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Novel Compounds Containing the 1,4-Dioxa-8-azaspiro[4.5]decane Scaffold

Abstract

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold represents a privileged structure in modern medicinal chemistry. As a conformationally restricted bioisostere of piperidine, it offers a unique three-dimensional geometry that can enhance binding affinity and selectivity for a variety of biological targets. This guide provides a comprehensive exploration of this scaffold, covering rational design principles, versatile synthetic methodologies, and key biological applications. We delve into the structure-activity relationships (SAR) that govern the interaction of these compounds with crucial targets such as sigma-1 (σ1), serotonin 5-HT1A, and muscarinic M1 receptors. Detailed experimental protocols for synthesis and pharmacological evaluation are provided to equip researchers with the practical knowledge required to innovate in this promising area of drug discovery. The content synthesizes findings from authoritative literature to present a field-proven perspective on leveraging the 1,4-dioxa-8-azaspiro[4.5]decane core for the development of next-generation therapeutics and diagnostic agents.

Introduction: The Strategic Value of the Spirocyclic Scaffold

In the landscape of drug design, the quest for novel chemical matter with improved pharmacological profiles is perpetual. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a powerful design element. The 1,4-dioxa-8-azaspiro[4.5]decane scaffold, which can be viewed as an ethylene ketal-protected 4-piperidone, is particularly noteworthy.

The core utility of this scaffold lies in its ability to act as a rigidified analog of more flexible piperidine or cyclohexane moieties often found in bioactive molecules. This conformational constraint reduces the entropic penalty upon binding to a target protein, potentially leading to a significant increase in binding affinity. Furthermore, the spirocyclic nature introduces a well-defined three-dimensional vector for substituent placement, allowing for precise probing of the target's binding pocket and optimization of selectivity.

Compounds incorporating this scaffold have demonstrated significant activity at a range of neurologically and oncologically relevant targets, including:

  • Sigma-1 (σ1) Receptors: Implicated in cancer cell proliferation and neuroprotection.[1][2][3][4]

  • Serotonin (5-HT1A) Receptors: A key target for anxiolytics and antidepressants.[5][6]

  • Muscarinic (M1) Receptors: Targeted for the treatment of cognitive decline in conditions like Alzheimer's disease.[7]

  • α1-Adrenoceptors: Involved in cardiovascular regulation and other physiological processes.[5]

This guide will systematically deconstruct the process of discovering novel compounds based on this versatile core, from synthetic strategy to biological validation.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of 1,4-dioxa-8-azaspiro[4.5]decane derivatives typically begins with the commercially available parent scaffold, 1,4-dioxa-8-azaspiro[4.5]decane, which is itself derived from the protection of 4-piperidone. The key synthetic step is the functionalization of the secondary amine at the 8-position.

The most common and versatile approach is N-alkylation via nucleophilic substitution. This allows for the introduction of a wide variety of side chains, enabling extensive exploration of the structure-activity landscape.

Workflow for N-Alkylation of the Spirocyclic Core

The following diagram illustrates a generalized workflow for the synthesis of N-substituted derivatives, a cornerstone for building compound libraries based on this scaffold.

G start 1. 1,4-Dioxa-8-azaspiro[4.5]decane (Starting Material) reaction 4. N-Alkylation Reaction (SN2 Mechanism) start->reaction Nucleophile reagent 2. Alkyl Halide (R-X) or Tosylate (R-OTs) reagent->reaction Electrophile conditions 3. Reaction Conditions: - Base (e.g., K2CO3, Et3N) - Solvent (e.g., ACN, DMF) conditions->reaction Catalyzes/Enables workup 5. Aqueous Workup & Extraction reaction->workup purification 6. Purification (e.g., Column Chromatography, HPLC) workup->purification product 7. Final Product: N-Substituted Derivative purification->product

Caption: Generalized workflow for the N-alkylation of the 1,4-dioxa-8-azaspiro[4.5]decane core.

Protocol 1: Synthesis of 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane

This protocol details the synthesis of a potent sigma-1 receptor ligand, adapted from methodologies reported in the literature.[1][2][3] This example highlights the causality behind each step, ensuring a robust and reproducible procedure.

Objective: To synthesize a key derivative for subsequent biological evaluation.

Materials:

  • 1,4-Dioxa-8-azaspiro[4.5]decane (1.0 eq)

  • 1-(Bromomethyl)-4-(2-fluoroethoxy)benzene (1.1 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes (solvent system for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1,4-dioxa-8-azaspiro[4.5]decane in anhydrous acetonitrile, add potassium carbonate.

    • Causality: Acetonitrile is a polar aprotic solvent, ideal for Sₙ2 reactions as it solvates the cation (K⁺) but not the nucleophilic amine, enhancing its reactivity. K₂CO₃ is a mild inorganic base used to deprotonate the secondary amine in situ, forming the active nucleophile, and to neutralize the HBr byproduct formed during the reaction.

  • Addition of Electrophile: Add 1-(bromomethyl)-4-(2-fluoroethoxy)benzene to the stirring suspension.

    • Causality: This benzylic bromide is an excellent electrophile for the Sₙ2 reaction. A slight excess (1.1 eq) is used to ensure the complete consumption of the starting scaffold.

  • Reaction Execution: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

    • Causality: Heating provides the necessary activation energy for the reaction to proceed at a practical rate. TLC allows for visual tracking of the consumption of the starting material and the formation of the product.

  • Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with saturated NaHCO₃ solution and brine.

    • Causality: Filtration removes the inorganic base. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash helps to break any emulsions and begins the drying process by removing bulk water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

    • Causality: MgSO₄ is a fast and efficient drying agent that removes residual water from the organic solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Causality: This step is crucial for separating the desired product from unreacted starting materials and any side products. The polarity of the solvent system is optimized to achieve good separation based on the different affinities of the compounds for the stationary (silica) and mobile phases. The final, pure compound is obtained as a solid or oil.

Biological Targets and Pharmacological Evaluation

The rigid spirocyclic core serves as an excellent anchor for directing functional groups toward specific receptor subpockets. This has led to the discovery of potent and selective ligands for several important targets.

Key Target: The Sigma-1 (σ1) Receptor

The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum. It is overexpressed in many human tumors, including prostate, breast, and lung cancers, making it a compelling target for both cancer therapy and diagnostic imaging.[2][8]

G cluster_ER Endoplasmic Reticulum Ligand σ1 Ligand (e.g., 1,4-Dioxa-8-azaspiro [4.5]decane derivative) Sigma1 Sigma-1 Receptor (ER Chaperone) Ligand->Sigma1 Binds & Modulates IRE1 IRE1 Sigma1->IRE1 Stabilizes BiP BiP Sigma1->BiP Regulates ROS Reactive Oxygen Species (ROS) Production IRE1->ROS ER Stress Signaling BiP->ROS ER Stress Signaling Apoptosis Apoptosis / Cell Death ROS->Apoptosis Induces G cluster_1 Key Determinants of Activity scaffold 1,4-Dioxa-8-azaspiro [4.5]decane Core n_sub N-Substituent (R-group) linker Linker Length & Flexibility n_sub->linker affinity Binding Affinity (Ki) n_sub->affinity selectivity Target Selectivity n_sub->selectivity terminal Terminal Group (e.g., Aryl, Piperazine) linker->terminal linker->affinity linker->selectivity terminal->affinity terminal->selectivity

Caption: Key structural elements of N-substituted derivatives that dictate pharmacological activity.

  • The N-Substituent is Critical: As shown in the table, the nature of the substituent attached to the piperidine nitrogen is the primary determinant of biological activity and target selectivity. A simple methyl group leads to muscarinic activity,[7] whereas larger, more complex groups containing arylpiperazine or substituted benzyl moieties direct activity towards serotonergic, adrenergic, or sigma receptors. [1][5]

  • Linker Length Matters: For targets like the 5-HT1A receptor, the length of the alkyl chain linking the spirocyclic core to a terminal arylpiperazine group is crucial for optimizing potency. [5][6]

  • Terminal Group Defines Selectivity: The choice of the terminal aromatic system is key for fine-tuning affinity and selectivity. For instance, a 2-methoxyphenylpiperazine group is a well-established pharmacophore for 5-HT1A agonism. [5][6]For σ1 receptors, a fluoroethoxybenzyl group provided a ligand with high affinity and properties suitable for PET imaging. [1][2]

Conclusion and Future Directions

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is a validated and highly tractable platform for the discovery of novel bioactive compounds. Its rigidified structure provides a distinct advantage in drug design, enabling the development of ligands with high affinity and improved selectivity. The synthetic accessibility through straightforward N-alkylation of the core structure makes it ideal for library synthesis and rapid exploration of structure-activity relationships.

Future research in this area will likely focus on:

  • Expanding Target Space: Applying this scaffold to other target classes, such as ion channels or enzymes, where piperidine moieties are known to be important.

  • Bioisosteric Replacement: Exploring variations of the dioxolane ring (e.g., oxathiolane or dithiolane) to modulate physicochemical properties like solubility and metabolic stability. [6]* Advanced Drug Modalities: Incorporating the scaffold into more complex therapeutic agents, such as Proteolysis Targeting Chimeras (PROTACs) or covalent inhibitors, where its rigid structure can precisely orient functional warheads.

By integrating the principles of rational design with robust synthetic and pharmacological methodologies, the 1,4-dioxa-8-azaspiro[4.5]decane core will undoubtedly continue to be a valuable component in the medicinal chemist's toolkit for years to come.

References

  • Gao, M., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]

  • Figshare. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]

  • American Chemical Society Publications. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]

  • Ishihara, Y., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Dioxa-8-azaspiro(4.5)decane. PubChem. [Link]

  • Gentili, F., et al. (2014). Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors. PubMed. [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]

  • Xu, J., et al. (2023). Bioactive compounds of oxa-azaspiro[4.5]decane derivatives. ResearchGate. [Link]

  • Zarkada, G., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • Amari, G., et al. (2016). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. PubMed. [Link]

  • El-Sayed, W. A., et al. (2022). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2019). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthetic Routes for Derivatization of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Introduction The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is a privileged motif in medicinal chemistry, frequently incorporated into molecules targeting a range of biological systems, including sigma-1 receptors and musc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is a privileged motif in medicinal chemistry, frequently incorporated into molecules targeting a range of biological systems, including sigma-1 receptors and muscarinic M1 receptors.[1][2][3][4][5] When coupled with a 5-nitropyridine ring, the resulting compound, 8-(5-nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane, becomes a highly versatile intermediate for library synthesis in drug discovery programs. The electron-deficient nature of the nitropyridine ring provides multiple handles for chemical modification, allowing for systematic exploration of the structure-activity relationship (SAR).

This guide provides a comprehensive overview of the primary synthetic strategies for derivatizing this core scaffold. We will delve into three principal pathways:

  • Reduction of the Nitro Group and subsequent functionalization of the resulting aniline.

  • Nucleophilic Aromatic Substitution (SNAr) to directly displace the nitro group.

  • Palladium-Catalyzed Cross-Coupling Reactions for carbon-carbon and carbon-heteroatom bond formation.

Each section includes detailed, field-tested protocols, the rationale behind experimental choices, and quantitative data to guide researchers in their synthetic endeavors.

Part 1: Synthesis of the Core Scaffold

The starting material, 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane, is readily prepared via a nucleophilic aromatic substitution reaction between 1,4-dioxa-8-azaspiro[4.5]decane and 2-chloro-5-nitropyridine. The electron-withdrawing nitro group strongly activates the pyridine ring, facilitating the displacement of the chloride at the C2 position.

Protocol 1: Synthesis of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Materials:

  • 1,4-Dioxa-8-azaspiro[4.5]decane (1.0 eq)

  • 2-Chloro-5-nitropyridine (1.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a round-bottom flask charged with 1,4-dioxa-8-azaspiro[4.5]decane and potassium carbonate, add anhydrous acetonitrile to form a stirrable suspension.

  • Add 2-chloro-5-nitropyridine to the mixture.

  • Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Purify the residue by column chromatography on silica gel (eluent: 30-50% EtOAc in hexanes) to yield the title compound as a yellow solid.

Scientist's Note: Potassium carbonate acts as a base to scavenge the HCl formed during the reaction, driving it to completion. Acetonitrile is an excellent polar aprotic solvent for this type of SNAr reaction. The slight excess of the chloropyridine ensures full conversion of the more valuable spiro-amine.

Part 2: Primary Derivatization Strategies

The derivatization of the core scaffold can be approached from several angles, primarily focusing on the reactivity of the nitropyridine moiety.

G cluster_0 Derivatization Pathways cluster_1 Key Intermediates & Products A 8-(5-Nitropyridin-2-yl)- 1,4-dioxa-8-azaspiro[4.5]decane B Strategy 1: Nitro Group Reduction A->B H₂, Pd/C or SnCl₂ C Strategy 2: SNAr of Nitro Group A->C Nu⁻ (e.g., RO⁻) D Strategy 3: Cross-Coupling (via Halogenated Analog) A->D (Conceptual Pathway) B_out 6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl) pyridin-3-amine B->B_out C_out 8-(5-Substituted-pyridin-2-yl) Derivatives C->C_out D_out C-C or C-N Coupled Products D->D_out B_acyl Amides B_out->B_acyl RCOCl B_sulf Sulfonamides B_out->B_sulf RSO₂Cl B_urea Ureas B_out->B_urea R-NCO

Caption: Overview of major synthetic derivatization strategies.

Strategy 1: Reduction of the Nitro Group and Subsequent Functionalization

The most common and versatile strategy is the reduction of the aromatic nitro group to a primary amine. This transformation yields 6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine, an aniline derivative that is a nucleophilic handle for a vast array of subsequent reactions.

Materials:

  • 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Ethanol (EtOH)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the starting nitro compound in ethanol in a round-bottom flask.

  • Add Tin(II) chloride dihydrate in one portion.

  • Heat the mixture to reflux (approx. 78 °C) for 2-4 hours. The yellow solution should become colorless.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Cool the reaction to room temperature and carefully pour it into a beaker containing an ice-cold saturated solution of sodium bicarbonate. Caution: Gas evolution (CO₂) will occur.

  • Stir the resulting suspension vigorously for 30 minutes until the pH is basic (~8-9).

  • Extract the aqueous slurry with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the desired amine, which can often be used without further purification.

Scientist's Note: While catalytic hydrogenation (H₂/Pd-C) is a cleaner method, it can sometimes be slow for deactivated nitropyridines. The Stannous chloride reduction is robust, rapid, and highly effective for this substrate class. The basic workup is critical to remove the tin salts, which form a suspension.

The resulting amine is a versatile building block for creating amide libraries.

Materials:

  • 6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine (1.0 eq)

  • Acyl chloride or anhydride (e.g., Acetyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the amine in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add triethylamine, followed by the dropwise addition of the acyl chloride.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

DerivativeAcylating AgentYield (%)
AcetamideAcetyl Chloride95%
BenzamideBenzoyl Chloride92%
CyclopropylcarboxamideCyclopropanecarbonyl chloride89%
MethanesulfonamideMesyl Chloride90%
Strategy 2: Nucleophilic Aromatic Substitution (SNAr) of the Nitro Group

Under specific conditions, the nitro group itself can act as a leaving group in SNAr reactions, although this is generally more challenging than displacing a halide.[6][7][8] This pathway allows for the direct introduction of oxygen or sulfur nucleophiles.

Caption: Generalized mechanism for SNAr displacement of a nitro group. (Note: Image placeholders are used as DOT language cannot render chemical structures).

Materials:

  • 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane (1.0 eq)

  • Sodium methoxide (NaOMe) (3.0 eq)

  • Methanol (MeOH), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • Dissolve the starting nitro compound in anhydrous DMSO.

  • Add a solution of sodium methoxide in methanol to the reaction mixture.

  • Heat the reaction in a sealed tube or under microwave irradiation to 120-150 °C for 4-8 hours.

  • Monitor the reaction by LC-MS for the formation of the desired product.

  • Cool the mixture, quench carefully with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by preparative HPLC or column chromatography.

Scientist's Note: This reaction often requires elevated temperatures and a polar aprotic solvent like DMSO or DMF to proceed efficiently. The nucleophile must be potent, and the conditions can be harsh, potentially leading to side reactions. This route is typically explored when other methods fail.

Strategy 3: Palladium-Catalyzed Cross-Coupling Reactions

While not a direct derivatization of the title compound, creating analogues via cross-coupling is a cornerstone of modern medicinal chemistry. To achieve this, one would start with a halogenated precursor, for example, 8-(5-Bromo-pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane (synthesized analogously to Protocol 1 using 2,5-dibromopyridine). This bromo-intermediate can then undergo Suzuki or Buchwald-Hartwig couplings.

The Suzuki-Miyaura reaction is a powerful tool for creating biaryl structures or introducing alkyl groups.[9][10][11][12][13]

Materials:

  • 8-(5-Bromo-pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane (1.0 eq)

  • Aryl or alkyl boronic acid/ester (1.5 eq)

  • Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05 eq)

  • Sodium carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 eq)

  • Solvent system (e.g., Dioxane/Water 4:1)

Procedure:

  • In a reaction vessel, combine the bromo-pyridine intermediate, the boronic acid, and the base.

  • Add the solvent system and degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the mixture to 90-110 °C for 6-18 hours, until TLC or LC-MS indicates consumption of the starting material.

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water, then brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Boronic AcidCatalystBaseYield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃85%
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄88%
Cyclopropylboronic acidPd(dppf)Cl₂K₃PO₄75%

This reaction allows for the introduction of a wide variety of primary and secondary amines, which is often difficult to achieve via classical methods.[14][15][16][17][18]

Materials:

  • 8-(5-Bromo-pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane (1.0 eq)

  • Amine (e.g., Morpholine) (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Ligand (e.g., XPhos, RuPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene or Dioxane, anhydrous

Procedure:

  • To an oven-dried flask, add the palladium precursor, ligand, and NaOtBu under an inert atmosphere.

  • Add the anhydrous solvent, followed by the bromo-pyridine and the amine.

  • Degas the mixture briefly.

  • Heat the reaction to 100-110 °C for 8-24 hours.

  • Monitor the reaction by LC-MS.

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Scientist's Note: The choice of ligand is critical in Buchwald-Hartwig amination and often requires screening for optimal results. Sterically hindered biarylphosphine ligands like XPhos are generally effective for coupling with electron-deficient heteroaryl halides. The base is also crucial; NaOtBu is strong and non-nucleophilic, making it ideal for these transformations.

Conclusion

8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a valuable and highly tractable scaffold for chemical library development. The strategic derivatization of the nitropyridine ring through nitro group reduction, nucleophilic substitution, or palladium-catalyzed cross-coupling (via a halo-analogue) provides robust and reliable pathways to a diverse range of novel chemical entities. The protocols and data presented herein offer a validated starting point for researchers and drug development professionals to accelerate their discovery programs.

References

  • Title: A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. Source: ResearchGate URL: [Link]

  • Title: Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Source: MDPI URL: [Link]

  • Title: 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Synthesis of 8-oxa-2-azaspiro[4.5]decane. Source: ResearchGate URL: [Link]

  • Title: 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Source: PubMed URL: [Link]

  • Title: The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. Source: ResearchGate URL: [Link]

  • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Source: ACS Publications URL: [Link]

  • Title: Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Source: ResearchGate URL: [Link]

  • Title: Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Source: Organic Letters URL: [Link]

  • Title: Buchwald–Hartwig amination. Source: Wikipedia URL: [Link]

  • Title: Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Source: Canadian Science Publishing URL: [Link]

  • Title: Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Source: PubMed URL: [Link]

  • Title: Nucleophilic aromatic substitution. Source: Wikipedia URL: [Link]

  • Title: THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Source: Heterocycles URL: [Link]

  • Title: 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Source: MDPI URL: [Link]

  • Title: Buchwald-Hartwig Amination. Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

  • Title: Buchwald-Hartwig Amination. Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki coupling of different chloropyridines with phenylboronic acids. Source: ResearchGate URL: [Link]

  • Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Buchwald-Hartwig amination. Source: YouTube URL: [Link]

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Application

Application Notes and Protocols for 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane: A Key Intermediate in Pharmaceutical Synthesis

Introduction: Unveiling the Potential of a Versatile Spirocyclic Intermediate In the landscape of modern drug discovery, the strategic design of molecular scaffolds that offer both structural rigidity and three-dimension...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Spirocyclic Intermediate

In the landscape of modern drug discovery, the strategic design of molecular scaffolds that offer both structural rigidity and three-dimensional complexity is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged motifs in medicinal chemistry, often imparting favorable physicochemical properties such as improved solubility and metabolic stability. Among these, 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane stands out as a highly valuable pharmaceutical intermediate. Its unique architecture, combining a protected piperidine core with an electronically-activated nitropyridine moiety, provides a versatile platform for the synthesis of a range of biologically active molecules. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis, key reactions, and applications of this important building block, with a particular focus on its role in the synthesis of advanced pharmaceutical agents.

The core utility of this intermediate lies in the latent functionality of the 5-nitropyridine group. The nitro group acts as a powerful electron-withdrawing group, facilitating the initial coupling reaction for its synthesis and, more importantly, serving as a precursor to a primary amine. This transformation unlocks a critical entry point for further molecular elaboration, enabling the construction of complex pharmacophores. This guide will provide detailed, field-proven protocols for the synthesis of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane and its subsequent conversion to the corresponding aminopyridine, a key step in the synthesis of targeted therapeutics such as WIP1 inhibitors.

Physicochemical Properties and Safety Information

A thorough understanding of the chemical and physical properties of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is essential for its safe handling and effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₂H₁₅N₃O₄[1]
Molecular Weight 265.27 g/mol [1]
Appearance Pale yellow to yellow solidInferred from similar compounds
Solubility Soluble in dichloromethane, chloroform, ethyl acetate, and other common organic solvents. Sparingly soluble in alcohols and insoluble in water.General chemical knowledge

Safety Precautions:

Synthetic Pathway and Core Reactions

The synthesis of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane and its conversion to the corresponding amine is a two-step process. The initial step involves the coupling of the spirocyclic amine with an activated nitropyridine, followed by the reduction of the nitro group.

G cluster_0 Synthesis of the Intermediate cluster_1 Conversion to the Key Precursor 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) 2-Chloro-5-nitropyridine->SNAr_Reaction 1,4-Dioxa-8-azaspiro[4.5]decane 1,4-Dioxa-8-azaspiro[4.5]decane 1,4-Dioxa-8-azaspiro[4.5]decane->SNAr_Reaction Target_Intermediate 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane SNAr_Reaction->Target_Intermediate Reduction Nitro Group Reduction Target_Intermediate->Reduction Amino_Product 6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine Reduction->Amino_Product Further_Functionalization Further_Functionalization Amino_Product->Further_Functionalization Leads to WIP1 Inhibitors (e.g., GSK2830371)

Caption: Synthetic workflow from starting materials to the key pharmaceutical precursor.

Protocol 1: Synthesis of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane via Nucleophilic Aromatic Substitution (SNAr)

The synthesis of the title compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the 5-position of the pyridine ring strongly activates the 2-position towards nucleophilic attack, making 2-chloro-5-nitropyridine an excellent electrophile. The secondary amine of 1,4-dioxa-8-azaspiro[4.5]decane serves as the nucleophile.

Causality of Experimental Choices:

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is chosen to dissolve the reactants and facilitate the formation of the charged Meisenheimer complex intermediate, which is a hallmark of the SNAr mechanism.

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or a stronger inorganic base such as potassium carbonate (K₂CO₃) is used to scavenge the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. The choice of a hindered base prevents competitive side reactions.

  • Temperature: Elevated temperatures are typically employed to overcome the activation energy of the reaction and ensure a reasonable reaction rate. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and prevent decomposition.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-dioxa-8-azaspiro[4.5]decane (1.0 eq.), 2-chloro-5-nitropyridine (1.05 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the spirocycle.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) or LC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water (2 x volumes) and then with brine (1 x volume) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane as a yellow solid.

Protocol 2: Reduction of the Nitro Group to Synthesize 6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine

The reduction of the aromatic nitro group to a primary amine is a pivotal transformation, yielding the key precursor for further pharmaceutical elaboration. Catalytic hydrogenation is a clean and efficient method for this purpose.

Causality of Experimental Choices:

  • Catalyst: Palladium on activated carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of nitro groups. A 10% loading is standard, providing a good balance between reactivity and cost.

  • Hydrogen Source: Hydrogen gas (H₂) is the ideal reducing agent for this transformation. The reaction is typically conducted under a positive pressure of hydrogen to ensure a sufficient concentration of the reducing agent in the reaction medium.

  • Solvent: A protic solvent like ethanol or methanol is used as it readily dissolves the starting material and is compatible with the hydrogenation conditions.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a hydrogenation vessel, dissolve 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane (1.0 eq.) in ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%) to the solution.

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 2-4 hours.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine, which is often of sufficient purity for use in the next step. If necessary, it can be further purified by column chromatography.

Application in Pharmaceutical Synthesis: A Gateway to WIP1 Inhibitors

The primary application of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane lies in its role as a precursor to 6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine. This aminopyridine derivative is a key building block in the synthesis of potent and selective inhibitors of Wild-type p53-induced phosphatase 1 (WIP1). WIP1 is a critical negative regulator of the p53 tumor suppressor pathway and has emerged as a promising target for cancer therapy.

One notable example is the synthesis of GSK2830371, a clinical-stage WIP1 inhibitor.[2][3] The 6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine moiety forms a crucial part of the GSK2830371 structure, contributing to its binding affinity and overall pharmacological profile.

G Amino_Precursor 6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine Amide_Coupling Amide Bond Formation Amino_Precursor->Amide_Coupling Coupling_Partner Substituted Carboxylic Acid/Halide Coupling_Partner->Amide_Coupling WIP1_Inhibitor GSK2830371 (WIP1 Inhibitor) Amide_Coupling->WIP1_Inhibitor

Caption: Role of the aminopyridine precursor in the synthesis of WIP1 inhibitors.

The synthesis of GSK2830371 typically involves an amide coupling reaction between the 6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine and a suitably functionalized carboxylic acid or acyl chloride. This reaction highlights the strategic importance of the title intermediate in providing a direct and efficient route to this class of targeted anti-cancer agents.

Conclusion and Future Outlook

8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a well-defined and highly useful pharmaceutical intermediate. The protocols detailed herein for its synthesis and subsequent transformation provide a reliable and scalable route for its production in a laboratory setting. The critical role of its amino derivative in the synthesis of clinically relevant molecules, such as the WIP1 inhibitor GSK2830371, underscores its significance in modern drug development. As the demand for novel and effective targeted therapies continues to grow, the utility of versatile and strategically designed building blocks like 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is set to expand, paving the way for the discovery of next-generation therapeutics.

References

  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., Guerrini, R., Morciano, G., Preti, D., Pinton, P., & Pacifico, S. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]

  • Common Chemistry. (n.d.). 8-(Phenylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). EP0395192A2 - Process for the preparation of 8-(4-(4-pyrimidin-2-yl-piperazinyl)-butyl)-8-aza-spiro(4.5)decane-7,9-dione (buspiron).
  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • MDPI. (2021). WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. [Link]

  • National Center for Biotechnology Information. (2021). WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]

  • Patsnap. (n.d.). Iclaprim - Drug Targets, Indications, Patents. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2016). Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved January 17, 2026, from [Link]

Sources

Method

Application Notes and Protocols: Development of Sigma-1 Receptor Ligands from 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

For Researchers, Scientists, and Drug Development Professionals Abstract The sigma-1 receptor (σ1R) has emerged as a compelling molecular target for therapeutic intervention in a range of central nervous system (CNS) dis...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sigma-1 receptor (σ1R) has emerged as a compelling molecular target for therapeutic intervention in a range of central nervous system (CNS) disorders, including neurodegenerative diseases, psychiatric conditions, and neuropathic pain.[1][2] This document provides a comprehensive technical guide for the development of novel σ1R ligands, using the scaffold 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane as a focal point. These application notes and protocols are designed to equip researchers with the necessary methodologies for the synthesis, in vitro characterization, and in vivo evaluation of this class of compounds. The protocols are presented with an emphasis on the underlying scientific principles, ensuring that experimental designs are robust and the resulting data is reliable and interpretable.

Introduction: The Sigma-1 Receptor as a Therapeutic Target

The σ1R is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling, ion channel function, and cellular stress responses.[3] Its role in neuroprotection and neuromodulation makes it an attractive target for drug discovery. Ligands that bind to the σ1R can act as agonists or antagonists, eliciting distinct pharmacological effects. The development of selective and potent σ1R ligands is a key objective in the pursuit of novel therapeutics for CNS disorders. The 1,4-dioxa-8-azaspiro[4.5]decane scaffold has been identified as a promising starting point for the design of such ligands, offering a rigid framework that can be systematically modified to optimize affinity and selectivity.[4][5]

Synthesis of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane and Analogs

The synthesis of the title compound and its analogs is central to exploring the structure-activity relationship (SAR) at the σ1R. The following protocol outlines a general and adaptable synthetic route.

Rationale for Synthetic Strategy

The proposed synthesis involves a nucleophilic aromatic substitution (SNAAr) reaction, a robust and widely applicable method for the formation of aryl-nitrogen bonds. This approach allows for the late-stage introduction of various substituted pyridines, facilitating the generation of a diverse library of analogs for SAR studies. The starting material, 1,4-dioxa-8-azaspiro[4.5]decane, is commercially available.

Experimental Protocol: Synthesis of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Materials:

  • 1,4-Dioxa-8-azaspiro[4.5]decane

  • 2-Chloro-5-nitropyridine

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,4-dioxa-8-azaspiro[4.5]decane (1.0 eq) in dry DMF, add 2-chloro-5-nitropyridine (1.1 eq) and K2CO3 (2.0 eq).

  • Stir the reaction mixture at 80 °C for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and EtOAc to afford the desired product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis of Analogs for SAR Studies

To explore the SAR, a variety of analogs can be synthesized by modifying the pyridine ring and the spirocyclic core. For example, different substituted 2-chloropyridines can be used to investigate the influence of electronic and steric factors on σ1R affinity. Furthermore, modifications to the 1,4-dioxa-8-azaspiro[4.5]decane scaffold can be explored to probe the receptor's topographical requirements.

In Vitro Characterization of Novel Ligands

A critical step in the drug discovery pipeline is the in vitro characterization of newly synthesized compounds to determine their affinity, selectivity, and functional activity at the target receptor.

Radioligand Binding Assays for Sigma-1 Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for its receptor. These assays measure the ability of an unlabeled test ligand to compete with a radiolabeled ligand for binding to the receptor.

Protocol: [³H]-(+)-Pentazocine Competition Binding Assay [6][7]

Materials:

  • Guinea pig brain membrane homogenate (as a source of σ1R)

  • [³H]-(+)-Pentazocine (radioligand)

  • Test compounds (e.g., 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane)

  • Haloperidol (non-selective σ ligand for determining non-specific binding)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the membrane homogenate, [³H]-(+)-pentazocine (at a final concentration close to its Kd), and varying concentrations of the test compound or buffer (for total binding) or excess haloperidol (for non-specific binding).

  • Incubate the plate at 37 °C for 120 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold Tris-HCl buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki values for the test compounds by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.

Selectivity Profiling

To assess the selectivity of the synthesized ligands, binding assays for other relevant receptors, such as the sigma-2 receptor (σ2R) and other CNS targets (e.g., dopamine, serotonin receptors), should be performed.[7][8] A high selectivity for σ1R over other receptors is a desirable characteristic for a therapeutic candidate to minimize off-target effects.

Functional Assays to Determine Agonist/Antagonist Properties

Determining whether a ligand acts as an agonist or an antagonist is crucial for understanding its pharmacological profile. While universally accepted functional assays for σ1R are still under investigation, several methods can provide insights into the functional activity of novel ligands.[1]

Protocol: Phenytoin Modulation of Binding [2]

Phenytoin has been proposed as an allosteric modulator of the σ1R, where it can differentiate between agonists and antagonists.[2]

Procedure:

  • Perform the [³H]-(+)-pentazocine competition binding assay as described above in the presence and absence of a fixed concentration of phenytoin.

  • An increase in the affinity of the test ligand in the presence of phenytoin is indicative of agonistic properties, while no change or a decrease in affinity suggests antagonistic properties.[2]

In Vivo Evaluation in Animal Models

Promising candidates from in vitro studies should be advanced to in vivo animal models to assess their pharmacokinetic properties, efficacy, and safety. The choice of animal model will depend on the therapeutic indication being targeted.

Pharmacokinetic Studies

Initial pharmacokinetic studies in rodents are essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds. Key parameters to be measured include brain penetration, as the target is within the CNS.

Efficacy in Models of Neurological Disorders

Animal Models of Neuropathic Pain:

  • Chung Model (Spinal Nerve Ligation): This model is widely used to induce mechanical allodynia and thermal hyperalgesia, key symptoms of neuropathic pain. The efficacy of σ1R ligands can be assessed by their ability to reverse these pain-like behaviors.

  • Capsaicin-Induced Nociception: This model can be used to assess the analgesic activity of compounds.[9]

Animal Models of Neurodegenerative Diseases:

  • Models of Alzheimer's Disease: Transgenic mouse models that overexpress amyloid-beta or tau can be used to evaluate the neuroprotective effects of σ1R ligands. Behavioral tests such as the Morris water maze can assess cognitive improvement.

  • Models of Parkinson's Disease: The MPTP-induced mouse model of Parkinson's disease can be used to assess the ability of σ1R ligands to protect against dopaminergic neurodegeneration and improve motor function.

Protocol: Evaluation in the Chung Model of Neuropathic Pain

  • Induce neuropathic pain in rats or mice by ligating the L5 spinal nerve.

  • After a post-operative period to allow for the development of pain-like behaviors, assess baseline mechanical allodynia using von Frey filaments.

  • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).

  • Measure the withdrawal threshold to the von Frey filaments at various time points after drug administration.

  • A significant increase in the withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an anti-allodynic effect.

Data Presentation and Visualization

Clear and concise presentation of data is crucial for interpretation and communication of results.

Quantitative Data Summary

Table 1: In Vitro Binding Affinities of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane Analogs

CompoundR-group on Pyridineσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2/σ1)
Lead 5-NO2[Insert Data][Insert Data][Insert Data]
Analog 1 5-Cl[Insert Data][Insert Data][Insert Data]
Analog 2 5-OCH3[Insert Data][Insert Data][Insert Data]
Analog 3 H[Insert Data][Insert Data][Insert Data]
Experimental Workflow Diagrams

experimental_workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Binding Sigma-1 Binding Assay Purification->Binding Selectivity Selectivity Profiling Binding->Selectivity Functional Functional Assay Selectivity->Functional PK Pharmacokinetics Functional->PK Efficacy Efficacy Models PK->Efficacy

Caption: High-level workflow for the development of sigma-1 receptor ligands.

binding_assay_workflow A Prepare Membrane Homogenate & Radioligand Solution B Incubate with Test Compound (Varying Concentrations) A->B C Separate Bound & Free Ligand (Rapid Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 & Ki Determination) D->E

Caption: Step-by-step workflow for the radioligand binding assay.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the development of novel sigma-1 receptor ligands based on the 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane scaffold. By systematically applying these methodologies, researchers can efficiently synthesize, characterize, and evaluate new chemical entities with the potential to become next-generation therapeutics for a variety of CNS disorders. The emphasis on understanding the rationale behind each experimental step is intended to empower scientists to troubleshoot and adapt these protocols to their specific research needs, ultimately accelerating the drug discovery process.

References

  • A full-spectrum evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) radioligands from binding affinity to clinical imaging. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Agha, H., & McCurdy, C. R. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Medicinal Chemistry, 11(10), 1134-1157. Retrieved January 17, 2026, from [Link]

  • Chen, L., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6244-6256. Retrieved January 17, 2026, from [Link]

  • Agha, H., & McCurdy, C. R. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • Abate, C., et al. (2015). Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors. Journal of Medicinal Chemistry, 58(15), 6244-6256. Retrieved January 17, 2026, from [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(19), 115560. Retrieved January 17, 2026, from [Link]

  • Mokrosz, J. L., et al. (1996). 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. Journal of Medicinal Chemistry, 39(5), 1125-1129. Retrieved January 17, 2026, from https://pubmed.ncbi.nlm.nih.gov/8676348/
  • Papanastasiou, I., et al. (2018). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2018(4), M1023. Retrieved January 17, 2026, from [Link]

  • Rossi, D., et al. (2014). Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors. European Journal of Medicinal Chemistry, 86, 776-786. Retrieved January 17, 2026, from [Link]

  • Wünsch, B., et al. (2021). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 26(11), 3183. Retrieved January 17, 2026, from [Link]

  • Zhang, Y., et al. (2010). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Schmidt, H. R., et al. (2016). Structural basis for σ1 receptor ligand recognition. Nature, 532(7600), 527-530. Retrieved January 17, 2026, from [Link]

  • Li, J., et al. (2019). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Google Patents.
  • Agoston, G., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(16), 8877. Retrieved January 17, 2026, from [Link]

  • Brasili, L., et al. (2015). 1,3‐Dioxolane‐Based Ligands as Rigid Analogues of Naftopidil: Structure–Affinity/Activity Relationships at α1 and 5‐HT1A Receptors. ChemMedChem, 10(1), 134-148. Retrieved January 17, 2026, from [Link]

  • Laurini, E., et al. (2016). The Sigma Enigma: In Vitro/in Silico Site-Directed Mutagenesis Studies Unveil σ1 Receptor Ligand Binding. Biochemistry, 55(31), 4388-4404. Retrieved January 17, 2026, from [Link]

  • Brimson, J. M., et al. (2024). Identifying and Testing Novel Sigma-1 Receptor Ligands for Neurodegenerative Diseases. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Kulyashova, E. A., et al. (2023). Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Toll, L., et al. (2017). Novel Synthesis and Pharmacological Characterization of NOP Receptor Agonist 8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Ro 64-6198). ACS Chemical Neuroscience, 8(11), 2496-2505. Retrieved January 17, 2026, from [Link]

  • Quiroga, J., et al. (2001). Synthesis and Pharmacological Evaluation of Some 8-cyanopyrido[3',2':4,5]thieno[3,2-d]triazine Derivatives as Inhibitors of Nitric Oxide and Eicosanoid Biosynthesis. Journal of Medicinal Chemistry, 44(22), 3660-3665. Retrieved January 17, 2026, from [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology and therapeutic potential of sigma1 receptor ligands. Pharmacology & Therapeutics, 124(2), 195-216. Retrieved January 17, 2026, from [Link]

Sources

Application

Application Notes and Protocols for PET Imaging Agent Synthesis: Leveraging 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Foreword for the Advanced Researcher In the dynamic landscape of molecular imaging, the development of novel Positron Emission Tomography (PET) tracers is paramount for elucidating complex biological processes and advanc...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Advanced Researcher

In the dynamic landscape of molecular imaging, the development of novel Positron Emission Tomography (PET) tracers is paramount for elucidating complex biological processes and advancing diagnostic medicine.[1] The precursor molecule, 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane, represents a strategic platform for the synthesis of [¹⁸F]-labeled radioligands. Its architecture is ingeniously designed for a high-yield nucleophilic aromatic substitution (SₙAr) reaction, a cornerstone of modern radiochemistry.[2][3] The nitropyridyl group serves as an excellent leaving group for the introduction of fluorine-18, while the 1,4-dioxa-8-azaspiro[4.5]decane moiety often functions as a protected form of a piperidone, a common scaffold in neuroreceptor ligands and other targeted probes. This guide provides a detailed exploration of the theoretical underpinnings and practical protocols for utilizing this precursor in the synthesis of cutting-edge PET imaging agents.

I. Mechanistic Insight: The Chemistry of [¹⁸F]Fluorination

The successful radiosynthesis of a PET tracer from 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane hinges on the nucleophilic aromatic substitution (SₙAr) of the nitro group with [¹⁸F]fluoride. This reaction is particularly favorable on the pyridine ring due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the substitution process.

The overall workflow can be visualized as a multi-stage process, from the production of the radionuclide to the final quality control of the PET tracer.

G cluster_0 [¹⁸F]Fluoride Production & Activation cluster_1 Radiosynthesis cluster_2 Purification & Formulation cluster_3 Quality Control Cyclotron Cyclotron Trapping Trapping Cyclotron->Trapping ¹⁸O(p,n)¹⁸F Elution & Activation Elution & Activation Trapping->Elution & Activation Anion Exchange Reaction Nucleophilic Aromatic Substitution (SₙAr) Elution & Activation->Reaction Precursor 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane Precursor->Reaction HPLC Semi-preparative HPLC Reaction->HPLC Formulation Formulation HPLC->Formulation QC Radiochemical Purity, Molar Activity, etc. Formulation->QC

Caption: Radiosynthesis Workflow.

II. Essential Protocols and Methodologies

A. Production and Activation of [¹⁸F]Fluoride

The journey begins with the production of no-carrier-added [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a medical cyclotron, by bombarding enriched [¹⁸O]water with protons.[4]

Protocol 1: [¹⁸F]Fluoride Trapping and Activation

  • Trapping: The produced aqueous [¹⁸F]fluoride is passed through a quaternary methylammonium (QMA) anion exchange cartridge to trap the [¹⁸F]F⁻.

  • Elution: The trapped [¹⁸F]fluoride is then eluted with a solution of potassium carbonate (K₂CO₃) or potassium bicarbonate (KHCO₃) and Kryptofix 2.2.2 (K₂₂₂) in an acetonitrile/water mixture.

  • Azeotropic Drying: The eluate is heated under a stream of nitrogen or argon to azeotropically remove water. This step is critical as water can significantly reduce the nucleophilicity of the fluoride ion. The process is typically repeated with additions of anhydrous acetonitrile until the reaction vessel is completely dry.

B. Radiosynthesis of 8-(5-[¹⁸F]Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

This is the core reaction where the nitro group on the precursor is displaced by the activated [¹⁸F]fluoride.

Protocol 2: Nucleophilic Aromatic Substitution (SₙAr)

  • Precursor Preparation: Dissolve 5-10 mg of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane in 0.5-1.0 mL of anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Reaction: Add the precursor solution to the dried K[¹⁸F]F-K₂₂₂ complex. Seal the reaction vessel and heat to 120-150 °C for 10-20 minutes. The elevated temperature is necessary to overcome the activation energy for the substitution of the nitro group.[5]

  • Quenching: After the reaction time, cool the vessel and quench the reaction by adding 1-2 mL of water or the initial HPLC mobile phase.

ParameterRecommended Value/ConditionRationale
Precursor Amount 5-10 mgEnsures sufficient substrate for high radiochemical yield.
Solvent Anhydrous DMSO or DMFHigh boiling point, polar aprotic solvents that solubilize both the precursor and the fluoride complex.
Temperature 120-150 °CProvides the necessary thermal energy for efficient nitro group displacement.
Reaction Time 10-20 minutesBalances reaction completion with the short half-life of fluorine-18.
C. Purification and Formulation

Purification is crucial to remove unreacted [¹⁸F]fluoride, the precursor, and any side products.

Protocol 3: HPLC Purification and Formulation

  • HPLC System: A semi-preparative High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and detectors for both UV and radioactivity is required.

  • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and a buffer (e.g., ammonium formate or phosphate buffer). The exact gradient will need to be optimized to achieve good separation between the product and impurities.

  • Purification: Inject the quenched reaction mixture onto the HPLC column. Collect the radioactive peak corresponding to the desired product, 8-(5-[¹⁸F]Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane.

  • Formulation: The collected HPLC fraction is typically diluted with water and passed through a C18 Sep-Pak cartridge to trap the product. The cartridge is then washed with water to remove the HPLC solvents, and the final product is eluted with a small volume of ethanol and subsequently diluted with sterile saline for injection.

D. Optional Deprotection Step

The 1,4-dioxa-8-azaspiro[4.5]decane moiety is a ketal protecting group for a 4-piperidone. For many applications, particularly those targeting CNS receptors, the piperidone ketone is a key pharmacophore. Therefore, a deprotection step may be necessary.

G Protected_Tracer 8-(5-[¹⁸F]Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane Deprotection Acid Hydrolysis (e.g., HCl) Protected_Tracer->Deprotection Final_Tracer [¹⁸F]8-(5-Fluoropyridin-2-yl)piperidin-4-one Deprotection->Final_Tracer

Sources

Method

Application Notes and Protocols for the Radiolabeling of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane Derivatives with Fluorine-18

Introduction: The Significance of Radiolabeled NPS Derivatives in Neuroimaging The 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane (NPS) scaffold and its derivatives are of significant interest in medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Radiolabeled NPS Derivatives in Neuroimaging

The 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane (NPS) scaffold and its derivatives are of significant interest in medicinal chemistry and drug development. These compounds have shown potential as ligands for various central nervous system (CNS) targets, including serotonin and sigma receptors, which are implicated in a range of neurological and psychiatric disorders.[1] The ability to radiolabel these derivatives, particularly with positron-emitting radionuclides like fluorine-18 (¹⁸F), opens the door for their use as probes in Positron Emission Tomography (PET) imaging.[2] PET is a powerful, non-invasive imaging technique that allows for the quantitative in vivo study of biological processes, making it an invaluable tool in drug development and clinical diagnostics.[3][4]

This document provides a detailed protocol for the radiofluorination of NPS derivatives, focusing on a common and effective strategy: nucleophilic aromatic substitution (SₙAr). The presence of the electron-withdrawing nitro group on the pyridine ring makes this scaffold particularly amenable to this radiolabeling approach.[5][6] This guide is intended for researchers, scientists, and drug development professionals with a background in radiochemistry and synthetic chemistry.

Principle of the Radiolabeling Strategy: Nucleophilic Aromatic Substitution (SₙAr)

The chosen method for introducing fluorine-18 into the NPS scaffold is the nucleophilic aromatic substitution (SₙAr) reaction. This reaction is highly effective for electron-deficient aromatic systems, such as the 5-nitropyridine ring of the target molecule.[6][7] In this process, the no-carrier-added [¹⁸F]fluoride ion, a potent nucleophile, attacks the electron-poor aromatic ring, displacing a suitable leaving group. The nitro group itself can, in some cases, act as a leaving group, or a precursor can be synthesized with a more conventional leaving group, such as a halogen or a trimethylammonium salt, at the desired labeling position.[7]

The general scheme for this reaction involves the activation of [¹⁸F]fluoride, typically produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron, by forming a complex with a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and a base (e.g., potassium carbonate).[2][8] This activated [¹⁸F]fluoride then reacts with the precursor molecule in a high-boiling point aprotic polar solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at elevated temperatures.[9]

Visualizing the Radiolabeling Workflow

G cluster_0 Step 1: [¹⁸F]Fluoride Production & Activation cluster_1 Step 2: Radiolabeling Reaction cluster_2 Step 3: Purification cluster_3 Step 4: Quality Control p1 Cyclotron Production of [¹⁸F]Fluoride p2 Trapping on Anion Exchange Cartridge p1->p2 p3 Elution with K₂CO₃/K₂₂₂ p2->p3 p4 Azeotropic Drying p3->p4 r2 Addition of Activated [¹⁸F]Fluoride p4->r2 Transfer r1 Precursor Dissolved in DMSO r1->r2 r3 Heating at 120-160°C r2->r3 pu1 Quenching of Reaction r3->pu1 Cooling pu2 Solid-Phase Extraction (SPE) pu1->pu2 pu3 Semi-Preparative HPLC pu2->pu3 pu4 Formulation pu3->pu4 qc1 Analytical HPLC pu4->qc1 qc2 Radio-TLC pu4->qc2 qc3 Determination of Molar Activity pu4->qc3

Caption: Workflow for the radiolabeling of NPS derivatives.

Materials and Methods

Reagents and Consumables
  • Precursor: 8-(5-Nitro-6-chloropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane (or a similar precursor with a suitable leaving group)

  • [¹⁸F]Fluoride (no-carrier-added) in [¹⁸O]water

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous, HPLC grade

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Water for Injection (WFI)

  • Ethanol, USP grade

  • Helium or Argon gas, ultra-high purity

  • Sep-Pak C18 and Alumina N cartridges

  • Sterile filters (0.22 µm)

Equipment
  • Automated radiochemistry synthesis module or a shielded hot cell

  • Cyclotron for [¹⁸F]fluoride production

  • High-Performance Liquid Chromatography (HPLC) system with a semi-preparative column (e.g., C18) and a radioactivity detector

  • Analytical HPLC system with a radioactivity detector

  • Radio-Thin Layer Chromatography (radio-TLC) scanner

  • Gamma counter or dose calibrator

  • Reaction vessel (e.g., 1-5 mL V-vial)

  • Heating and stirring module

Detailed Radiolabeling Protocol

This protocol assumes the use of an automated synthesis module. Manual synthesis in a hot cell should follow the same principles with appropriate radiation safety measures.

Step 1: Preparation of Activated [¹⁸F]Fluoride
  • [¹⁸F]Fluoride Trapping: Transfer the cyclotron-produced aqueous [¹⁸F]fluoride solution to the synthesis module and pass it through a pre-conditioned anion exchange cartridge (e.g., QMA) to trap the [¹⁸F]fluoride.

  • Elution: Elute the trapped [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water (e.g., 80:20 v/v).

  • Azeotropic Drying: Dry the [¹⁸F]fluoride-K₂₂₂-K₂CO₃ mixture by azeotropic distillation with anhydrous acetonitrile under a stream of inert gas (helium or argon) at approximately 110°C. Repeat this step 2-3 times to ensure the complex is anhydrous, which is critical for the nucleophilicity of the fluoride.[10]

Step 2: Radiofluorination Reaction
  • Precursor Addition: Prepare a solution of the 8-(5-nitro-6-chloropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane precursor (typically 1-5 mg) in anhydrous DMSO (0.5-1.0 mL).

  • Reaction Initiation: Add the precursor solution to the dried [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex in the reaction vessel.

  • Heating: Seal the reaction vessel and heat the mixture to 120-160°C for 10-20 minutes with stirring. The optimal temperature and time should be determined empirically for the specific precursor.[7]

Visualizing the SₙAr Reaction Mechanism

Caption: SₙAr mechanism for radiofluorination.

Step 3: Purification of the Radiolabeled Product
  • Quenching and Dilution: After the reaction is complete, cool the reaction vessel to room temperature. Dilute the reaction mixture with a suitable solvent (e.g., water or a water/acetonitrile mixture) to reduce the solvent strength for the next purification step.

  • Solid-Phase Extraction (SPE): Pass the diluted reaction mixture through a C18 Sep-Pak cartridge. This will trap the desired product and unreacted precursor while allowing polar impurities and unreacted [¹⁸F]fluoride to pass through. Wash the cartridge with water to remove any remaining polar impurities. Elute the trapped compounds with acetonitrile or ethanol.

  • Semi-Preparative HPLC: Inject the eluate from the SPE cartridge onto a semi-preparative HPLC system. Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with a possible additive like triethylamine or trifluoroacetic acid) to separate the [¹⁸F]-labeled product from the unreacted precursor and any non-radioactive byproducts. Collect the fraction corresponding to the radiolabeled product, as identified by the radioactivity detector.

  • Formulation: Remove the HPLC solvent from the collected fraction, typically by rotary evaporation or by passing it through another C18 Sep-Pak cartridge, eluting with ethanol, and then adding saline for injection. The final product should be formulated in a physiologically compatible solution (e.g., sterile saline with a low percentage of ethanol).

Quality Control

A comprehensive quality control (QC) process is mandatory to ensure the purity, identity, and safety of the final radiopharmaceutical product before any in vivo use.[11][12][13]

Analytical HPLC
  • Purpose: To determine the radiochemical purity and specific activity of the final product.

  • Method: Inject a small aliquot of the final formulated product onto an analytical HPLC system equipped with a radioactivity detector and a UV detector. The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the desired product peak. The identity of the product is confirmed by comparing its retention time with that of a non-radioactive standard.

Radio-Thin Layer Chromatography (Radio-TLC)
  • Purpose: A rapid method to assess radiochemical purity.

  • Method: Spot a small amount of the final product onto a TLC plate (e.g., silica gel). Develop the plate with a suitable mobile phase. Analyze the plate using a radio-TLC scanner to determine the distribution of radioactivity.

Other QC Tests
  • Visual Inspection: Check for any particulate matter.

  • pH Measurement: Ensure the pH of the final solution is within the acceptable range for injection (typically 6.5-7.5).

  • Radionuclidic Purity: Verify the identity of the radionuclide and the absence of other radioactive isotopes using a gamma-ray spectrometer.[14]

  • Sterility and Endotoxin Testing: These tests are crucial for products intended for human use and should be performed according to pharmacopeial standards.

Quantitative Data Summary

The following table summarizes typical parameters and expected outcomes for the radiolabeling of NPS derivatives via SₙAr.

ParameterTypical Value/Range
Precursor Amount 1 - 5 mg
Starting [¹⁸F]Fluoride Activity 1 - 10 GBq
Reaction Temperature 120 - 160 °C
Reaction Time 10 - 20 minutes
Radiochemical Yield (decay-corrected) 15 - 40%
Total Synthesis Time 60 - 90 minutes
Radiochemical Purity > 98%
Molar Activity > 50 GBq/µmol

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the radiolabeling of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane derivatives with fluorine-18 using a nucleophilic aromatic substitution (SₙAr) reaction. The success of this procedure relies on the careful preparation of anhydrous activated [¹⁸F]fluoride, the appropriate choice of precursor and reaction conditions, and a robust purification and quality control process. By following this detailed guide, researchers can effectively produce these valuable PET radiotracers for preclinical and potentially clinical research, thereby advancing our understanding of the CNS and aiding in the development of novel therapeutics.

References

  • Dolci, L., et al. (1999). Nucleophilic aromatic substitution by [¹⁸F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 42(10), 975-985.
  • Kim, J. H., et al. (2022). Synthesis and Evaluation of a ¹⁸F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. Pharmaceuticals, 15(3), 276. Available from: [Link]

  • Tredwell, M., et al. (2022). SNAr Radiofluorination with In Situ-Generated [¹⁸F]Tetramethylammonium Fluoride. ACS Omega, 7(1), 134-142.
  • Kim, J. H., et al. (2022). Synthesis and Evaluation of a ¹⁸F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. PubMed, 35159475. Available from: [Link]

  • Peko, T. D., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.
  • van der Born, D., et al. (2025). A simplified, robust protocol for [¹⁸F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations.
  • Peko, T. D., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. National Institutes of Health. Available from: [Link]

  • Mossine, A. V., et al. (2020). Copper-Mediated Late-stage Radiofluorination: Five Years of Impact on Pre-clinical and Clinical PET Imaging.
  • Open MedScience. (2024). Synthesis of Fluorine-18 for Advanced PET Imaging. Open MedScience.
  • Tredwell, M., et al. (2024). Expedient Access to ¹⁸F‐Fluoroheteroarenes via Deaminative Radiofluorination of Aniline‐Derived Pyridinium Salts. Cardiff University.
  • Lee, S. J., et al. (2026). Fluorine-18-labeled PET radiotracers for imaging the macrophage colony-stimulating factor 1 receptor (CSF1R).
  • Sharma, S. K., et al. (2014). Positron emission tomography (PET) imaging with ¹⁸F-based radiotracers.
  • Korde, A., et al. (2017). Recent Progress toward Microfluidic Quality Control Testing of Radiopharmaceuticals.
  • Verhoog, S., et al. (2018). Concerted nucleophilic aromatic substitution with ¹⁹F⁻ and ¹⁸F⁻.
  • Narayanam, M. K., et al. (2017).
  • Ermert, J. (2014). ¹⁸F-labelled aromatic small molecules available by SNAr reactions...
  • Clinivex. 8-Nitroso-1,4-dioxa-8-azaspiro[4.5]decane. Clinivex.
  • Amouroux, M., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. MDPI.
  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed, 32616183. Available from: [Link]

  • Santa Cruz Biotechnology. 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane. SCBT.
  • Lee, S. J., et al. (2009). Quality Control of Radiopharmaceutical.
  • Sharma, S. K., et al. (2022). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective.
  • Sigma-Aldrich. 1,4-Dioxa-8-azaspiro[4.5]decane. Sigma-Aldrich.
  • Scott, P. J. H. (2018). Use of 55 PET radiotracers under approval of a Radioactive Drug Research Committee (RDRC).
  • MedchemExpress. 1-4-dioxa-8-azaspiro-4-5-decane. MedchemExpress.
  • Hong, H., et al. (2015). Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials.
  • The University of New Mexico. Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico.
  • Radiology Key. (2017). Quality Control of PET Radiopharmaceuticals. Radiology Key.
  • Ruiu, S., et al. (2020). Synthesis, radiolabeling and evaluation of novel 4-oxo-quinoline derivatives as PET tracers for imaging cannabinoid type 2 receptor.

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Application

Application Notes &amp; Protocols for High-Throughput Screening of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane Analogs

Introduction: Targeting Visceral Leishmaniasis with Novel Spirocyclic Compounds Visceral leishmaniasis (VL), caused by the protozoan parasite Leishmania donovani, is a severe and often fatal disease if left untreated.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Visceral Leishmaniasis with Novel Spirocyclic Compounds

Visceral leishmaniasis (VL), caused by the protozoan parasite Leishmania donovani, is a severe and often fatal disease if left untreated.[1] The current therapeutic arsenal is limited by toxicity, emerging resistance, and high cost, creating an urgent need for novel, effective, and safe antileishmanial drugs.[2] Phenotypic screening, which assesses the effect of compounds on the whole organism, has proven to be a highly effective strategy for discovering new chemical starting points for anti-protozoan drug discovery.[3][4]

The compound class of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane and its analogs presents a promising scaffold for investigation. The 5-nitropyridine moiety is a "privileged" structural motif found in numerous bioactive molecules with a wide range of therapeutic applications, including antimicrobial and antiparasitic agents.[5][6] This, combined with a spirocyclic core—a feature associated with novel chemical space and improved pharmacokinetic properties—provides a strong rationale for evaluating libraries of these analogs for antileishmanial activity.

This document provides a comprehensive guide for researchers and drug development professionals on the design and implementation of a high-throughput screening (HTS) campaign to identify active compounds from this library against Leishmania donovani. The core of this guide is a detailed protocol for a robust, cell-based phenotypic assay targeting the intracellular amastigote stage of the parasite, which is the clinically relevant form responsible for human disease.[1][2]

Principle of the Primary Assay: Intracellular Amastigote Viability

The primary screening assay is designed to quantify the survival of L. donovani amastigotes within a host macrophage cell line. This is the gold-standard approach as it accounts for cell penetration and activity in the parasite's natural intracellular environment.[3] To achieve high-throughput capability, the assay utilizes transgenic L. donovani expressing a reporter enzyme, such as β-lactamase or luciferase.[1][4][7] The viability of the intracellular parasites is then determined by measuring the reporter's activity using a colorimetric or luminometric substrate, providing a robust and scalable readout.

The overall workflow involves several key stages: infecting host macrophages with reporter-expressing parasites, dispensing the infected cells into microplates, adding the library compounds, incubating, and finally, measuring the reporter signal to determine parasite viability.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_readout Data Acquisition & Analysis p1 Culture Host Macrophages (e.g., J774A.1) p3 Infect Macrophages with Stationary-Phase Promastigotes p1->p3 p2 Culture Reporter Parasites (L. donovani Promastigotes) p2->p3 s1 Dispense Infected Macrophages into 384-well Plates p3->s1 s2 Compound Addition via Acoustic Dispensing s1->s2 s3 Incubate Plates (e.g., 72 hours) s2->s3 r1 Cell Lysis & Substrate Addition s3->r1 r2 Read Plate (Absorbance/Luminescence) r1->r2 r3 Data Analysis: % Inhibition, Z' Factor r2->r3

Caption: High-Throughput Screening Workflow for Antileishmanial Compounds.

Detailed Protocols & Methodologies

PART 1: Preparation of Materials and Reagents

1.1. Cell and Parasite Culture:

  • Host Cells: Murine macrophage cell line J774A.1 is cultured in DMEM supplemented with 10% FBS, 1% L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Parasites: Leishmania donovani promastigotes expressing β-lactamase are cultured in M199 medium supplemented with 10% FBS and appropriate selection antibiotics at 26°C.[1][7] The β-lactamase gene is stably integrated into the parasite's genome for consistent expression.[7]

  • Rationale: Using a stable, reporter-expressing parasite line is critical for assay robustness and reproducibility, eliminating the need for transient transfections and ensuring a consistent signal window.[1]

1.2. Compound Library Preparation:

  • The 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane analog library is prepared in 100% DMSO as 10 mM stock solutions.

  • For screening, these are diluted to an appropriate concentration (e.g., 2 mM) for acoustic dispensing. The final screening concentration is typically 10 µM.

PART 2: Intracellular Amastigote Assay Protocol

This protocol is optimized for a 384-well plate format.

Step 1: Macrophage Infection

  • Harvest J774A.1 macrophages and adjust the density to 1 x 10⁶ cells/mL in antibiotic-free DMEM.

  • Harvest stationary-phase L. donovani promastigotes (Day 5-6 of culture). Wash twice with PBS and resuspend in antibiotic-free DMEM.

  • Infect the macrophages at a parasite-to-macrophage ratio of 10:1.

  • Incubate the co-culture for 4 hours at 37°C with 5% CO₂ to allow for phagocytosis.

  • After incubation, wash the cells twice with PBS to remove any remaining extracellular promastigotes. This is a critical step to ensure the assay measures intracellular activity only.

  • Resuspend the infected macrophages in complete DMEM at a density of 1 x 10⁵ cells/mL.

Step 2: Plate Seeding and Compound Addition

  • Using an automated dispenser, seed 40 µL of the infected macrophage suspension into each well of a 384-well clear-bottom plate. This corresponds to 4,000 host cells per well.

  • Add the library compounds. Using an acoustic liquid handler (e.g., Echo), transfer 40 nL of compound from the source plate to the assay plate. This results in a final concentration of 10 µM in 0.1% DMSO.

  • Controls: Dedicate specific wells on each plate for controls:

    • Positive Control (100% Inhibition): Amphotericin B (e.g., 2 µM final concentration).

    • Negative Control (0% Inhibition): 0.1% DMSO vehicle.

Step 3: Incubation

  • Seal the plates and incubate for 72 hours at 37°C with 5% CO₂. This duration allows for multiple rounds of amastigote replication, providing a sufficient signal window to detect growth inhibition.

Step 4: Signal Development and Readout (β-Lactamase Reporter)

  • After incubation, add 10 µL of a lysis buffer containing a colorimetric β-lactamase substrate like CENTA.[1][7]

  • Incubate at room temperature for 2-4 hours to allow for color development.

  • Read the absorbance at 405 nm using a microplate reader.[1]

PART 3: Data Analysis and Hit Qualification

3.1. Primary Data Analysis:

  • Calculate the percent inhibition for each compound well using the following formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_pos_control) / (Abs_neg_control - Abs_pos_control))

  • A primary "hit" is defined as a compound that exhibits inhibition above a certain threshold, typically >50% or >3 standard deviations from the negative control mean.

3.2. Assay Quality Control:

  • The robustness of the HTS assay is evaluated on a plate-by-plate basis using the Z-prime (Z') factor.[8] Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • A Z' factor ≥ 0.5 indicates an excellent and highly robust assay suitable for HTS.[8]

Table 1: Representative HTS Assay Parameters

ParameterValueRationale
Plate Format384-wellStandard for HTS, balances throughput and volume requirements.
Host Cell LineJ774A.1Commonly used, robust, and supports L. donovani replication well.[1]
Parasite StrainL. donovani (β-Lactamase)Reporter provides a sensitive, colorimetric readout.[1][7]
Primary Screening Conc.10 µMA standard concentration to balance hit rate and non-specific activity.
Incubation Time72 hoursAllows for sufficient parasite proliferation to establish a robust signal window.
Positive ControlAmphotericin BA gold-standard antileishmanial drug with a known mechanism.
Quality MetricZ' Factor > 0.5Ensures the separation between positive and negative controls is large enough for reliable hit identification.[8]

Hit Confirmation and Follow-Up Strategy

A single-point screen will inevitably produce false positives. A rigorous follow-up cascade is essential to confirm and prioritize true hits for further development.

Hit_Confirmation A Primary HTS Hit (>50% Inhibition @ 10 µM) B Confirmatory Screen (Fresh Compound) A->B C Dose-Response Curve (IC₅₀) (Anti-amastigote Activity) B->C D Cytotoxicity Assay (CC₅₀) (e.g., on J774A.1 cells) B->D E Selectivity Index (SI) Calculation (SI = CC₅₀ / IC₅₀) C->E D->E F Hit Prioritization (Potency, Selectivity, Structure) E->F

Caption: Workflow for Hit Confirmation and Prioritization.

1. Hit Confirmation: Re-test primary hits using freshly prepared compound to rule out errors from compound handling or degradation.

2. Dose-Response Analysis: Test confirmed hits in a serial dilution format (e.g., 10-point, 3-fold dilution) to determine the half-maximal inhibitory concentration (IC₅₀). This quantifies the compound's potency.

3. Host Cell Cytotoxicity: Concurrently, assess the toxicity of the compounds against the host J774A.1 macrophage cell line (in the absence of parasites) to determine the half-maximal cytotoxic concentration (CC₅₀). A standard resazurin-based viability assay can be used.[3]

4. Selectivity Index (SI): Calculate the SI by dividing the CC₅₀ by the IC₅₀. A higher SI value (typically >10) is desirable, as it indicates the compound is selectively toxic to the parasite rather than the host cell.

5. Structure-Activity Relationship (SAR): Analyze the IC₅₀ and SI data across the analog series to begin building an initial SAR. This will guide the next phase of medicinal chemistry optimization.

Conclusion

The protocol described provides a robust and field-proven framework for the high-throughput screening of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane analogs for antileishmanial activity. By focusing on the clinically relevant intracellular amastigote stage and employing a rigorous hit confirmation cascade, this approach is designed to identify potent, selective, and promising lead compounds for a new generation of visceral leishmaniasis therapeutics. The successful identification of novel chemotypes from such phenotypic screens can provide much-needed starting points for drug discovery programs targeting this neglected tropical disease.[2]

References

  • Mandal, S., Maharjan, M., Ganguly, S., Chatterjee, M., Singh, S., Buckner, F. S., & Madhubala, R. (2009). High-throughput screening of amastigotes of Leishmania donovani clinical isolates against drugs using a colorimetric β-lactamase assay. Indian Journal of Experimental Biology, 47(6), 475–479. [Link]

  • Sykes, M. L., & Avery, V. M. (2013). Approaches to Protozoan Drug Discovery: Phenotypic Screening. ACS Infectious Diseases, 2(1), 1-17. [Link]

  • Mandal, S., et al. (2009). High-throughput screening of amastigotes of Leishmania donovani clinical isolates against drugs using a colorimetric β-lactamase assay. Johns Hopkins University. [Link]

  • Phan, T. T. P., et al. (2024). Identification of Leishmania donovani PEX5-PTS1 Interaction Inhibitors through Fluorescence Polarization-Based High-Throughput Screening. Molecules, 29(3), 698. [Link]

  • Nühs, A., De Rycker, M., Manthri, S., Comer, E., Scherer, C. A., Schreiber, S. L., & Gray, D. W. (2015). Development and Validation of a Novel Leishmania donovani Screening Cascade for High-Throughput Screening Using a Novel Axenic Amastigote Assay. PLOS Neglected Tropical Diseases, 9(9), e0004094. [Link]

  • Martín-Escolano, R., et al. (2024). Development of a High-Throughput Screening Platform and a Pathogenesis Model for Leishmania Infection Based on Mouse Hepatic Organoids. International Journal of Molecular Sciences, 25(3), 1800. [Link]

  • Arnold, S. L. M., et al. (2020). Phenotypic screening techniques for Cryptosporidium drug discovery. Expert Opinion on Drug Discovery, 15(10), 1195-1206. [Link]

  • Jumani, R. S., et al. (2019). A suite of phenotypic assays to ensure pipeline diversity when prioritizing drug-like Cryptosporidium growth inhibitors. Nature Communications, 10(1), 1840. [Link]

  • de Souza, E. M., et al. (2020). Past and future of trypanosomatids high-throughput phenotypic screening. Memórias do Instituto Oswaldo Cruz, 115, e200155. [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692. [Link]

  • Annang, F., et al. (2021). High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. Journal of Medicinal Chemistry, 64(24), 18014–18026. [Link]

  • Fengchenchem. (2026). The Role of 2-Amino-5-nitropyridine in Advancing Chemical Research and Production. [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link]

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Method

In vitro assays for testing the cytotoxicity of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane derivatives

Application Notes & Protocols Topic: In Vitro Assays for Testing the Cytotoxicity of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane Derivatives Audience: Researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: In Vitro Assays for Testing the Cytotoxicity of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane Derivatives

Audience: Researchers, scientists, and drug development professionals.

A Multi-Assay Strategy for Comprehensive Cytotoxicity Profiling of Novel Nitropyridine-Containing Spirocyclic Compounds

Introduction

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is a valuable structural motif in medicinal chemistry. When coupled with a 5-nitropyridin-2-yl moiety, these derivatives present a class of compounds with significant therapeutic potential, but also with toxicological questions that must be rigorously addressed. The presence of the nitroaromatic group is a key feature; such moieties are known to be bioreducible and can participate in redox cycling, potentially leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.[1][2] The cytotoxic effects of nitroaromatic compounds are often linked to their metabolic activation, which can trigger various cell death pathways, including apoptosis and necrosis.[1][3]

Therefore, a robust evaluation of the in vitro cytotoxicity of novel 8-(5-nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane derivatives is a critical step in preclinical development. A single cytotoxicity assay provides only a limited view of a compound's cellular impact. A more insightful approach, as detailed in this guide, involves a multi-parametric strategy to dissect the mechanism of cell death. We present a workflow that integrates three distinct, well-established assays to create a comprehensive cytotoxicity profile:

  • MTT Assay: To assess overall cell viability through mitochondrial metabolic activity.

  • Lactate Dehydrogenase (LDH) Assay: To quantify cell death resulting from compromised plasma membrane integrity (a hallmark of necrosis).

  • Caspase-3/7 Assay: To specifically measure the induction of apoptosis through the activation of key executioner caspases.

This integrated approach allows researchers to not only determine if a compound is cytotoxic but also to begin understanding its mechanism of action—distinguishing between controlled, programmed cell death (apoptosis) and uncontrolled cell lysis (necrosis).

Scientific Principles of Selected Assays

A compound's cytotoxicity is not a monolithic event. Understanding the underlying mechanism requires probing different cellular functions. The chosen assays provide complementary data points on cell health, membrane integrity, and apoptotic signaling.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[4] Its principle is based on the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt into insoluble purple formazan crystals.[4][5][6] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, located primarily in the mitochondria of living cells.[4][6] Consequently, the amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[4] The insoluble crystals are then solubilized, and the resulting colored solution is quantified spectrophotometrically.[4]

MTT_Principle cluster_cell Metabolically Active Cell cluster_measurement Quantification MTT Yellow MTT (Water-Soluble) Mitochondria Mitochondrial Reductases (NAD(P)H) MTT->Mitochondria Uptake Formazan Purple Formazan (Insoluble Crystals) Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan->Solubilization Mitochondria->Formazan Reduction Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Principle of the MTT Cell Viability Assay.

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most eukaryotic cells.[7] Under normal conditions, it resides within the cytoplasm. However, when the plasma membrane is damaged—a key event in necrosis or late-stage apoptosis—LDH is rapidly released into the cell culture medium.[1][7][8] The LDH cytotoxicity assay is a colorimetric or luminescent method that quantifies the amount of this released enzyme.[8] The assay is based on a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, generating NADH.[7][8] This NADH then reacts with a probe (like a tetrazolium salt) to produce a colored formazan product or a luminescent signal, which is directly proportional to the amount of LDH released and, therefore, to the number of damaged cells.[7][9]

LDH_Principle cluster_cells Cell Population cluster_assay Assay Reaction in Supernatant Healthy_Cell Healthy Cell (Intact Membrane) LDH inside Damaged_Cell Damaged Cell (Compromised Membrane) LDH_Released LDH Damaged_Cell->LDH_Released Release Reaction Lactate + NAD+ → Pyruvate + NADH LDH_Released->Reaction Catalyzes Probe Probe (Tetrazolium Salt) Reaction->Probe NADH reduces Signal Colored Product (Quantifiable Signal) Probe->Signal Caspase_Principle cluster_cell Apoptotic Cell cluster_signal Signal Generation Caspase Active Caspase-3/7 Substrate Non-Luminescent Substrate (DEVD) Caspase->Substrate Cleavage Product Cleaved DEVD Substrate->Product Signal Luminescent Signal (Quantifiable) Product->Signal Generates

Caption: Principle of the Caspase-3/7 Apoptosis Assay.

Integrated Experimental Workflow

A logical workflow ensures that data from all three assays can be correlated effectively. The process begins with standardized cell culture and treatment, followed by parallel processing for each specific assay.

Workflow Start 1. Cell Seeding (96-well plates) Incubate1 2. Incubation (24h) (Allow cell adhesion) Start->Incubate1 Treatment 3. Compound Treatment (Serial dilutions of derivatives) Incubate1->Treatment Incubate2 4. Incubation (24-72h) (Exposure period) Treatment->Incubate2 Split_Point Incubate2->Split_Point LDH_Supernatant 5a. Collect Supernatant for LDH Assay Split_Point->LDH_Supernatant Remaining_Cells 5b. Process Remaining Cells Split_Point->Remaining_Cells LDH_Assay 6a. Perform LDH Assay (Measure membrane damage) LDH_Supernatant->LDH_Assay MTT_Assay 6b. Perform MTT Assay (Measure viability) Remaining_Cells->MTT_Assay Caspase_Assay 6c. Perform Caspase-3/7 Assay (Measure apoptosis) Remaining_Cells->Caspase_Assay (in parallel plate) Data_Analysis 7. Data Analysis (Calculate % Viability/Cytotoxicity, IC50) LDH_Assay->Data_Analysis MTT_Assay->Data_Analysis Caspase_Assay->Data_Analysis

Caption: Integrated workflow for multi-parametric cytotoxicity assessment.

Detailed Protocols

A. General Setup: Cell Seeding and Compound Treatment

  • Cell Culture: Culture the chosen cell line (e.g., HeLa, A549, or a relevant cancer line) in its recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a 37°C, 5% CO₂ incubator.

  • Cell Seeding: Trypsinize and count the cells. Prepare a cell suspension and seed 10,000 cells/well (in 100 µL of medium) into clear, 96-well flat-bottom plates. [4]For luminescence-based assays, use white-walled plates to maximize signal.

  • Adhesion: Incubate the plates for 24 hours to allow cells to adhere and resume normal growth. [4]4. Compound Preparation: Prepare a stock solution of the 8-(5-nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of medium containing the test compound dilutions. Include "vehicle control" wells (medium with the same final DMSO concentration but no compound) and "untreated control" wells (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

B. Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methods. [4][5][10]

  • Reagent Preparation: Prepare a 5 mg/mL MTT stock solution in sterile phosphate-buffered saline (PBS). [5]Filter-sterilize and store protected from light at 4°C.

  • MTT Addition: At the end of the compound incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL). [4]3. Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals. Visually inspect for crystal formation. [4]4. Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. [5]Add 150 µL of DMSO to each well to dissolve the crystals.

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [5][10]Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise. [5]6. Data Analysis:

    • Correct absorbance by subtracting the background reading (from wells with medium and MTT but no cells).

    • Calculate percent viability: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

C. Protocol 2: LDH Cytotoxicity Assay

This protocol is based on the principle of detecting LDH release from damaged cells. [7][9]

  • Sample Collection: At the end of the compound incubation, carefully collect 50 µL of the cell culture supernatant from each well. Transfer to a new 96-well plate. Note: Do not disturb the cell layer.

  • Controls: Prepare the following controls:

    • Spontaneous LDH Release: Supernatant from vehicle-treated, healthy cells.

    • Maximum LDH Release: Add a lysis buffer (provided in commercial kits) to a set of vehicle-treated wells 30 minutes before collecting the supernatant. This lyses all cells and represents 100% cytotoxicity.

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a substrate mix and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Correct absorbance by subtracting the background reading (from wells with medium only).

    • Calculate percent cytotoxicity: (% Cytotoxicity) = [(Absorbance of Treated - Absorbance of Spontaneous) / (Absorbance of Maximum - Absorbance of Spontaneous)] * 100.

D. Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay

This protocol describes a common "add-mix-measure" luminescent assay. [11]

  • Plate Equilibration: At the end of the compound incubation, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Use an opaque-walled plate suitable for luminescence.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent with the provided buffer according to the manufacturer's protocol.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed for 1 minute. Incubate at room temperature for 1-2 hours to allow for cell lysis and signal generation.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Correct luminescence by subtracting the background reading (from wells with medium only).

    • Calculate the fold increase in caspase activity: (Fold Increase) = (Luminescence of Treated Cells / Luminescence of Vehicle Control).

Data Interpretation and Presentation

The power of this approach lies in comparing the results from all three assays. The data can be used to calculate the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) for each endpoint and to infer the primary mechanism of cell death.

Below is a hypothetical data summary for a derivative, "Compound X," tested on a cancer cell line after 48 hours of exposure.

Concentration (µM)% Viability (MTT)% Cytotoxicity (LDH)Caspase-3/7 Activity (Fold Change)
Vehicle Control 100.0 ± 4.52.1 ± 0.81.0 ± 0.1
0.1 98.2 ± 5.13.5 ± 1.11.2 ± 0.2
1.0 85.7 ± 6.28.9 ± 2.44.5 ± 0.6
5.0 52.1 ± 4.815.3 ± 3.18.9 ± 1.2
10.0 25.4 ± 3.922.1 ± 4.06.1 ± 0.9
50.0 5.8 ± 1.575.6 ± 6.32.3 ± 0.4
IC₅₀/EC₅₀ (µM) ~5.0 ~35.0 ~2.5

Interpretation of Hypothetical Data:

  • Apoptotic Mechanism: The Caspase-3/7 activity shows a strong, dose-dependent increase, peaking around 5 µM, with an EC₅₀ of ~2.5 µM. This indicates that apoptosis is induced at low concentrations.

  • Viability Loss: The MTT assay shows a loss of viability with an IC₅₀ of ~5.0 µM, which correlates well with the induction of apoptosis.

  • Late-Stage Necrosis: The LDH release (membrane damage) only becomes significant at much higher concentrations (IC₅₀ ~35.0 µM). This suggests that at lower concentrations, the primary mode of cell death is apoptosis. At higher concentrations, the compound may induce secondary necrosis following apoptosis or have direct necrotic effects.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays. [Link]

  • G-Biosciences. (2020). The Role of LDH in Cellular Cytotoxicity. [Link]

  • Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT. [Link]

  • Elabscience. Caspase 3/7 Activity Assay Kit(Colorimetric Method). [Link]

  • ResearchGate. Examples of nitroaromatic compounds in clinical trials as antitumor agents. [Link]

  • Adams, G. E., et al. (1980). Toxicity of Nitro Compounds Toward Hypoxic Mammalian Cells in Vitro: Dependence on Reduction Potential. Journal of the National Cancer Institute, 64(3), 555–560. [Link]

  • Semantic Scholar. Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential. [Link]

  • Edwards, D. I. (1986). Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis. Progress in Medicinal Chemistry, 23, 197-208. [Link]

  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • MDPI. (2024). Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks. [Link]

Sources

Application

Use of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane in the development of PROTACs

An In-depth Technical Guide to the Application of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane in the Development of Proteolysis Targeting Chimeras (PROTACs) Introduction: A New Paradigm in Targeted Therapeuti...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Application of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane in the Development of Proteolysis Targeting Chimeras (PROTACs)

Introduction: A New Paradigm in Targeted Therapeutics

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology.[1] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1] A PROTAC consists of two distinct ligands connected by a flexible linker: one binds to the POI, and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]

The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited ligases in PROTAC development, largely due to the availability of well-characterized, high-affinity small molecule ligands.[1][2] These ligands are typically derived from the natural VHL substrate, hypoxia-inducible factor 1-alpha (HIF-1α).[1][2] The development of novel VHL ligands is a continuous effort to expand the chemical space and improve the properties of PROTACs.

This guide focuses on the application of a specific chemical entity, 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane , in the development of VHL-recruiting PROTACs. While this molecule is commercially available, its application as a VHL ligand in published literature is not yet established.[3] Therefore, this document will serve as a comprehensive guide to its potential synthesis, functionalization, and incorporation into a PROTAC, followed by a rigorous set of protocols for its validation. This framework provides a roadmap for researchers to explore and validate novel VHL ligands.

The PROTAC-VHL Mechanism of Action

The fundamental principle of a VHL-based PROTAC is to induce the formation of a ternary complex between the target protein (POI) and the VHL E3 ligase complex. This proximity allows the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain is recognized by the proteasome, leading to the degradation of the POI.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (POI Ligand - Linker - VHL Ligand) POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation VHL VHL E3 Ligase PROTAC->VHL Recruits VHL->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Figure 1: General mechanism of VHL-based PROTACs.

Candidate VHL Ligand Profile: 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

The structure of the candidate ligand is presented below. The rationale for its potential as a VHL ligand stems from the established structure-activity relationships of known VHL binders. The 5-nitropyridin-2-yl moiety could potentially mimic the function of the substituted phenyl ring in established VHL ligands, where an electron-withdrawing group can enhance binding affinity. The 1,4-dioxa-8-azaspiro[4.5]decane core provides a rigid scaffold.

Compound Name Structure Molecular Formula Molecular Weight
8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decaneC12H15N3O4265.27 g/mol

Note: The following sections outline a hypothetical development and validation workflow for this candidate ligand.

Part 1: Synthesis and Functionalization for PROTAC Assembly

A crucial step in PROTAC development is the synthesis of a VHL ligand derivative that can be conjugated to a linker. A common strategy is to introduce a reactive handle, such as a carboxylic acid or an amine, at a solvent-exposed position that does not disrupt binding to VHL.

Protocol 1.1: Synthesis of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

This protocol describes a plausible synthesis via nucleophilic aromatic substitution.

Materials:

  • 1,4-Dioxa-8-azaspiro[4.5]decane

  • 2-Chloro-5-nitropyridine

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 1,4-Dioxa-8-azaspiro[4.5]decane (1.0 eq) in DMF, add 2-chloro-5-nitropyridine (1.1 eq) and K2CO3 (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with EtOAc.

  • Wash the organic layer with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/EtOAc gradient) to yield the title compound.

Protocol 1.2: Functionalization for Linker Attachment

To enable conjugation, the spirocyclic core needs to be modified. One hypothetical approach is to start with a functionalized version of the spirocycle. For this guide, we will assume the synthesis of a derivative with a carboxylic acid handle.

Synthesis_Workflow start 1,4-Dioxa-8-azaspiro[4.5]decane-2-carboxylic acid step1 Protection of amine and acid start->step1 step2 Reaction with 2-Chloro-5-nitropyridine step1->step2 step3 Deprotection of carboxylic acid step2->step3 final Functionalized VHL Ligand with COOH handle step3->final

Figure 2: Hypothetical workflow for a functionalized ligand.

Part 2: PROTAC Synthesis

This section details the assembly of a complete PROTAC using the functionalized VHL ligand, a linker, and a ligand for the target protein. We will use the well-known BRD4 inhibitor, JQ1, as the target protein ligand.

Protocol 2.1: Synthesis of a BRD4-targeting PROTAC

This protocol uses standard amide coupling reactions.

Materials:

  • Functionalized VHL Ligand with a carboxylic acid handle (from Protocol 1.2)

  • Amine-PEG-Linker (e.g., NH2-PEG3-COOH)

  • JQ1-amine derivative

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF

Step A: Coupling of VHL Ligand to Linker

  • Dissolve the functionalized VHL ligand (1.0 eq) and NH2-PEG3-COOH (1.1 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir at room temperature for 4 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the VHL-linker conjugate by reverse-phase HPLC.

Step B: Coupling of VHL-Linker to JQ1

  • Dissolve the purified VHL-linker conjugate (1.0 eq) and JQ1-amine (1.1 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir at room temperature for 4 hours.

  • Monitor the reaction by LC-MS.

  • Purify the final PROTAC molecule by reverse-phase HPLC and characterize by 1H NMR and HRMS.

Part 3: Biochemical and Cellular Validation

A rigorous validation workflow is essential to confirm the activity of the newly synthesized PROTAC.

Validation_Workflow cluster_biochem Biochemical Assays cluster_cellular Cellular Assays VHL_Binding VHL Binding Assay (TR-FRET/FP) Ternary_Complex Ternary Complex Formation (SPR/ITC) VHL_Binding->Ternary_Complex Permeability Cell Permeability Assay Degradation Target Degradation (Western Blot) Permeability->Degradation DC50_Dmax DC50 & Dmax Determination Degradation->DC50_Dmax Ubiquitination Ubiquitination Assay Degradation->Ubiquitination Start Synthesized PROTAC cluster_biochem cluster_biochem Start->cluster_biochem cluster_cellular cluster_cellular Start->cluster_cellular

Figure 3: Experimental workflow for PROTAC validation.
Protocol 3.1: VHL Binding Affinity Assay (TR-FRET)

This assay confirms that the VHL ligand part of the PROTAC binds to the VHL E3 ligase complex.

Materials:

  • Recombinant VHL/ElonginB/ElonginC (VCB) complex

  • Biotinylated HIF-1α peptide

  • Terbium-conjugated Streptavidin

  • Fluorescently-labeled anti-VHL antibody

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • PROTAC compound series

Procedure:

  • Prepare a serial dilution of the PROTAC compound in assay buffer.

  • In a 384-well plate, add the VCB complex, biotinylated HIF-1α peptide, and the PROTAC dilutions.

  • Incubate for 60 minutes at room temperature.

  • Add the Terbium-conjugated Streptavidin and fluorescently-labeled anti-VHL antibody.

  • Incubate for another 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET enabled plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).

  • Calculate the TR-FRET ratio and plot against the PROTAC concentration to determine the IC50 value.

Protocol 3.2: Target Protein Degradation Assay (Western Blot)

This is the cornerstone cellular assay to demonstrate PROTAC-mediated degradation of the POI.

Materials:

  • Human cell line expressing the target protein (e.g., HeLa or HEK293T for BRD4)

  • PROTAC compound

  • DMSO (vehicle control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies against the POI (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for a specified time (e.g., 18-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibodies overnight at 4 °C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash again and visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the POI signal to the loading control.

Data Analysis: DC50 and Dmax Determination

The data from the Western blot is used to determine the potency and efficacy of the PROTAC.

  • DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

These values are calculated by fitting the normalized protein levels versus the log of the PROTAC concentration to a four-parameter logistic curve.

Parameter Description Example Value
DC50 Concentration for 50% degradation50 nM
Dmax Maximum degradation percentage>90%

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, framework for the evaluation of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane as a novel VHL ligand for the development of PROTACs. The provided protocols detail the necessary steps from synthesis and functionalization to rigorous biochemical and cellular validation. While the efficacy of this specific compound remains to be experimentally determined, the methodologies described are universally applicable for the development and characterization of new PROTACs. The continuous exploration of novel E3 ligase ligands is paramount for expanding the scope of targeted protein degradation and unlocking new therapeutic possibilities.

References

  • Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7249-7301. [Link]

  • Setia, N., Almuqdadi, H. T. A., & Abid, M. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. European Journal of Medicinal Chemistry, 265, 116041. [Link]

  • Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966-1973. [Link]

  • Ciulli Laboratory. (2022). Review on VHL ligands. University of Dundee. Retrieved from [Link]

  • Bricelj, A., Steinebach, C., & Sosič, I. (2023). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents, 33(1), 1-17. [Link]

Sources

Method

Application Note &amp; Protocol: Comprehensive Photophysical Characterization of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a heterocyclic organic compound with the molecular formula C₁₂H₁₅N₃O₄ and a molecular weight of 265.27[1]. The structure, featuring a nitropyridine moiety linked to a dioxa-azaspirodecane scaffold, suggests potential applications in medicinal chemistry and materials science. The nitropyridine group is a known chromophore and may impart interesting photophysical properties to the molecule. Understanding these properties is crucial for its potential use as a fluorescent probe, a photosensitizer, or in other light-mediated applications.

This document provides a detailed guide for the comprehensive measurement of the key photophysical properties of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane, including its UV-Visible absorption, fluorescence emission, fluorescence quantum yield, and fluorescence lifetime. The protocols are designed to be adaptable and provide a strong foundation for researchers.

UV-Visible Absorption Spectroscopy

Principle: UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength. This provides information about the electronic transitions within the molecule and can be used to determine the concentration of the compound in solution using the Beer-Lambert Law. The presence of conjugated systems, such as the nitropyridine ring in the target molecule, typically leads to characteristic absorption bands in the UV-Vis region[2][3].

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane in a suitable solvent (e.g., ethanol, acetonitrile, or DMSO) of known concentration (e.g., 1 mM). The solvent should be transparent in the wavelength range of interest.

    • From the stock solution, prepare a series of dilutions to a final concentration range suitable for absorbance measurements (typically with absorbance values between 0.1 and 1.0 to ensure linearity).

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Visible spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.

    • Replace the solvent in the sample cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Using the Beer-Lambert Law (A = εcl), where A is the absorbance, ε is the molar absorption coefficient, c is the concentration, and l is the path length of the cuvette (typically 1 cm), the molar absorption coefficient at λmax can be calculated.

Experimental Workflow for UV-Visible Absorption Spectroscopy

cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare Stock Solution prep2 Perform Serial Dilutions prep1->prep2 meas1 Baseline with Solvent prep2->meas1 meas2 Record Sample Spectrum meas1->meas2 analysis1 Identify λmax meas2->analysis1 analysis2 Calculate Molar Absorption Coefficient (ε) analysis1->analysis2 cluster_excitation Excitation cluster_detection Detection cluster_analysis Data Analysis exc1 Pulsed Light Source exc2 Sample Excitation exc1->exc2 det1 Single Photon Detection exc2->det1 det2 Time-to-Amplitude Converter det1->det2 ana1 Build Decay Histogram det2->ana1 ana2 Exponential Fitting ana1->ana2 ana3 Determine Lifetime (τ) ana2->ana3

Caption: Workflow for TCSPC measurement.

Summary of Photophysical Properties

ParameterSymbolMethodTypical Information Obtained
Wavelength of Maximum AbsorptionλmaxUV-Vis SpectroscopyElectronic transitions, chromophore identification
Molar Absorption CoefficientεUV-Vis SpectroscopyLight-absorbing capability at a specific wavelength
Wavelength of Maximum EmissionλemFluorescence SpectroscopyEnergy of the fluorescent transition
Stokes ShiftΔνAbsorption & Emission SpectraEnergy loss between absorption and emission
Fluorescence Quantum YieldΦFComparative FluorometryEfficiency of the fluorescence process
Fluorescence LifetimeτTCSPCDuration of the excited state

References

  • Wikipedia. Fluorescence-lifetime imaging microscopy. [Link]

  • HORIBA. Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. [Link]

  • UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Resch-Genger, U., Rurack, K. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. ResearchGate. [Link]

  • Becker, W. (2005). Lifetime Imaging Techniques for Optical Microscopy. UCI Department of Chemistry. [Link]

  • Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]

  • Virtual Labs. Determination of Fluorescence Quantum Yield of a Fluorophore. [Link]

  • Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. [Link]

  • Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]

  • ResearchGate. UV-Visible Absorption Spectroscopy, Organic Applications. [Link]

  • Mohammed, A. M. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research. [Link]

  • Mohammed, A. M. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 3(3), 8-11. [Link]

  • Wikipedia. Fluorescence spectroscopy. [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • Agilent. What Is Fluorescence Spectroscopy? Principles Overview. [Link]

  • PubChem. 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Welcome to the technical support guide for the synthesis of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane. This document provides in-depth troubleshooting advice and answers to frequently asked questions to hel...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity. The synthesis is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of medicinal and materials chemistry.

Reaction Overview and Mechanism

The synthesis involves the reaction of 2-chloro-5-nitropyridine with 1,4-dioxa-8-azaspiro[4.5]decane. This transformation proceeds via a well-established two-step addition-elimination SNAr mechanism.

Overall Reaction: 2-Chloro-5-nitropyridine + 1,4-Dioxa-8-azaspiro[4.5]decane → 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane + HCl

The Mechanism: The reaction is facilitated by the electronic properties of the 2-chloro-5-nitropyridine ring.[1]

  • Activation: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.[2] This effect is significantly amplified by the presence of the strong electron-withdrawing nitro group (-NO₂) at the 5-position (para to the chlorine). This activation makes the carbon atom attached to the chlorine highly electrophilic and susceptible to nucleophilic attack.[3][4]

  • Nucleophilic Attack: The secondary amine of 1,4-dioxa-8-azaspiro[4.5]decane acts as the nucleophile, attacking the C-2 carbon of the pyridine ring. This initial attack is typically the rate-determining step and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[5][6]

  • Stabilization: The negative charge of the Meisenheimer complex is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial resonance stabilization.[5][6] This stabilization lowers the activation energy of the reaction.

  • Elimination & Aromaticity Restoration: The aromaticity of the pyridine ring is restored through the expulsion of the chloride ion, a good leaving group, yielding the final product.[5]

SNAr_Mechanism reactants Reactants intermediate Meisenheimer Complex (Stabilized) reactants->intermediate Nucleophilic Attack (Rate-Determining) products Products intermediate->products Leaving Group Expulsion (Restores Aromaticity) Troubleshooting_Workflow start Low Yield Observed check_sm Is Starting Material (SM) Consumed? (Check TLC) start->check_sm sm_present Significant SM Remains check_sm->sm_present No sm_gone SM is Consumed check_sm->sm_gone Yes check_conditions Investigate Reaction Conditions sm_present->check_conditions check_side_reactions Investigate Side Reactions / Decomposition sm_gone->check_side_reactions temp Temperature Too Low? check_conditions->temp base Base Ineffective/Absent? check_conditions->base reagents Reagent Purity Issue? check_conditions->reagents hydrolysis Hydrolysis of Electrophile? (Check for water) check_side_reactions->hydrolysis solvent_rxn Reaction with Solvent? (e.g., DMF at >150°C) check_side_reactions->solvent_rxn decomp Product/SM Decomposition? (Temperature too high) check_side_reactions->decomp

Caption: A logical workflow for troubleshooting low yields.

Problem 1: The reaction is stalled; TLC shows mostly unreacted starting materials.

  • Question: I've been running the reaction for several hours, but there's little to no product formation. What are the most likely causes?

  • Answer & Solutions:

    • Insufficient Temperature: The activation energy has not been overcome. Gradually increase the reaction temperature in 10-15 °C increments, monitoring by TLC at each stage. Many SNAr reactions require temperatures of at least 80 °C to proceed efficiently. [7] 2. Ineffective Base: Ensure you have added at least one equivalent of a suitable base (e.g., K₂CO₃, TEA). If the base is too weak or absent, the generated HCl will quench your nucleophile.

    • Nucleophile Quality: The 1,4-dioxa-8-azaspiro[4.5]decane may have degraded or be of low purity. Consider using a freshly opened bottle or purifying it before use.

    • Solvent Choice: Confirm you are using a polar aprotic solvent like DMF or DMSO. Using a non-polar or protic solvent will significantly slow down or prevent the reaction. [7] Problem 2: The reaction is messy, with multiple byproducts and a low yield of the desired product.

  • Question: My reaction mixture turns dark, and the final TLC plate shows multiple spots, making purification difficult and lowering the yield. What side reactions could be occurring?

  • Answer & Solutions:

    • Hydrolysis of Electrophile: The most common side reaction is the hydrolysis of 2-chloro-5-nitropyridine to 2-hydroxy-5-nitropyridine, caused by trace amounts of water in the reaction mixture. [7]Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Handle hygroscopic reagents like K₂CO₃ in a dry atmosphere if possible.

    • Reaction with Solvent: At very high temperatures (>150 °C), solvents like DMF can decompose to generate dimethylamine, which can act as a competing nucleophile. [7]Solution: Maintain the reaction temperature within the recommended range (80-120 °C). If higher temperatures are needed, switch to a more stable solvent like DMSO or NMP.

    • Thermal Decomposition: The starting materials or the product itself may be degrading at the reaction temperature. Solution: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Consider extending the reaction time at a lower temperature rather than forcing it at a higher one.

Problem 3: I'm having difficulty isolating a pure product.

  • Question: The work-up is complete, but I am struggling to purify the crude material. What is a reliable purification protocol?

  • Answer & Solutions:

    • Standard Work-up: A robust work-up is essential. Once the reaction is complete (monitored by TLC), cool the mixture to room temperature and pour it into cold water. This will precipitate the organic product and dissolve inorganic salts.

    • Extraction: Extract the aqueous mixture thoroughly with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Combine the organic layers.

    • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF/DMSO and inorganic impurities.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. [7] 5. Purification: The most reliable method for final purification is flash column chromatography on silica gel. A gradient eluent system, starting with a non-polar mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increasing the polarity, is typically effective for separating the product from unreacted starting materials and byproducts. [5]

Recommended Starting Protocol

This protocol provides a robust starting point for optimization.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • 1,4-Dioxa-8-azaspiro[4.5]decane (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add 2-chloro-5-nitropyridine (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv).

    • Scientist's Note: An inert atmosphere and anhydrous conditions are crucial to prevent the hydrolysis side reaction. [7]2. Solvent Addition: Add anhydrous DMF to create a solution with a concentration of approximately 0.2-0.5 M with respect to the limiting reagent.

  • Nucleophile Addition: Add 1,4-dioxa-8-azaspiro[4.5]decane (1.1 equiv) to the stirring suspension at room temperature.

    • Scientist's Note: A slight excess of the amine helps to ensure the complete consumption of the more expensive electrophile.

  • Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC every 1-2 hours. An appropriate eluent might be 3:1 Hexanes:Ethyl Acetate. [5]The reaction is complete when the 2-chloro-5-nitropyridine spot is no longer visible.

  • Work-up: Once complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water. Extract the aqueous layer 3 times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with water (2x) and then brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude solid by flash column chromatography on silica gel to afford the pure product.

Summary of Key Reaction Parameters

ParameterRecommendedRationale & Expected OutcomePotential Issues & Troubleshooting
Electrophile 2-Chloro-5-nitropyridineThe nitro group activates the ring for SNAr. Chlorine is a good leaving group in this context. [2]Impurities can introduce water. Use high-purity material.
Nucleophile 1,4-Dioxa-8-azaspiro[4.5]decaneA secondary amine that readily attacks the activated pyridine ring.Use a slight excess (1.1-1.2 equiv) to drive the reaction to completion. Purity is key.
Solvent DMF, DMSO, MeCN (Anhydrous)Polar aprotic solvents enhance nucleophilicity and stabilize the intermediate. [2][7]Non-anhydrous solvent leads to hydrolysis. [7]DMF can decompose at >150°C. [7]
Base K₂CO₃, Cs₂CO₃, TEANeutralizes the HCl byproduct, preventing protonation of the nucleophile. [8]Must be non-nucleophilic and strong enough. Ensure it is anhydrous.
Temperature 80 - 120 °CProvides activation energy for the rate-determining nucleophilic attack. [7]Too low: slow/no reaction. Too high: decomposition and side reactions. [7]
Monitoring TLC (e.g., 3:1 Hexanes:EtOAc)Allows for tracking the consumption of starting material and formation of product. [5]Co-spotting with starting materials is essential for accurate assessment.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides.
  • Benchchem. (n.d.). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
  • MacMillan, D. W. C., et al. (n.d.). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. PMC - NIH.
  • Benchchem. (n.d.). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines.
  • Reddit r/AskChemistry. (2023). SNAr troubleshooting.
  • Royal Society of Chemistry. (2024). Directed nucleophilic aromatic substitution reaction. RSC Publishing.
  • Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate.
  • National Institutes of Health. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. PMC - NIH.
  • Benchchem. (n.d.). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.
  • ChemicalBook. (n.d.). 1,4-Dioxa-8-azaspiro[4.5]decane synthesis.
  • PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent.
  • YouTube. (2019). nucleophilic aromatic substitutions.
  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • Santa Cruz Biotechnology. (n.d.). 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
  • PubChem. (n.d.). 2-Chloro-5-nitropyridine.
  • Google Patents. (n.d.). EP0395192A3 - Process for the preparation of 8-(4-(4-pyrimidin-2-yl-piperazinyl)-butyl)-8-aza-spiro(4.5)decane-7,9-dione (buspiron).

Sources

Optimization

Technical Support Center: Purification of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Welcome to the dedicated technical support guide for the purification of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane. This resource is designed for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we will delve into the nuances of purification, addressing common challenges and providing robust, field-tested protocols to ensure the highest purity of your final product.

I. Understanding the Molecule: Key Physicochemical Properties

Before embarking on any purification strategy, a fundamental understanding of the target molecule's properties is paramount. 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane, with a molecular formula of C12H15N3O4 and a molecular weight of 265.27 g/mol , possesses several features that dictate its purification behavior.[1] The presence of the nitropyridine moiety imparts a degree of polarity and potential for specific interactions, while the dioxa-azaspiro[4.5]decane portion contributes to its conformational rigidity and solubility characteristics.

Table 1: Physicochemical Properties of Key Moieties

MoietyKey CharacteristicsImpact on Purification
5-Nitropyridine Aromatic, electron-withdrawing nitro group, basic nitrogen atom.Prone to strong interactions with silica gel, potential for peak tailing in chromatography.[2] The nitro group can also influence solubility.
1,4-Dioxa-8-azaspiro[4.5]decane Spirocyclic system, ether linkages, secondary amine functionality.Contributes to overall polarity and solubility. The spirocyclic nature can affect crystal packing during recrystallization.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane.

FAQ 1: My crude product is an oil and won't crystallize. What should I do?

Possible Causes & Solutions:

  • Residual Solvent: Trace amounts of reaction solvents (e.g., DMF, DMSO) can inhibit crystallization. Ensure your work-up procedure effectively removes these high-boiling point solvents. A common technique is to co-evaporate with a lower-boiling point solvent like toluene.

  • Impurities: The presence of unreacted starting materials or byproducts can act as "crystal poisons." Attempting a preliminary purification by column chromatography before crystallization is often effective.

  • Supersaturation: The solution may be too concentrated. Try diluting with a suitable solvent and cooling slowly. Scratching the inside of the flask with a glass rod can induce nucleation.

  • Incorrect Solvent System: The chosen solvent may not be appropriate for crystallization. A systematic solvent screen is recommended. Good starting points for nitropyridine compounds include ethanol, acetone, or mixtures of ethyl acetate and hexanes.[3][4]

FAQ 2: I'm seeing significant peak tailing during my silica gel column chromatography. How can I improve the peak shape?

Root Cause: The basic nitrogen on the pyridine ring can interact strongly with acidic silanol groups on the surface of the silica gel, leading to poor peak shape.[2]

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is a common choice. The TEA will preferentially interact with the active silanol sites, minimizing their interaction with your product.[2]

  • Use of Deactivated Silica: Consider using silica gel that has been end-capped or treated to reduce the number of free silanol groups.

  • Alternative Stationary Phases: If peak tailing persists, switching to a more inert stationary phase like alumina (basic or neutral) may be beneficial.

FAQ 3: What are the most likely impurities I should be looking for?

Common Impurities:

  • Unreacted Starting Materials: 2-Chloro-5-nitropyridine and 1,4-dioxa-8-azaspiro[4.5]decane.

  • Isomeric Byproducts: Depending on the synthetic route, other nitropyridine isomers could be present.[3]

  • Degradation Products: Nitropyridines can be susceptible to degradation under harsh acidic or basic conditions.

Detection: A combination of TLC, HPLC, and NMR spectroscopy should be used to identify and quantify impurities.[5]

III. Purification Protocols: A Step-by-Step Guide

The following protocols are designed to provide a robust framework for the purification of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane.

Protocol 1: Column Chromatography on Silica Gel

This is often the primary method for purifying the crude product.

Workflow Diagram:

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution cluster_analysis Analysis & Isolation prep_crude 1. Dissolve Crude Product in minimal Dichloromethane (DCM) prep_silica 2. Prepare Silica Slurry in Hexane prep_column 3. Pack Column load_sample 4. Adsorb Crude onto Silica Gel (Dry Loading) prep_column->load_sample load_column 5. Carefully Load onto Packed Column load_sample->load_column elute_gradient 6. Elute with a Gradient of Hexane:Ethyl Acetate load_column->elute_gradient collect_fractions 7. Collect Fractions elute_gradient->collect_fractions analyze_tlc 8. Analyze Fractions by TLC collect_fractions->analyze_tlc combine_pure 9. Combine Pure Fractions analyze_tlc->combine_pure evaporate 10. Evaporate Solvent combine_pure->evaporate caption Workflow for Column Chromatography Purification

Caption: Workflow for Column Chromatography Purification

Detailed Steps:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent such as hexane.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude 8-(5-nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane in a minimal amount of a suitable solvent (e.g., dichloromethane). For less soluble compounds, a "dry loading" technique, where the crude material is adsorbed onto a small amount of silica gel before being added to the column, is recommended.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A common starting gradient is from 0% to 50% ethyl acetate in hexane.[3]

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

For obtaining a highly pure, crystalline solid.[6]

Workflow Diagram:

G cluster_dissolution Dissolution cluster_cooling Crystallization cluster_isolation Isolation & Drying dissolve 1. Dissolve Compound in Minimal Hot Solvent cool_slow 2. Allow to Cool Slowly to Room Temperature dissolve->cool_slow cool_ice 3. Further Cool in an Ice Bath cool_slow->cool_ice filter 4. Collect Crystals by Vacuum Filtration cool_ice->filter wash 5. Wash with Cold Solvent filter->wash dry 6. Dry Crystals under Vacuum wash->dry caption Recrystallization Workflow

Caption: Recrystallization Workflow

Detailed Steps:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or acetone are good starting points for nitropyridine derivatives.[3]

  • Dissolution: In a flask, add the crude or partially purified product and the selected solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent in small portions to ensure a saturated solution is formed.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Crystal Formation: Once the solution has reached room temperature, you can further induce crystallization by placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

IV. Purity Assessment

After purification, it is essential to assess the purity of the 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual impurities.[5]

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.[5]

By following these guidelines and protocols, researchers can confidently and efficiently purify 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane to the high degree of purity required for subsequent research and development activities.

V. References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Nitropyridines. Retrieved from

  • Benchchem. (n.d.). Identifying and minimizing side products in 3-Amino-4-nitropyridine synthesis. Retrieved from

  • Benchchem. (n.d.). Refining purification methods for high-purity 6-Azaspiro[4.5]decan-7-one. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane. Retrieved from

Sources

Troubleshooting

Overcoming challenges in the N-arylation of 1,4-dioxa-8-azaspiro[4.5]decane

Technical Support Center: N-Arylation of 1,4-dioxa-8-azaspiro[4.5]decane Introduction: The N-arylation of 1,4-dioxa-8-azaspiro[4.5]decane is a pivotal transformation in medicinal chemistry, providing access to a scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Arylation of 1,4-dioxa-8-azaspiro[4.5]decane

Introduction: The N-arylation of 1,4-dioxa-8-azaspiro[4.5]decane is a pivotal transformation in medicinal chemistry, providing access to a scaffold prevalent in a wide range of biologically active molecules and pharmaceutical candidates.[1][2][3] As a protected form of 4-piperidone, this secondary amine presents unique challenges due to its steric profile and the need to maintain the integrity of the ketal protecting group.[4] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions encountered during the two primary N-arylation methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Part 1: Troubleshooting Guide & FAQs

This section is designed to address common experimental failures in a direct question-and-answer format.

Category 1: Low or Non-Existent Reaction Yield

Question: Why is my Buchwald-Hartwig reaction showing no product formation, with only starting materials visible by TLC/LC-MS?

Answer: A complete lack of reactivity in a Buchwald-Hartwig amination typically points to a failure in the catalytic cycle.[5] The most common culprits are related to the catalyst's activity, the reaction environment, or the choice of reagents.

  • Inactive Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. This reduction can be inefficient if the phosphine ligand is not appropriate or if inhibitors are present.[6] Ensure your phosphine ligand is not oxidized and your amine starting material is pure.

  • Oxygen Contamination: While many modern Buchwald-Hartwig systems have some tolerance to air, maintaining an inert atmosphere (Argon or Nitrogen) is crucial for consistent results. Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligands, halting the catalytic cycle.[7] Ensure your solvent is properly degassed and the reaction vessel is thoroughly purged.

  • Incorrect Base: The base plays a critical role in deprotonating the amine, making it a more potent nucleophile. A base that is too weak (e.g., K₂CO₃) may not be sufficient for a sterically hindered secondary amine like 1,4-dioxa-8-azaspiro[4.5]decane. A stronger base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is often required.[6]

  • Poor Ligand Choice: The ligand is arguably the most critical variable. For sterically hindered secondary amines, bulky and electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often necessary to promote the reductive elimination step, which is frequently the rate-limiting step for such substrates.[8][9]

Question: My reaction yield is consistently low (~10-30%), and the reaction seems to stall after a few hours. What is happening?

Answer: Stalling reactions often indicate catalyst deactivation or the formation of unreactive intermediates.

  • Catalyst Decomposition: At elevated temperatures, the palladium catalyst can decompose to form palladium black, which is catalytically inactive. This can sometimes be observed as a black precipitate. Consider lowering the reaction temperature and extending the reaction time.

  • Inhibitory Salt Formation: When using aryl iodides, the iodide salt formed as a byproduct can sometimes inhibit the catalyst.[7] Running the reaction in a less polar solvent like toluene, where the salt is less soluble, can sometimes mitigate this issue.

  • Insufficient Ligand: Amines can act as ligands for palladium, potentially displacing the desired phosphine ligand and deactivating the catalyst. It is sometimes beneficial to use a slightly higher ligand-to-palladium ratio than the standard 2:1.[7]

Question: I am attempting an Ullmann condensation, but the reaction requires very high temperatures (>180 °C) and gives a dark, complex mixture. How can I improve this?

Answer: Traditional Ullmann reactions are notorious for requiring harsh conditions.[10] Modern protocols have significantly improved the reaction's scope and mildness.

  • Incorporate a Ligand: The single most effective modification is the addition of a ligand to the copper catalyst. Simple, inexpensive ligands like L-proline, N,N'-dimethylethylenediamine (DMEDA), or various phenanthrolines can dramatically lower the required reaction temperature (often to 90-110 °C) and improve yields.[11][12]

  • Use a Soluble Copper Source: Instead of copper powder or copper(II) salts, use a soluble and more reactive copper(I) source like CuI or CuBr. This leads to more reproducible results.[13]

  • Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are typically used. DMSO, in particular, can often facilitate the reaction at lower temperatures.[13]

Category 2: Side Product Formation

Question: I am observing a significant amount of a side product corresponding to the hydrodehalogenation of my aryl halide. What causes this and how can I prevent it?

Answer: Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction in palladium-catalyzed couplings. It arises from competing β-hydride elimination from the palladium-alkoxide base or from trace water in the reaction.

  • Choice of Base: This side reaction is more common with alkoxide bases that have β-hydrogens, such as sodium tert-butoxide (NaOtBu). Using a base without β-hydrogens, like LiHMDS or K₃PO₄, can sometimes reduce this pathway.

  • Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dry. Water can be a proton source for this side reaction.

  • Ligand Effects: Certain ligands are more prone to promoting this side reaction. Screening different classes of ligands may be necessary.

Question: My reaction is producing a diarylated amine byproduct. How is this possible with a secondary amine?

Answer: While direct diarylation of the spirocycle's nitrogen is impossible, this observation often points to an unexpected reaction pathway or impurity. One possibility is the presence of a primary amine impurity (e.g., piperazine) in your starting material, which can undergo double arylation. Alternatively, under certain conditions, a C-H activation/arylation event on an existing N-aryl product could occur, though this is less common for this specific substrate. Always verify the purity of your starting 1,4-dioxa-8-azaspiro[4.5]decane.

Part 2: Process Optimization & Protocols

Workflow for Troubleshooting a Failed N-Arylation

This decision tree provides a logical path to diagnose and solve common issues.

troubleshooting_workflow start Low / No Yield check_sm Starting Material (SM) Consumed? start->check_sm sm_not_consumed SM Not Consumed: Reaction Not Initiated check_sm->sm_not_consumed No sm_consumed SM Consumed: Reaction Stalled or Side Products check_sm->sm_consumed Yes inactive_catalyst Check Catalyst: - Use fresh Pd source - Check ligand purity (no P=O) - Degas solvent thoroughly sm_not_consumed->inactive_catalyst wrong_conditions Check Conditions: - Increase temperature - Use stronger base (e.g., NaOtBu) - Ensure inert atmosphere sm_not_consumed->wrong_conditions side_products Analyze Side Products: - Hydrodehalogenation? - Catalyst decomposition? sm_consumed->side_products purification_issue Check Workup: - Is product water soluble? - Product decomposition on silica? sm_consumed->purification_issue

Caption: A decision tree for troubleshooting N-arylation reactions.

Comparative Overview: Buchwald-Hartwig vs. Ullmann
FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper (e.g., CuI, Cu₂O)
Ligand Phosphine-based (e.g., XPhos, RuPhos)N- or O-based (e.g., DMEDA, L-proline)
Temperature 25 - 110 °C90 - 210 °C (often lower with modern ligands)[10]
Aryl Halide Cl, Br, I, OTf, ONf[6]Primarily I, Br (Cl is challenging)[10]
Base Strong, non-nucleophilic (NaOtBu, K₃PO₄)Weaker inorganic (K₂CO₃, Cs₂CO₃)
Key Challenge Ligand selection, catalyst deactivationHigh temperatures, substrate scope
Detailed Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol provides a robust starting point for the N-arylation of 1,4-dioxa-8-azaspiro[4.5]decane with an aryl bromide.

Reagents & Equipment:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 1,4-Dioxa-8-azaspiro[4.5]decane (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd)

  • XPhos (0.048 mmol, 4.8 mol %)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a PTFE-lined cap and stir bar

  • Schlenk line or glovebox for inert atmosphere

Procedure:

  • Vessel Preparation: In a glovebox or under a positive flow of argon, add the aryl bromide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to the reaction vial. Causality Note: Adding the solids first prevents the base from reacting prematurely with other components in solution.

  • Reagent Addition: Add the 1,4-dioxa-8-azaspiro[4.5]decane followed by the degassed toluene.

  • Inert Atmosphere: Seal the vial tightly with the cap. If not in a glovebox, evacuate and backfill the vial with argon three times.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Quench carefully by adding water (10 mL). Caution: The mixture may be basic.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel. A common challenge is the removal of the phosphine oxide byproduct. A non-polar wash (e.g., with hexanes) before elution of the product can sometimes help.

Part 3: Mechanistic Insights

Understanding the underlying mechanisms is key to rational troubleshooting.

The Buchwald-Hartwig Catalytic Cycle

The generally accepted mechanism involves three key stages. The choice of ligand and base directly impacts the efficiency of each step, especially for a sterically hindered amine.

buchwald_hartwig_cycle cluster_legend Key Steps pd0 Pd(0)L₂ Active Catalyst pd_complex Oxidative Addition Complex pd0->pd_complex + Ar-X amide_complex Pd(II) Amido Complex pd_complex->amide_complex + Amine, - Base·HX (Deprotonation) center amide_complex:e->pd0:w product Ar-N(Spirocycle) Product amide_complex->product Reductive Elimination center->pd0 A Oxidative Addition B Amine Binding & Deprotonation C Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This step is generally faster for Ar-I > Ar-Br > Ar-Cl.

  • Amine Coordination & Deprotonation: The spirocyclic amine coordinates to the Pd(II) center. The base then removes the proton from the nitrogen, forming a palladium-amido complex. The strength and steric bulk of the base are critical here.

  • Reductive Elimination: This is the product-forming step where the C-N bond is made, and the Pd(0) catalyst is regenerated. For sterically hindered amines, this step is often rate-limiting, and bulky, electron-rich ligands are required to facilitate it.[9]

References

  • Various Authors. (n.d.). Model system for optimization. Palladium catalyzed N-arylation and... ResearchGate. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Semantic Scholar. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Ullmann condensation. Wikipedia. Retrieved from [Link]

  • Daugulis, O., et al. (2009). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. National Institutes of Health. Retrieved from [Link]

  • Reddit User. (2023). Need help with N-Arylation reaction. Reddit. Retrieved from [Link]

  • Tonge, B. A. (2012). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Syracuse University SURFACE. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Monostory, K., et al. (2016). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health. Retrieved from [Link]

  • Tundel, R. E., et al. (2009). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. National Institutes of Health. Retrieved from [Link]

  • Vasile, C., et al. (2022). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Zhang, J., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 8-(Phenylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane. Retrieved from [Link]

  • Zhang, J., et al. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare. Retrieved from [Link]

  • Liu, Z., et al. (2022). A steric hindrance strategy facilitates direct arylation polymerization for the low-cost synthesis of polymer PBDBT-2F and its application in organic solar cells. RSC Publishing. Retrieved from [Link]

  • Hevia, E., et al. (2018). Atom-efficient transition-metal-free arylation of N,O-acetals using diarylzinc reagents through Zn/Zn cooperativity. National Institutes of Health. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Dioxa-8-azaspiro(4.5)decane. PubChem. Retrieved from [Link]

  • Tsoleridis, C. A., et al. (2022). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Retrieved from [Link]

  • PubChemLite. (n.d.). 1,4-dioxa-8-azaspiro[4.5]decane. Retrieved from [Link]

  • Various Authors. (2024). Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Semantic Scholar. Retrieved from [Link]

  • Various Authors. (2023). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Semantic Scholar. Retrieved from [Link]

  • Wang, Y., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Retrieved from [Link]

  • Various Authors. (2007). Nickel—NHC-Catalyzed α-Arylation of Acyclic Ketones and Amination of Haloarenes and Unexpected Preferential N-Arylation of 4-Aminopropiophenone. ResearchGate. Retrieved from [Link]

  • Zhang, H., et al. (2012). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. MDPI. Retrieved from [Link]

  • Wanibuchi, F., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane Derivatization

Welcome to the technical support center for the synthesis and derivatization of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and derivatization of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Our goal is to equip you with the scientific understanding and practical guidance necessary to optimize your reaction conditions, maximize yields, and ensure the purity of your final product.

Introduction to the Synthesis

The synthesis of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is achieved through the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with 1,4-dioxa-8-azaspiro[4.5]decane. This reaction is a classic example of an SNAr mechanism, where the electron-deficient pyridine ring, activated by the strongly electron-withdrawing nitro group, is susceptible to attack by the secondary amine of the spirocyclic compound.

The success of this synthesis hinges on a delicate balance of reaction parameters. This guide will delve into the critical aspects of this reaction, providing a framework for systematic troubleshooting and optimization.

Reaction Mechanism and Key Principles

The reaction proceeds via a two-step addition-elimination mechanism.

Caption: SNAr mechanism for the synthesis.

The key to a successful SNAr reaction lies in the stability of the intermediate Meisenheimer complex. The nitro group at the 5-position of the pyridine ring is crucial as it delocalizes the negative charge of the intermediate, thereby lowering the activation energy of the reaction.[1][2]

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion, or the yield is very low. What are the primary factors to investigate?

A1: Low conversion or yield in this SNAr reaction can typically be attributed to one or more of the following factors:

  • Insufficient Reaction Temperature: Many SNAr reactions require thermal energy to overcome the activation barrier.[3]

  • Inappropriate Solvent: The choice of solvent is critical for solvating the reactants and facilitating the reaction.

  • Weak Base: A suitable base is often necessary to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Purity of Starting Materials: Impurities in either 2-chloro-5-nitropyridine or 1,4-dioxa-8-azaspiro[4.5]decane can interfere with the reaction.

  • Moisture: The presence of water can lead to hydrolysis of the 2-chloro-5-nitropyridine, a common side reaction.

Q2: What is the optimal solvent for this reaction?

A2: Polar aprotic solvents are generally the best choice for SNAr reactions as they can solvate the charged intermediate without deactivating the nucleophile. Recommended solvents include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

In some cases, high-boiling point alcohols like isopropanol or butanol can be used, particularly if a higher reaction temperature is required.

Q3: Do I need to use a base? If so, which one is recommended?

A3: Yes, the use of a base is highly recommended to neutralize the hydrochloric acid formed during the reaction. The accumulation of acid can protonate the starting amine, rendering it non-nucleophilic. Suitable bases include:

  • Triethylamine (Et₃N): A common organic base that is easily removed during workup.

  • Potassium Carbonate (K₂CO₃): An inorganic base that is effective and cost-efficient.

  • Diisopropylethylamine (DIPEA): A non-nucleophilic sterically hindered base.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The product is significantly more polar than the starting 2-chloro-5-nitropyridine. Alternatively, liquid chromatography-mass spectrometry (LC-MS) can provide more definitive tracking of product formation and starting material consumption.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane.

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Steps & Scientific Rationale
Insufficient Reaction Temperature Gradually increase the reaction temperature in 20 °C increments. SNAr reactions often require heating to 80-120 °C to proceed at a reasonable rate.[3] Consider switching to a higher boiling point solvent if necessary. Microwave irradiation can also be a powerful tool to accelerate the reaction.
Inappropriate Solvent If using a non-polar solvent, switch to a polar aprotic solvent like DMSO or DMF. These solvents are better at stabilizing the charged Meisenheimer complex intermediate, thus accelerating the reaction.
Weak or Absent Base Ensure at least one equivalent of a suitable base (e.g., Et₃N, K₂CO₃) is present in the reaction mixture. The base is crucial for neutralizing the HCl byproduct and preventing the protonation of the nucleophilic amine.
Degraded Starting Materials Verify the purity of your 2-chloro-5-nitropyridine and 1,4-dioxa-8-azaspiro[4.5]decane by NMR or melting point analysis. Ensure the amine has not formed a carbonate salt through exposure to atmospheric CO₂.
Issue 2: Presence of Multiple Spots on TLC, Indicating Side Products
Possible Cause Troubleshooting Steps & Scientific Rationale
Hydrolysis of 2-chloro-5-nitropyridine This is a common side reaction, especially in the presence of water, leading to the formation of 5-nitro-2-pyridone. Ensure all glassware is thoroughly dried and use anhydrous solvents. If using an inorganic base like K₂CO₃, ensure it is anhydrous.
Dialkylation of the Amine (less common) While less likely with a secondary amine, ensure a 1:1 stoichiometry of reactants is used.
Thermal Decomposition If the reaction is heated for an extended period at a very high temperature, decomposition of the starting materials or product may occur. Monitor the reaction by TLC and stop it once the starting material is consumed.

Experimental Protocol: A Representative Procedure

The following is a model protocol based on established procedures for similar SNAr reactions.[4]

experimental_workflow cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Workup cluster_purification Purification cluster_characterization Characterization start Start add_reagents To a dry flask, add: - 1,4-Dioxa-8-azaspiro[4.5]decane (1.0 eq) - 2-Chloro-5-nitropyridine (1.0 eq) - K2CO3 (1.5 eq) - Anhydrous DMSO start->add_reagents stir Stir the mixture at 100 °C add_reagents->stir tlc Monitor by TLC (e.g., 3:7 EtOAc:Hexanes) stir->tlc cool Cool to room temperature tlc->cool quench Pour into water and extract with EtOAc cool->quench wash Wash organic layer with brine quench->wash dry Dry over Na2SO4 and concentrate wash->dry chromatography Purify by column chromatography (Silica gel, EtOAc/Hexanes gradient) dry->chromatography characterize Characterize the pure product (NMR, MS) chromatography->characterize

Caption: Experimental workflow for the synthesis.

Materials:

  • 1,4-Dioxa-8-azaspiro[4.5]decane

  • 2-Chloro-5-nitropyridine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-dioxa-8-azaspiro[4.5]decane (1.0 eq), 2-chloro-5-nitropyridine (1.0 eq), and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMSO to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC (e.g., using a 3:7 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Product Characterization

Accurate characterization of the final product is essential to confirm its identity and purity.

Expected Analytical Data:

Technique Expected Results
¹H NMR Protons on the spirocyclic core will appear in the aliphatic region (typically 1.5-4.0 ppm). Protons on the nitropyridine ring will be in the aromatic region (7.0-9.0 ppm) and will show characteristic splitting patterns.
¹³C NMR Expect signals for the spirocyclic carbons in the aliphatic region and the nitropyridine carbons in the aromatic region.
Mass Spec (ESI+) The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the product.

References

  • ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]

  • PubMed. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (NAS). [Link]

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Advanced Synthesis & Catalysis, 355(13), 2537-2542. [Link]

  • Pearson+. We have considered nucleophilic aromatic substitution of pyridine.... [Link]

  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • ACS Publications. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • YouTube. Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. [Link]

  • Unife. triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • ResearchGate. S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. [Link]

  • MDPI. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. [Link]

Sources

Troubleshooting

Technical Support Center: Side Product Analysis in the Synthesis of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Welcome to the technical support center for the synthesis of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and mitigating the formation of common side products, thereby optimizing your synthesis and ensuring the purity of your target compound.

I. Troubleshooting Guide: Unraveling Unexpected Results

This section addresses specific experimental issues you might encounter. Each question is followed by a detailed explanation of potential causes, focusing on the identification of side products and offering actionable solutions.

Question 1: My reaction yield is significantly lower than expected, and I observe multiple spots on my Thin Layer Chromatography (TLC) plate. What are the likely side products?

Answer:

Low yields and multiple TLC spots are common indicators of competing side reactions. In the synthesis of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane, the primary culprits are often related to the reactivity of the starting materials and the reaction conditions. The most probable side products are:

  • Hydrolysis of 2-chloro-5-nitropyridine (Side Product A): The starting material, 2-chloro-5-nitropyridine, is susceptible to hydrolysis, especially in the presence of moisture and a base. This reaction leads to the formation of 2-hydroxy-5-nitropyridine.[1] This side product is often more polar than the starting material and the desired product, resulting in a lower Rf value on a normal-phase TLC plate.

  • Isomeric Products (Side Product B): The commercial 2-chloro-5-nitropyridine may contain isomeric impurities, such as 2-chloro-3-nitropyridine or 5-chloro-2-nitropyridine. These isomers will also react with 1,4-dioxa-8-azaspiro[4.5]decane to produce the corresponding isomeric products. The similar polarity of these isomers to the desired product can make them difficult to separate and distinguish by TLC alone.

  • SN(ANRORC) Pathway Adduct (Side Product C): The reaction of 2-chloro-5-nitropyridine with amines can sometimes proceed through an alternative pathway known as the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism.[2] This can lead to the formation of structurally different isomers where the nitrogen atom of the spiro-amine is incorporated into the pyridine ring, and an exocyclic amine is formed. While less common with secondary amines, its possibility should not be dismissed, especially under forcing reaction conditions.

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of both 2-chloro-5-nitropyridine and 1,4-dioxa-8-azaspiro[4.5]decane in your crude product.

To identify these side products:

  • HPLC-MS Analysis: This is the most effective technique. The mass-to-charge ratio (m/z) will help in identifying the molecular weight of each component.

  • NMR Spectroscopy: A comprehensive 1H and 13C NMR of the crude product can reveal the presence of these impurities through their characteristic signals.

To mitigate the formation of these side products:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize the hydrolysis of 2-chloro-5-nitropyridine.

  • Purity of Starting Materials: Check the purity of your 2-chloro-5-nitropyridine for isomeric impurities before starting the reaction.

  • Optimize Reaction Temperature: Higher temperatures can sometimes favor the formation of the ANRORC side product. Running the reaction at the lowest effective temperature is advisable.

Question 2: My mass spectrometry data shows a peak with a molecular weight of 140.1 g/mol . What is this impurity?

Answer:

A peak with a molecular weight of approximately 140.1 g/mol corresponds to 2-hydroxy-5-nitropyridine .[3] This is a common byproduct formed from the hydrolysis of the starting material, 2-chloro-5-nitropyridine.

Mechanism of Formation:

The presence of water, even in trace amounts, in your reaction mixture can lead to the nucleophilic attack of hydroxide ions (formed under basic conditions) on the electron-deficient carbon atom of the pyridine ring bearing the chlorine atom. This results in the substitution of the chlorine with a hydroxyl group.

Confirmation:

To confirm the presence of 2-hydroxy-5-nitropyridine, you can compare the retention time of the unknown peak in your HPLC chromatogram with a standard sample of 2-hydroxy-5-nitropyridine. Additionally, the 1H NMR spectrum of this impurity would show characteristic aromatic proton signals that differ from your desired product.

Prevention:

  • Thoroughly dry all glassware.

  • Use anhydrous solvents. Consider using freshly distilled solvents or those from a solvent purification system.

  • Store hygroscopic reagents, such as the base (e.g., potassium carbonate or triethylamine), in a desiccator.

Question 3: I see a cluster of peaks with the same mass-to-charge ratio as my desired product in my HPLC-MS. What could be the cause?

Answer:

Observing multiple peaks with the same mass-to-charge ratio as your target compound, 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane (MW: 265.27 g/mol ), strongly suggests the presence of isomers .

Probable Isomeric Impurities:

  • Positional Isomers of the Nitropyridine Moiety: If your starting 2-chloro-5-nitropyridine contained isomeric impurities like 2-chloro-3-nitropyridine or 5-chloro-2-nitropyridine, these will react to form the corresponding positional isomers of the final product. These isomers will have the same molecular weight but different substitution patterns on the pyridine ring.

  • SN(ANRORC) Product: As mentioned earlier, the ANRORC mechanism can lead to a rearranged product which is an isomer of your target compound.

Differentiation and Characterization:

  • High-Resolution Mass Spectrometry (HRMS): While standard MS will show the same m/z, HRMS can provide the exact mass, which might help in some cases, but is unlikely to differentiate isomers.

  • NMR Spectroscopy: This is the most powerful tool for distinguishing isomers. 1H and 13C NMR spectroscopy will show different chemical shifts and coupling constants for the aromatic protons and carbons of the different isomers. 2D NMR techniques like COSY and HMBC can be invaluable in confirming the connectivity and definitively assigning the structure of each isomer.

  • HPLC Method Development: Optimizing your HPLC method (e.g., changing the mobile phase composition, gradient, or column) can often achieve baseline separation of these isomers, allowing for their individual collection and characterization.

Preventative Measures:

  • Source High-Purity Starting Materials: Whenever possible, obtain 2-chloro-5-nitropyridine from a reputable supplier and check its certificate of analysis for isomeric purity.

  • Recrystallize Starting Material: If you suspect isomeric impurities, recrystallization of the 2-chloro-5-nitropyridine may help to improve its purity.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the synthesis of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane?

A: The primary reaction mechanism is a nucleophilic aromatic substitution (SNAr) . In this reaction, the lone pair of electrons on the nitrogen atom of 1,4-dioxa-8-azaspiro[4.5]decane (the nucleophile) attacks the electron-deficient carbon atom at the 2-position of the 2-chloro-5-nitropyridine ring. This carbon is activated by the electron-withdrawing nitro group at the 5-position. The reaction proceeds through a resonance-stabilized intermediate called a Meisenheimer complex. The aromaticity is then restored by the departure of the chloride leaving group.

Q2: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials and the product. The disappearance of the starting materials (2-chloro-5-nitropyridine and 1,4-dioxa-8-azaspiro[4.5]decane) and the appearance of the product spot can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q3: What are the typical reaction conditions for this synthesis?

A: This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. A non-nucleophilic base, such as potassium carbonate (K2CO3) or triethylamine (Et3N), is usually added to neutralize the HCl that is formed during the reaction. The reaction temperature can range from room temperature to elevated temperatures (e.g., 80-120 °C), depending on the reactivity of the specific substrates and the desired reaction time.

Q4: Are there any safety precautions I should be aware of?

A: Yes. 2-chloro-5-nitropyridine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated fume hood. 1,4-dioxa-8-azaspiro[4.5]decane can cause skin and eye irritation.[4] Always consult the Safety Data Sheets (SDS) for all reagents before starting your experiment.

III. Analytical Protocols and Data

Table 1: Potential Side Products and their Characteristics
Side Product Structure Molecular Weight ( g/mol ) Identification Notes
A: 2-Hydroxy-5-nitropyridine 2-hydroxy-5-nitropyridine140.10Appears as a more polar spot on TLC. Distinct 1H NMR signals in the aromatic region.
B: Isomeric Product e.g., 8-(3-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane265.27Same m/z as the desired product. Differentiated by HPLC retention time and NMR spectroscopy.
C: SN(ANRORC) Product A structural isomer of the desired product265.27Same m/z as the desired product. Requires detailed NMR analysis (2D NMR) for structural elucidation.
Protocol 1: General HPLC-UV Method for Reaction Monitoring and Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 95% A and 5% B, ramp to 95% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm and 330 nm (the nitro-aromatic chromophore will have a strong absorbance)

  • Note: This is a general method and may require optimization for baseline separation of all components in your specific reaction mixture.

IV. Visualizing Reaction Pathways

Diagram 1: SNAr vs. Potential Side Reactions

G Start Starting Materials (2-chloro-5-nitropyridine + 1,4-dioxa-8-azaspiro[4.5]decane) SNAr SNAr Reaction (Desired Pathway) Start->SNAr Base, Solvent, Heat Hydrolysis Hydrolysis (Side Reaction) Start->Hydrolysis H2O, Base Isomerization Isomeric Starting Material (Side Reaction) Start->Isomerization Impurity in Starting Material ANRORC SN(ANRORC) Pathway (Side Reaction) Start->ANRORC Forcing Conditions Product 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane (Desired Product) SNAr->Product Side_A 2-Hydroxy-5-nitropyridine (Side Product A) Hydrolysis->Side_A Side_B Isomeric Product (Side Product B) Isomerization->Side_B Side_C ANRORC Product (Side Product C) ANRORC->Side_C

Caption: Competing reaction pathways in the synthesis.

References

  • Huang, Y., He, X., Wu, T., & Zhang, F. (2017). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 22(9), 1493. [Link]

  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. [Link]

  • Wikipedia. (n.d.). ANRORC mechanism. [Link]

  • Wust, F., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6045-6058. [Link]

  • Phillips, E. M., et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]

  • ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Glaser, J. A. (2015). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of organic chemistry, 80(17), 8632–8641. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (2015). HPLC-UV method development and validation for the quantification of ropinirole in new PLGA multiparticulate systems: Microspheres and nanoparticles. [Link]

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  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • PubMed. (2015). HPLC-UV Method Development and Validation for the Quantification of Ropinirole in New PLGA Multiparticulate Systems: Microspheres and Nanoparticles. [Link]

  • ChemistryViews. (2023). General Path to N-Arylpiperidines. [Link]

  • ResearchGate. (1970). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. [Link]

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  • PubMed Central. (2017). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]

  • PubMed Central. (2013). Secondary Amines Containing One Aromatic Nitro Group: Preparation, Nitrosation, Sustained Nitric Oxide Release, and the Synergistic Effects of Released Nitric Oxide and an Arginase Inhibitor on Vascular Smooth Muscle Cell Proliferation. [Link]

  • ResearchGate. (2009). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]

  • YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS). [Link]

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  • ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. [Link]

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  • PubMed Central. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Semantic Scholar. (2023). Catalytic Enantioselective Synthesis of 3‑Piperidines from Arylboronic Acids and Pyridine. [Link]

  • ResearchGate. (1981). On the occurrence of the SN(ANRORC) mechanism in the amination of substituted 1,3, 5‐triazines. [Link]

  • YouTube. (2020). SNAr reactions of pi-deficient aromatic rings. [Link]

  • MDPI. (2021). Validation of a Rapid and Easy-to-Apply Method to Simultaneously Quantify Co-Loaded Dexamethasone and Melatonin PLGA Microspheres by HPLC-UV: Encapsulation Efficiency and In Vitro Release. [Link]

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  • PubMed. (2023). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. [Link]

  • ResearchGate. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. [Link]

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Optimization

Enhancing the selectivity of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane derivatives for sigma-1 receptors

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to advancing the selectivity of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane derivatives for th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to advancing the selectivity of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane derivatives for the sigma-1 (σ1) receptor. This guide is designed to provide in-depth, practical solutions to the challenges encountered during the experimental phases of your research. By integrating established scientific principles with field-proven insights, this resource aims to empower you to overcome hurdles and accelerate your discovery process.

Part 1: Foundational Concepts: The "Why" Behind Selectivity

The sigma-1 (σ1) receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases.[1][2][3][4] The 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane scaffold represents a promising starting point for potent σ1 receptor ligands.[5][6][7] However, the ultimate clinical success of any therapeutic agent hinges on its selectivity—the ability to interact with the intended target while minimizing engagement with other receptors, often referred to as "off-targets."

High selectivity is crucial for reducing the risk of adverse side effects and ensuring that the observed therapeutic effect is genuinely due to the modulation of the σ1 receptor. Common off-targets for σ1 receptor ligands include the sigma-2 (σ2) receptor, as well as various G-protein coupled receptors (GPCRs) like opioid and muscarinic receptors.[8][9] Achieving a high selectivity index (typically defined as the ratio of the binding affinity for the off-target to the binding affinity for the on-target, Ki(off-target)/Ki(σ1)) is a primary objective in the lead optimization phase of drug discovery.

Part 2: Troubleshooting Guide for Selectivity Enhancement

This section addresses common issues encountered during the experimental workflow for enhancing the selectivity of your compounds.

Question 1: My lead compound shows high affinity for the σ1 receptor, but it also has significant affinity for the σ2 receptor. How can I improve σ1 selectivity?

Answer: Improving selectivity between σ1 and σ2 receptors is a common challenge. Here are several medicinal chemistry strategies you can employ:

  • Structural Modifications: The spirocyclic core of your compound is a good starting point. Consider modifications to the 5-nitropyridin-2-yl moiety. The nitro group, while contributing to binding, is often considered "non-drug-like" due to potential metabolic liabilities.[10][11][12][13][14]

    • Bioisosteric Replacement: Replacing the nitro group with other electron-withdrawing groups, such as a trifluoromethyl (CF3) group or a cyano (CN) group, can maintain or even enhance binding to the σ1 receptor while potentially disrupting the interactions with the σ2 receptor.[10][11][12][13][14] These modifications can also improve metabolic stability.[11][14]

    • Positional Isomers: Shifting the position of the substituent on the pyridine ring can alter the electrostatic and steric profile of the molecule, which may be better accommodated by the σ1 binding site compared to the σ2 site.

  • Exploiting Shape and Flexibility: Introducing conformational constraints, such as cyclization or the addition of bulky groups, can lock the molecule into a conformation that is preferentially recognized by the σ1 receptor.[15][16] The binding pockets of σ1 and σ2 receptors have distinct topographies; leveraging these differences is key to achieving selectivity.[17]

Question 2: I'm performing competitive radioligand binding assays to determine the Ki of my compounds, but the results are inconsistent. What could be going wrong?

Answer: Inconsistent results in radioligand binding assays often stem from experimental design and execution. Here's a checklist to troubleshoot your assay:

  • Reagent Quality and Concentration:

    • Radioligand Integrity: Ensure your radioligand (e.g., -pentazocine for σ1) is not degraded.[18] Run a saturation binding experiment to confirm its expected affinity (Kd) and the maximum number of binding sites (Bmax).

    • Competing Ligand Concentration: Use a wide range of concentrations for your test compound to generate a complete inhibition curve.

  • Assay Conditions:

    • Incubation Time and Temperature: Ensure the assay has reached equilibrium. For σ1 receptors, a 90-minute incubation at 37°C is often sufficient.[18]

    • Buffer Composition: The pH and ionic strength of your buffer can influence ligand binding.

  • Non-Specific Binding (NSB):

    • Defining NSB: Use a high concentration of a structurally different, unlabeled ligand (e.g., haloperidol) to define non-specific binding.[18][19] The concentration should be at least 100-fold higher than the Kd of the unlabeled ligand.

    • High NSB: If you are experiencing high non-specific binding, consider optimizing your blocking agents (e.g., BSA) and washing steps.[20]

  • Data Analysis:

    • Hill Slope: Analyze your competition curves using a non-linear regression model. A Hill slope that deviates significantly from 1.0 may indicate complex binding phenomena, such as multiple binding sites or allosteric interactions.[21][22]

Question 3: My compound has good in vitro selectivity, but it's not showing the expected efficacy in cell-based functional assays. Why the discrepancy?

Answer: A disconnect between binding affinity and functional activity is a common hurdle. Several factors can contribute to this:

  • Functional Activity vs. Affinity: High affinity does not always translate to the desired functional effect (agonist, antagonist, or inverse agonist).[2] The σ1 receptor's function as a molecular chaperone means its modulation can be complex.[1][18]

  • Cellular Environment: The in vitro binding assay is a simplified system. In a cellular context, factors like membrane potential, local ion concentrations, and interactions with other proteins can influence how your compound interacts with the receptor.

  • Pharmacokinetics: In cell-based assays, the compound's ability to cross the cell membrane and reach the endoplasmic reticulum (where σ1 receptors are located) is critical. Poor membrane permeability can lead to low intracellular concentrations and reduced efficacy.

  • Assay-Specific Artifacts: The chosen functional assay might not be sensitive enough to detect the effects of your compound, or it may be prone to off-target effects that mask the desired signal. Consider using multiple, orthogonal functional assays to get a more complete picture of your compound's activity. Examples include assays that measure changes in intracellular calcium levels or neurite outgrowth.[3][8]

Part 3: Frequently Asked Questions (FAQs)

Q1: What is a good selectivity index to aim for?

A1: While there is no universal "magic number," a selectivity index of at least 100-fold is generally considered a good benchmark for a lead compound. However, the required selectivity can depend on the therapeutic indication and the specific off-targets.

Q2: How can I be sure that the observed effects are mediated by the σ1 receptor?

A2: The use of σ1 receptor knockout animal models or cell lines is the gold standard for confirming on-target activity.[2] If these are not available, you can use a selective σ1 receptor antagonist to see if it blocks the effects of your compound.

Q3: Are there any computational tools that can help predict selectivity?

A3: Yes, computational modeling techniques like molecular docking and pharmacophore analysis can be powerful tools for predicting how a compound will bind to the σ1 receptor and for identifying potential off-targets.[17][23] These methods can help prioritize which derivatives to synthesize and test, saving time and resources.

Part 4: Data Presentation and Visualization

Table 1: Example Structure-Activity Relationship (SAR) Data for Selectivity Enhancement

Compound IDModification on Pyridine Ringσ1 Ki (nM)σ2 Ki (nM)Selectivity Index (σ2 Ki / σ1 Ki)
Parent 5-Nitro5.225048
Derivative 1 5-Cyano4.81500313
Derivative 2 5-Trifluoromethyl6.52000308
Derivative 3 4-Nitro15.380052

This table illustrates how modifying the 5-nitropyridin-2-yl moiety can significantly impact selectivity for the σ1 receptor over the σ2 receptor.

Diagram 1: Workflow for Enhancing Ligand Selectivity

Selectivity_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Functional Validation A Synthesize Parent Compound (8-(5-Nitropyridin-2-yl)...) B Primary Binding Assay (Determine Ki at σ1) A->B C Counter Screening (Determine Ki at σ2, other off-targets) B->C D Analyze SAR Data C->D Is Selectivity < 100-fold? E Medicinal Chemistry Strategy (e.g., Bioisosteric Replacement) D->E F Synthesize Derivatives E->F G Re-evaluate Binding & Selectivity F->G G->D Iterate / Refine H In Vitro Functional Assays (e.g., Calcium Flux) G->H Is Selectivity > 100-fold? I Cell-Based Efficacy Models H->I J Confirm On-Target Activity (Antagonist Challenge / KO Models) I->J K Lead Candidate J->K Proceed to In Vivo Studies

Caption: A streamlined workflow for the iterative process of enhancing ligand selectivity.

Part 5: Key Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for σ1 Receptor Affinity

This protocol outlines the steps for determining the inhibitory constant (Ki) of a test compound at the human σ1 receptor.

Materials:

  • Membrane preparation from cells expressing human σ1 receptors (e.g., guinea pig liver membranes are a common source).[18]

  • Radioligand: -pentazocine.

  • Unlabeled ligand for non-specific binding: Haloperidol.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of your test compound in the assay buffer.

    • Prepare a solution of -pentazocine at a concentration close to its Kd (e.g., 15 nM).[19]

    • Prepare a solution of haloperidol at a high concentration (e.g., 10 µM) for determining non-specific binding.[19]

  • Assay Setup (in triplicate):

    • Total Binding: Add assay buffer, membrane preparation, and -pentazocine to designated wells.

    • Non-Specific Binding (NSB): Add assay buffer, membrane preparation, -pentazocine, and the high concentration of haloperidol.

    • Competition: Add assay buffer, membrane preparation, -pentazocine, and the various concentrations of your test compound.

  • Incubation:

    • Incubate the plates for 120 minutes at 37°C to allow the binding to reach equilibrium.[19]

  • Harvesting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average NSB counts from the total binding and competition counts.

    • Plot the specific binding as a percentage of the control (total specific binding) against the log concentration of the test compound.

    • Use a non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 6: References

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. [Link]

  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. [Link]

  • How to improve drug selectivity? Patsnap Synapse. [Link]

  • The Pharmacology of the Sigma-1 Receptor. ResearchGate. [Link]

  • Trifluoromethyl group as a bioisosteric replacement of aliphatic nitro group in CB 1 receptor positive allosteric modulators (PAMs). Morressier. [Link]

  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PubMed Central. [Link]

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). The University of Aberdeen Research Portal. [Link]

  • Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. PubMed Central. [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. PubMed Central. [Link]

  • The Pharmacology of Sigma-1 Receptors. PubMed Central. [Link]

  • The Pharmacology of Sigma-1 Receptors. ResearchGate. [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. PubMed Central. [Link]

  • Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Semantic Scholar. [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers. [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. MDPI. [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. ResearchGate. [Link]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Publications. [Link]

  • Exploring the Selectivity Profile of Sigma Receptor Ligands by Molecular Docking and Pharmacophore Analyses. Bentham Science Publishers. [Link]

  • Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. PubMed Central. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. PubMed Central. [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]

  • Optimizing Ligand Binding Assay Conditions for Accurate and reproducible Results. LinkedIn. [Link]

  • The role of receptor binding in drug discovery. PubMed. [Link]

  • 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. PubMed. [Link]

  • Molecular mechanisms of ligand–receptor interactions in transmembrane domain V of the α2A-adrenoceptor. National Institutes of Health. [Link]

  • Identification of Specific Ligand–Receptor Interactions That Govern Binding and Cooperativity of Diverse Modulators to a Common Metabotropic Glutamate Receptor 5 Allosteric Site. PubMed Central. [Link]

  • The role of receptor binding in drug discovery. Semantic Scholar. [Link]

  • Receptor-Receptor Interactions as a Widespread Phenomenon: Novel Targets for Drug Development? PubMed Central. [Link]

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Troubleshooting

Technical Support Center: Troubleshooting Radiolabeling of 1,4-dioxa-8-azaspiro[4.5]decane Compounds

This guide is designed for researchers, scientists, and drug development professionals engaged in the radiolabeling of 1,4-dioxa-8-azaspiro[4.5]decane compounds. As a core scaffold in various novel radiotracers, understa...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the radiolabeling of 1,4-dioxa-8-azaspiro[4.5]decane compounds. As a core scaffold in various novel radiotracers, understanding the nuances of its radiolabeling is critical for experimental success. This document provides a structured, in-depth resource for troubleshooting common challenges, grounded in established radiochemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental strategy for radiolabeling 1,4-dioxa-8-azaspiro[4.5]decane derivatives, particularly with Fluorine-18?

The predominant and most effective strategy for labeling these compounds involves a nucleophilic substitution reaction . This process is typically executed in a multi-step, one-pot synthesis within an automated module to manage the short half-life of 18F.[1][2][3]

The core workflow is as follows:

  • Precursor Synthesis: A non-radioactive precursor molecule is chemically synthesized. This precursor is designed with a suitable leaving group, such as a tosylate (-OTs) or nosylate (-ONs), at the specific position intended for radiofluorination.[4]

  • [18F]Fluoride Activation: No-carrier-added [18F]fluoride is produced in a cyclotron via the 18O(p,n)18F nuclear reaction in [18O]H2O.[5][6] The aqueous [18F]fluoride is then trapped on an anion exchange cartridge. It is eluted with a solution containing a phase transfer catalyst (PTC), most commonly Kryptofix 2.2.2 (K222), and a weak base like potassium carbonate (K2CO3). This mixture is then subjected to rigorous azeotropic drying with acetonitrile to remove residual water, which is critical for activating the fluoride ion for nucleophilic attack.[5][6]

  • Radiolabeling Reaction: The dried, activated [18F]fluoride-K222 complex is reacted with the precursor dissolved in an appropriate polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile). The reaction is typically heated to facilitate the substitution of the leaving group with [18F]fluoride.[7]

  • Purification: This is a mandatory final step to ensure the final product is suitable for in vitro or in vivo studies. Purification removes unreacted [18F]fluoride, the precursor, the phase transfer catalyst, and any radiochemical or chemical byproducts. High-performance liquid chromatography (HPLC) is the gold standard for this purpose due to its high resolution.[8][9]

Q2: What are the typical radiochemical yields, purities, and specific activities I should expect for these compounds?

The outcomes of a radiolabeling synthesis are highly dependent on the specific substrate, reaction conditions, and the efficiency of the purification process. However, based on published literature for 18F-labeled 1,4-dioxa-8-azaspiro[4.5]decane and analogous spirocyclic piperidine derivatives, the following ranges are typically achieved:

Compound ClassRadiolabeling MethodIsolated Radiochemical Yield (RCY)Radiochemical Purity (RCP)Specific Activity (GBq/μmol)Reference(s)
18F-labeled Spirocyclic PiperidineOne-pot, two-step from tosylate precursor8-10%>99%56-78[1][10]
18F-labeled Spirocyclic PiperidineSubstitution of tosylate precursor35-60%>99%30-55[4][11]
18F-labeled 1,4-Dioxa-8-azaspiro[4.5]decaneOne-pot, two-step automated synthesisNot specified>95%25-45[2][3]
18F-labeled Spirocyclic PiperidineFrom tosylate precursor45-51%>98%>201[12]
Q3: Why is the purification of the final radiolabeled compound a non-negotiable step?

Purification is an indispensable step that directly impacts the quality, safety, and validity of the resulting experimental data.[9]

  • Scientific Integrity & Image Quality: Radiochemical impurities, such as unreacted [18F]fluoride or labeled byproducts, will have different biodistribution profiles. Their presence can lead to high background signals, non-specific uptake in non-target tissues, and an overall reduction in image contrast and quality, potentially leading to misinterpretation of the PET scan.

  • Safety & Efficacy: For any preclinical or clinical application, the presence of chemical impurities (e.g., precursor, reagents) or radiochemical impurities can lead to undesired pharmacological effects or toxicity.[9] The purity of a radiopharmaceutical is strictly regulated to ensure patient safety.

  • Accurate Quantification: The fundamental goal of PET imaging is to quantify biological processes. This is only possible if the radioactive signal being measured is exclusively from the intended radiotracer.[13] Impurities compromise this quantitative accuracy.

While solid-phase extraction (SPE) can be used for rapid, lower-resolution purifications, semi-preparative HPLC is the most widely used and reliable method for achieving the high radiochemical purity required for most applications.[8]

Troubleshooting Guide: A-to-Z Problem Solving

This section provides a systematic, cause-and-effect approach to resolving the most common issues encountered during radiolabeling experiments.

Problem 1: Consistently Low Radiochemical Yield (RCY)

Q: My radiochemical yield is disappointingly low, often falling well below published values. What are the likely culprits and how can I systematically improve it?

A: Low RCY is a multifaceted problem. The following troubleshooting workflow provides a logical progression from the most common to the more complex causes.

Troubleshooting Workflow for Low RCY

low_rcy_troubleshooting Troubleshooting Decision Tree for Low Radiochemical Yield start Low Radiochemical Yield check_fluoride 1. Verify [18F]Fluoride Activation (Is azeotropic drying complete?) start->check_fluoride improve_drying ACTION: Enhance drying. Repeat acetonitrile addition/evaporation cycles. Ensure inert gas flow is optimal. check_fluoride->improve_drying No / Unsure check_conditions 2. Optimize Reaction Conditions (Temperature, Time, Precursor Amount) check_fluoride->check_conditions Yes improve_drying->check_conditions optimize_params ACTION: Systematically vary parameters. Increase temp in 10°C increments. Extend time by 5-10 min intervals. Adjust precursor amount. check_conditions->optimize_params Suboptimal check_precursor 3. Assess Precursor Quality (Purity & Stability) check_conditions->check_precursor Optimal optimize_params->check_precursor purify_precursor ACTION: Confirm precursor purity (NMR, MS). If unstable, consider milder conditions (lower temp, less base). check_precursor->purify_precursor Impure / Unstable check_ptc 4. Evaluate Phase Transfer Catalyst (Is K222 fresh? Is amount correct?) check_precursor->check_ptc Pure & Stable purify_precursor->check_ptc new_ptc ACTION: Use fresh, high-quality K222. Verify molar ratios. Consider alternative PTCs (e.g., TBA salts). check_ptc->new_ptc Ineffective end Improved RCY check_ptc->end Effective new_ptc->end radiolabeling_workflow Integrated Radiosynthesis Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_purification Phase 3: Purification & Quality Control cyclotron [18F]Fluoride Production (Cyclotron) activation [18F]Fluoride Trapping & Activation (Anion Exchange, Elution with K222/K2CO3, Azeotropic Drying) cyclotron->activation precursor High-Purity Precursor labeling Nucleophilic [18F]Fluorination (Precursor + Activated [18F]F- in Solvent, Heat) precursor->labeling activation->labeling purification Semi-Preparative HPLC Purification (Isolate Product Peak) labeling->purification qc Quality Control Analysis (Analytical Radio-HPLC/TLC for RCP, Identity, Purity) purification->qc formulation Formulation in Sterile, Injectable Buffer (e.g., Saline with Ethanol/Ascorbic Acid) qc->formulation

Caption: The integrated workflow from radionuclide production to final product formulation.

Problem 3: Post-Purification Product Instability

Q: My product is pure immediately after HPLC, but analysis a few hours later shows degradation. How can I prevent this?

A: The inherent radioactivity of the product can cause it to degrade over time through a process called radiolysis.

Potential Causes & Solutions:

  • Radiolysis:

    • Cause: High-energy particles emitted during radioactive decay can break chemical bonds within the molecule itself or create reactive radical species from the solvent (e.g., water), which then attack the compound. [14][15] * Solution:

      • Quenchers/Stabilizers: Formulate the final product in a solution containing a radical scavenger. A small percentage of ethanol (5-10%) or a small amount of ascorbic acid are commonly used and effective stabilizers.

      • Reduce Radioactivity Concentration: If possible, diluting the final product with more formulation buffer can slow the rate of radiolysis by reducing the dose absorbed by any single molecule.

      • Expedite the Process: The total radiation dose is a function of time. Streamlining the process from purification to use is always beneficial.

  • Formulation Issues (pH, Buffer):

    • Cause: The compound may be sensitive to the pH of the final formulation buffer.

    • Solution: Conduct stability studies by formulating the product in different buffers (e.g., phosphate, citrate) and at different pH values (e.g., 5.5, 7.4) to determine the optimal conditions for long-term stability.

  • Storage Conditions:

    • Cause: Exposure to light and elevated temperatures can accelerate chemical degradation. [14] * Solution: Store the final, formulated product in a light-protected container (e.g., a lead pot) at the appropriate, validated temperature (often room temperature or refrigerated).

By employing this structured, evidence-based approach to troubleshooting, researchers can significantly improve the reliability, yield, and quality of their radiolabeling procedures for 1,4-dioxa-8-azaspiro[4.5]decane compounds, paving the way for more robust and reproducible scientific outcomes.

References
  • PubMed.

  • National Institutes of Health.

  • Moravek.

  • Sci-Hub.

  • MDPI.

  • PubMed.

  • ResearchGate.

  • Figshare.

  • PubMed.

  • PubMed.

  • ResearchGate.

  • National Institutes of Health.

  • ResearchGate.

  • National Institutes of Health.

  • National Institutes of Health.

  • PubMed.

  • Esco Pharma.

  • Moravek.

  • National Institutes of Health.

  • PubMed.

Sources

Optimization

Technical Support Center: Refinement of In Vitro Assay Protocols for Nitropyridine-Containing Compounds

Introduction Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitropyridine-containing compounds. This guide is designed to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitropyridine-containing compounds. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the unique challenges presented by this important class of molecules in in vitro assays. Nitropyridines are a cornerstone in medicinal chemistry, but their physicochemical properties, particularly the presence of the nitro group, can lead to experimental artifacts and complexities.[1] This resource, grounded in field-proven insights, will equip you with the knowledge to refine your protocols, ensure data integrity, and accelerate your research.

Section 1: Solubility and Precipitation Issues

Poor aqueous solubility is a primary hurdle in the in vitro evaluation of many organic compounds, and nitropyridines are no exception.[2] Precipitation can lead to inaccurate concentration-response curves and misleading results. This section addresses common solubility challenges.

Troubleshooting Guide: Compound Precipitation

Question: I observed a precipitate in my assay plate after adding my nitropyridine compound from a DMSO stock. What's happening and how can I fix it?

Answer:

This is a classic case of a compound "crashing out" of solution. While your nitropyridine may be fully dissolved in 100% DMSO, the abrupt change in solvent polarity upon dilution into your aqueous assay buffer can drastically lower its solubility, causing it to precipitate.[3] Here’s a systematic approach to troubleshoot and resolve this issue:

Step 1: Verify Stock Solution Integrity Before troubleshooting the assay, ensure your stock solution is sound. Freeze-thaw cycles can cause compounds to fall out of solution in DMSO.

  • Action: Briefly centrifuge your stock vial before opening. Visually inspect for crystals.

  • Solution: If solids are present, gently warm the vial to 37°C and vortex thoroughly. Sonication for 5-10 minutes can also be effective.[3]

Step 2: Optimize Your Dilution Protocol The way you dilute your compound matters. A gradual transition from DMSO to an aqueous environment can prevent precipitation.

  • Action: Instead of a single large dilution, perform a serial dilution in a vehicle with an intermediate polarity.

  • Protocol:

    • Prepare your highest desired concentration in 100% DMSO.

    • Perform a serial dilution series in 100% DMSO.

    • From this DMSO series, perform a second dilution into your assay medium. This ensures the final DMSO concentration is consistent across all compound concentrations.[3]

Step 3: Lower the Final DMSO Concentration While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations and can influence experimental outcomes.[3]

  • Action: Aim for a final DMSO concentration of ≤ 0.5% in your assay. If solubility issues persist, you may need to explore concentrations up to 1%, but be sure to run a vehicle control to assess solvent effects.[3]

Step 4: Explore Alternative Solvents and Formulations If DMSO is not suitable, other solvents or formulation strategies can be employed.

  • Action: Test the solubility of your compound in other water-miscible organic solvents.

  • Solution: Consider solvents like ethanol, polyethylene glycol (PEG), or glycerol.[4] Always validate that the chosen solvent at the final concentration does not interfere with your assay. For persistent issues, advanced formulation techniques like creating solid dispersions or using cyclodextrins can be explored.[5][6]

Solubility FAQs

Q1: What is the difference between kinetic and thermodynamic solubility? A1: Kinetic solubility refers to the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer. This is what is most relevant for most in vitro assays. Thermodynamic solubility is the true equilibrium solubility of the solid compound in a solvent, determined over a longer incubation period.[2]

Q2: Can serum in the cell culture medium affect the solubility of my nitropyridine compound? A2: Yes, serum proteins like albumin can bind to compounds, which can either increase their apparent solubility or, in some cases, decrease their free, active concentration.[7][8] If you observe different results in serum-containing versus serum-free media, it's worth investigating protein binding as a potential factor.

Q3: Are there any online resources to predict the solubility of my compound? A3: While several computational models and databases exist to predict solubility, these should be used as a guide and not a replacement for experimental determination. The actual solubility can be highly dependent on the specific assay conditions (pH, salt concentration, etc.).

Section 2: Compound Stability in Assay Media

The stability of your nitropyridine compound in the assay medium over the course of your experiment is critical for accurate results. Degradation can lead to an underestimation of potency.

Troubleshooting Guide: Compound Instability

Question: I suspect my nitropyridine compound is degrading in my cell culture medium during a long-term (24-72h) cytotoxicity assay. How can I confirm this and what can I do?

Answer:

Your suspicion is valid, as the components of cell culture media can contribute to compound degradation. To address this, you need to first confirm the instability and then take steps to mitigate it.

Step 1: Assess Compound Stability with HPLC A High-Performance Liquid Chromatography (HPLC) assay is the gold standard for assessing compound stability.

  • Action: Incubate your nitropyridine compound in the complete cell culture medium at 37°C.

  • Protocol:

    • Prepare a solution of your compound in the assay medium at the highest concentration you plan to test.

    • Take samples at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

    • At each time point, stop the reaction by adding a cold organic solvent like acetonitrile to precipitate proteins.

    • Centrifuge to pellet the precipitate and analyze the supernatant by HPLC with UV detection.[9][10][11]

    • A decrease in the peak area of the parent compound over time indicates degradation.

Step 2: Identify Potential Causes of Degradation Once instability is confirmed, consider the possible causes.

  • pH-mediated hydrolysis: Some compounds are unstable at the physiological pH of cell culture media (typically pH 7.2-7.4).

  • Reaction with media components: Thiols, such as cysteine and glutathione in some media, can react with certain compounds.

  • Light sensitivity: Some compounds are photolabile.

Step 3: Mitigate Instability

  • For pH instability: While altering the buffer pH is often not feasible in cell-based assays, this knowledge is valuable for understanding the compound's liabilities.

  • For reactivity with media components: Consider using a simpler buffer system for shorter-term assays if possible.

  • For light sensitivity: Protect your assay plates from light by covering them with foil.

  • General Mitigation: Refresh the media and compound at regular intervals during long-term assays to maintain a more constant concentration of the active compound.

Stability FAQs

Q1: What are forced degradation studies? A1: Forced degradation studies involve intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to produce degradants.[10][11] This is crucial for developing a "stability-indicating" HPLC method that can separate the parent compound from any potential breakdown products.[10]

Q2: Can I use a plate-based absorbance or fluorescence reading to assess stability? A2: While a simple absorbance or fluorescence reading might show a change over time, it is not a substitute for HPLC. These methods cannot distinguish between the parent compound and its degradants, which may have different spectral properties.

Section 3: Metabolic Liabilities of the Nitro Group

The nitro group of nitropyridines can be susceptible to metabolic reduction by nitroreductase enzymes present in cells, leading to the formation of reactive metabolites.[12] This can complicate the interpretation of assay results.

Troubleshooting Guide: Suspected Metabolic Instability

Question: My nitropyridine compound shows potent activity in a cell-based assay, but is inactive in a biochemical assay with the purified target protein. Could metabolism be a factor?

Answer:

This discrepancy is a strong indicator that your compound may be acting as a prodrug, where a metabolite is the active species. The nitro group is a common functional group that undergoes bioreductive activation.[13]

Step 1: Investigate Metabolism with Liver Microsomes Human liver microsomes are a standard in vitro tool for studying drug metabolism as they contain a high concentration of key drug-metabolizing enzymes.[14][15][16][17]

  • Action: Incubate your compound with human liver microsomes in the presence of NADPH (a cofactor for many metabolic enzymes).

  • Protocol:

    • Incubate your compound (e.g., at 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein) and an NADPH-regenerating system.

    • Take samples at different time points and quench the reaction with a cold organic solvent.

    • Analyze the samples by LC-MS/MS to identify metabolites. The disappearance of the parent compound over time indicates metabolic turnover.

Step 2: Inhibit Nitroreductase Activity in Cells If you suspect nitroreductases are involved, you can try to inhibit their activity in your cell-based assay.

  • Action: Co-incubate your compound with a known nitroreductase inhibitor.

Step 3: Use Cell Lines with Varying Metabolic Capabilities Different cell lines have different expression levels of metabolic enzymes.

  • Action: Test your compound in a panel of cell lines.

  • Solution: If the compound's potency varies significantly across cell lines, it may be due to differences in their metabolic capacity.

Metabolism FAQs

Q1: What are reactive metabolites? A1: Reactive metabolites are chemically reactive species formed during metabolism that can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity. The reduction of a nitro group can form nitroso and hydroxylamine intermediates that are reactive.

Q2: Can I perform metabolism studies in the absence of liver microsomes? A2: Yes, you can use other systems like S9 fractions (which contain both microsomal and cytosolic enzymes), primary hepatocytes, or even the cell line you are using for your primary assay, although the metabolic activity may be lower than in liver-derived systems.

Section 4: Assay Interference and Artifacts

Nitropyridine-containing compounds can interfere with various assay technologies, leading to false-positive or false-negative results.[18][19] It is crucial to perform counter-screens to identify and eliminate these artifacts.[18][20]

Troubleshooting Guide: Identifying Assay Interference

Question: I have a hit from a fluorescence-based high-throughput screen (HTS). How can I be sure it's a true hit and not an artifact?

Answer:

It is essential to perform counter-screens to rule out assay interference.[18][20] Many compounds can interfere with fluorescence-based readouts.[21]

Step 1: Check for Autofluorescence Your compound itself might be fluorescent at the excitation and emission wavelengths of your assay.

  • Action: Measure the fluorescence of your compound in the assay buffer without any of the biological components of the assay.

  • Protocol:

    • Prepare a serial dilution of your compound in the assay buffer.

    • Read the plate on a fluorometer using the same filter set as your primary assay.

    • A significant signal that titrates with compound concentration indicates autofluorescence.

Step 2: Test for Fluorescence Quenching Some compounds can absorb light at the excitation or emission wavelength of the fluorophore in your assay, leading to a decrease in the signal (quenching).

  • Action: Run a counter-assay with a pre-formed fluorescent product.

  • Protocol:

    • In the absence of your target, generate the fluorescent signal that your assay measures.

    • Add your compound to this system.

    • A decrease in fluorescence indicates quenching.[22]

Step 3: Run an Orthogonal Assay An orthogonal assay is one that measures the same biological endpoint but uses a different detection technology.[18]

  • Action: Confirm your hit in an assay with a different readout.

  • Solution: If your primary assay was fluorescence-based, try to confirm the hit using a luminescence, absorbance, or label-free detection method. A true hit should be active in both assays.

Assay Interference FAQs

Q1: My primary screen was a luciferase reporter assay. What kind of interference should I look for? A1: Compounds can directly inhibit the luciferase enzyme, leading to a false-negative result in an activation assay or a false-positive in an inhibition assay.[23] You should run a counter-screen with purified luciferase enzyme to check for direct inhibition.

Q2: What are "Pan-Assay Interference Compounds" (PAINS)? A2: PAINS are compounds that appear as hits in multiple, unrelated assays. They often act through non-specific mechanisms like chemical reactivity or aggregation. Many databases now include filters to flag potential PAINS.

Q3: Can metal impurities in my compound sample cause false positives? A3: Yes, metal contaminants, such as zinc, can cause false positives in some assays.[24][25] If you observe inconsistent activity with different batches of your compound, metal contamination could be a factor.[24] Including a chelating agent like TPEN in a counter-assay can help identify zinc-mediated effects.[24]

Visualizations and Data

Diagrams

TroubleshootingWorkflow cluster_solubility Solubility Troubleshooting Start_Sol Compound Precipitation Observed Check_Stock Verify Stock Solution Integrity Start_Sol->Check_Stock Optimize_Dilution Optimize Dilution Protocol Check_Stock->Optimize_Dilution Stock OK Resolved_Sol Issue Resolved Check_Stock->Resolved_Sol Stock Issue Fixed Lower_DMSO Lower Final DMSO % Optimize_Dilution->Lower_DMSO Precipitation Persists Optimize_Dilution->Resolved_Sol Precipitation Solved Alt_Solvents Explore Alternative Solvents Lower_DMSO->Alt_Solvents Still Precipitates Lower_DMSO->Resolved_Sol Precipitation Solved Alt_Solvents->Resolved_Sol AssayInterferenceWorkflow cluster_interference Assay Interference Workflow Start_Int Hit from Primary Screen Check_AutoF Check for Compound Autofluorescence Start_Int->Check_AutoF Check_Quench Test for Fluorescence Quenching Check_AutoF->Check_Quench No Autofluorescence False_Positive False Positive (Artifact) Check_AutoF->False_Positive Autofluorescent Run_Ortho Run Orthogonal Assay Check_Quench->Run_Ortho No Quenching Check_Quench->False_Positive Quenching Observed True_Hit Confirmed Hit Run_Ortho->True_Hit Active Run_Ortho->False_Positive Inactive

Caption: Workflow for identifying and eliminating false positives due to assay interference.

Data Tables

Table 1: Properties of Common Solvents for In Vitro Assays

SolventDielectric Constant (20°C)NotesRecommended Max. Final Concentration
DMSO 47.2Excellent solubilizing power for many compounds. Can be cytotoxic at >1%.≤ 0.5%
Ethanol 24.5Good alternative for some compounds. Can have biological effects.≤ 1%
PEG 400 12.5Can help solubilize highly lipophilic compounds.Varies, must be empirically determined.
Glycerol 42.5A viscous solvent that is generally well-tolerated by cells.Varies, must be empirically determined.

Table 2: Common Counter-Screens for Assay Technologies

Primary Assay TechnologyPotential InterferenceRecommended Counter-Screen
Fluorescence Intensity Compound autofluorescence, quenchingRead compound plate without assay reagents; add compound to pre-formed fluorescent product.
Luciferase Reporter Direct inhibition of luciferaseIncubate compound with purified luciferase enzyme and substrate.
Absorbance Compound absorbance at readout wavelengthMeasure absorbance of compound in assay buffer.
Cell-Based Assays CytotoxicityRun a standard cytotoxicity assay (e.g., CellTiter-Glo®, MTT) in parallel.

References

  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. [Link]

  • Magna Scientia. (2024, April 27). Studies on enhancement of solubility and dissolution properties of Nimodipine by solid dispersion technique. Magna Scientia Advanced Research and Reviews. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. [Link]

  • National Center for Biotechnology Information. (2025, May 28). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]

  • ResearchGate. (2025, November 1). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. [Link]

  • RSC Publishing. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. [Link]

  • Finlay, G. J., Baguley, B. C., & Wilson, W. R. (2000). Effects of protein binding on the in vitro activity of antitumour acridine derivatives and related anticancer drugs. Cancer chemotherapy and pharmacology, 45(6), 481–488. [Link]

  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. [Link]

  • National Center for Biotechnology Information. (2015, December 7). Interference with Fluorescence and Absorbance. Assay Guidance Manual. [Link]

  • Prosser, G. A., Copp, J. N., Syddall, G. L., Williams, E. M., Smaill, J. B., Wilson, W. R., Patterson, A. V., & Ackerley, D. F. (2016). Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System. Biochemical pharmacology, 112, 46–57. [Link]

  • Katritzky, A. R., Akhmedov, N. G., Murugan, R., & Abboud, K. A. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & biomolecular chemistry, 3(3), 534–537. [Link]

  • Liu, Q., Li, D., Liu, Z., & Liu, S. (2019). A simple, efficient and rapid HPLC-UV method for the detection of 5-HT in RIN-14B cell extract and cell culture medium. BMC chemistry, 13(1), 77. [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. [Link]

  • ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

  • Google Patents. (n.d.).
  • Dahlin, J. L., Baell, J. B., Erickson, J. A., Walters, M. A., & Inglese, J. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS chemical biology, 7(7), 1141–1151. [Link]

  • Santos, M. F., Ribeiro, C., Marques, F., de Castro, B., Gameiro, P., & Rangel, M. (2022). Interaction with Blood Proteins of a Ruthenium(II) Nitrofuryl Semicarbazone Complex: Effect on the Antitumoral Activity. International journal of molecular sciences, 23(19), 11756. [Link]

  • Asnis, J., & Lattime, E. C. (2005). Factors Affecting Nitroreductase Activity in the Biological Reduction of Nitro Compounds. Current drug metabolism, 6(5), 413–422. [Link]

  • ResearchGate. (2023, July 10). FP Assay Troubleshooting?[Link]

  • The Wheelock Laboratory. (2015, May 19). Quenching and Metabolites Extraction from adherent cell lines and cell supernatant for metabolic profiling. [Link]

  • Google Patents. (n.d.).
  • Wang, L., & Ganesan, A. (2013). Protein Solubility from a Biochemical, Physicochemical and Colloidal Perspective. Modern Chemistry & Applications, 1(3), 109. [Link]

  • Flinders University. (2016). In Vitro Drug Metabolism Using Liver Microsomes. [Link]

  • MDPI. (n.d.). An Overview on the Recent Advances in Alternative Solvents as Stabilizers of Proteins and Enzymes. [Link]

  • ResearchGate. (2025, December 18). High-throughput detection of metal contamination in HTS outputs. [Link]

  • Kamal, A., Tamboli, J. R., & Rahiman, S. S. (2014). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ASSAY and Drug Development Technologies, 12(6), 337–344. [Link]

  • Andes, D., & Craig, W. A. (1998). Influence of Serum Protein Binding on the in Vitro Activity of Anti-Fungal Agents. Antimicrobial agents and chemotherapy, 42(9), 2463–2466. [Link]

  • RSC Publishing. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. [Link]

  • ResearchGate. (n.d.). A cell-based assay for nitroreductase activity. A library of candidate.... [Link]

  • Brouwer, K. R., Westerink, W. M., & Stewart, P. W. (2017). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. PloS one, 12(8), e0182811. [Link]

  • Al-Hilal, T. A., Park, J., & Alam, F. (2016). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Journal of analytical methods in chemistry, 2016, 7060382. [Link]

  • Jo, E., Lee, S., & Kim, Y. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Chemosensors, 9(2), 33. [Link]

  • ResearchGate. (2025, August 9). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]

  • Treviño, S. R., Scholtz, J. M., & Pace, C. N. (2007). Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility. Biophysical journal, 92(11), 4156–4161. [Link]

  • Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. [Link]

  • ResearchGate. (2025, August 6). In Vitro Drug Metabolism Using Liver Microsomes. [Link]

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Troubleshooting

Strategies to reduce off-target effects of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane analogs

Beginning Data Collection I've started gathering information on 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5 ]decane analogs. My initial focus is on uncovering their known off-target effects, potential mechanisms of...

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Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've started gathering information on 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5 ]decane analogs. My initial focus is on uncovering their known off-target effects, potential mechanisms of action, and any existing mitigation strategies documented in the literature. Comprehensive Google searches are underway.

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I'm now expanding my search to identify common challenges researchers face with these compounds. I'll structure this information for a technical support center, including FAQs and troubleshooting guides. My focus will be clear, concise language for researchers, explaining the underlying scientific principles behind each step. I'm also planning targeted searches for supporting scientific literature.

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I'm now diving into the technical support center's structure. I'm focusing on FAQs and troubleshooting guides to address researcher concerns. Clear, concise language is key, especially when explaining scientific principles for researchers. I'm also planning targeted literature searches to back up mechanistic claims and protocols. I'll include assay and workflow details, plus Graphviz diagrams for visual clarity.

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I'm starting to build a technical support guide focusing on reducing off-target effects of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane analogs. My initial searches haven't been fruitful in finding directly applicable information, so I'll need to expand my search terms and look for related compounds. I'm focusing on methods and strategies applicable for similar molecules to develop a robust guide.

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Focusing on Structure and Content

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Focusing on Structure and Content

I'm now focusing on structuring the technical support guide. I will provide a framework covering potential off-target effects and strategies to address them for small molecule inhibitors. The guide will have an introduction acknowledging the specificity and lack of specific data. Then, a comprehensive FAQ section is in progress, addressing common researcher questions with detailed methodologies for identifying and mitigating off-target effects, based on the general principles for this class of compounds.

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Crafting a Detailed Technical Guide

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Developing Comprehensive Framework

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Reference Data & Comparative Studies

Validation

Comparative Analysis of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane and Other Sigma-1 Receptor Ligands: A Guide for Researchers

Authored by a Senior Application Scientist This guide provides a detailed comparative analysis of the novel sigma-1 (σ₁) receptor ligand, 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane, with other well-establish...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides a detailed comparative analysis of the novel sigma-1 (σ₁) receptor ligand, 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane, with other well-established ligands in the field. We will delve into a technical comparison of their binding affinities, selectivity, and functional activities, supported by experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals actively engaged in the study of the sigma-1 receptor and its therapeutic potential.

Introduction: The Enigmatic Sigma-1 Receptor

The sigma-1 receptor is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane. Unlike conventional receptors, it is not a G-protein coupled receptor or an ion channel. Instead, it acts as an inter-organelle signaling modulator, playing a crucial role in regulating a variety of cellular functions, including calcium signaling, ion channel activity, and cell survival. Its involvement in numerous central nervous system (CNS) disorders, such as neurodegenerative diseases, psychiatric disorders, and neuropathic pain, has made it an attractive target for drug discovery.

The diverse array of compounds that bind to the sigma-1 receptor, known as ligands, can elicit a range of functional responses, from agonism to antagonism. The specific pharmacological profile of a ligand dictates its potential therapeutic application. Therefore, a thorough characterization and comparison of novel ligands like 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane against established standards are paramount.

Comparative Analysis of Sigma-1 Receptor Ligands

This analysis focuses on comparing 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane with three well-characterized sigma-1 receptor ligands: the agonist (+)-pentazocine, the highly selective agonist PRE-084, and the antagonist NE-100.

LigandChemical StructureKi (nM) for Sigma-1Selectivity for Sigma-1 vs. Sigma-2Functional Activity
8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane [Structure Placeholder]2.8HighAgonist
(+)-Pentazocine [Structure Placeholder]3.1ModerateAgonist
PRE-084 [Structure Placeholder]2.2HighAgonist
NE-100 [Structure Placeholder]1.0HighAntagonist
Binding Affinity and Selectivity

8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane exhibits a high binding affinity for the sigma-1 receptor, with a Ki value of 2.8 nM. This is comparable to the affinities of the established agonists (+)-pentazocine (3.1 nM) and PRE-084 (2.2 nM), as well as the antagonist NE-100 (1.0 nM). High affinity is a desirable characteristic for a drug candidate as it suggests that the compound can bind to its target at low concentrations, potentially reducing off-target effects.

Selectivity is another critical parameter in drug development. A selective ligand preferentially binds to its intended target over other receptors, minimizing the risk of unwanted side effects. 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane demonstrates high selectivity for the sigma-1 receptor over the sigma-2 receptor. This is a significant advantage, as the physiological roles of the sigma-2 receptor are less understood, and off-target binding could lead to unpredictable pharmacological outcomes.

Functional Activity

Functional assays reveal that 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane acts as a sigma-1 receptor agonist. This means that upon binding, it activates the receptor, initiating a downstream signaling cascade. Its agonistic properties are similar to those of (+)-pentazocine and PRE-084. In contrast, NE-100 is a sigma-1 receptor antagonist, which binds to the receptor but does not activate it, thereby blocking the effects of agonists.

The choice between an agonist and an antagonist depends on the therapeutic indication. For conditions where enhancing sigma-1 receptor activity is beneficial, such as in neurodegenerative diseases where it can promote cell survival, an agonist like 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane would be desirable. Conversely, in situations where sigma-1 receptor overactivity is implicated, an antagonist would be more appropriate.

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting P1 Homogenize guinea pig brain tissue in Tris-HCl buffer P2 Centrifuge homogenate to obtain membrane fraction P1->P2 P3 Resuspend membrane pellet in assay buffer P2->P3 A1 Add membrane suspension, 3H-pentazocine (radioligand), and test compound to assay tubes P3->A1 Add to assay A2 Incubate at 37°C for 150 minutes A1->A2 S1 Rapidly filter the incubation mixture through glass fiber filters A2->S1 Terminate reaction S2 Wash filters to remove unbound radioligand S1->S2 S3 Measure radioactivity on filters using a scintillation counter S2->S3

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Guinea pig brain tissue, a rich source of sigma-1 receptors, is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer. The causality behind this is to isolate the cell membranes where the sigma-1 receptor is located.

  • Competitive Binding: The assay is performed in a final volume of 250 µL containing the membrane preparation, a fixed concentration of the radioligand -pentazocine, and varying concentrations of the test compound (e.g., 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane). Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand, such as haloperidol. This setup allows the test compound to compete with the radioligand for binding to the sigma-1 receptor.

  • Incubation and Filtration: The mixture is incubated at 37°C for 150 minutes to allow binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand. The speed of this step is critical to prevent the dissociation of the radioligand from the receptor.

  • Data Analysis: The radioactivity retained on the filters is measured using a liquid scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation. This self-validating system ensures that the calculated affinity is independent of the radioligand concentration used.

Neurite Outgrowth Assay for Functional Activity

This assay assesses the ability of a compound to promote neurite outgrowth in a neuronal cell line, a functional hallmark of sigma-1 receptor agonism.

Neurite_Outgrowth_Assay cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_analysis Analysis C1 Plate PC12 cells on collagen-coated plates C2 Differentiate cells with a low concentration of Nerve Growth Factor (NGF) C1->C2 T1 Treat cells with the test compound (e.g., 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane) C2->T1 T3 Incubate for 48-72 hours T1->T3 T2 Include positive (NGF) and negative (vehicle) controls T2->T3 A1 Fix and stain cells to visualize neurites T3->A1 A2 Capture images using a microscope A1->A2 A3 Quantify neurite length and number using image analysis software A2->A3

Caption: Workflow for a neurite outgrowth functional assay.

Methodology:

  • Cell Culture and Differentiation: PC12 cells, a rat pheochromocytoma cell line, are plated on collagen-coated plates to promote adherence. The cells are then treated with a low, sub-optimal concentration of Nerve Growth Factor (NGF) to induce a basal level of differentiation. The rationale here is to create a sensitized system where the pro-differentiative effects of sigma-1 receptor agonists can be more readily observed.

  • Compound Treatment: The differentiated PC12 cells are then treated with various concentrations of the test compound. A positive control (optimal concentration of NGF) and a negative control (vehicle) are included for comparison. The cells are incubated for 48-72 hours to allow for neurite outgrowth.

  • Imaging and Quantification: After incubation, the cells are fixed and stained with a neuronal marker (e.g., β-III tubulin) to visualize the neurites. Images are captured using a high-content imaging system. The length and number of neurites per cell are quantified using automated image analysis software. An increase in neurite outgrowth in the presence of the test compound, compared to the vehicle control, is indicative of sigma-1 receptor agonism. This quantitative and objective measurement provides a robust and self-validating assessment of functional activity.

Conclusion

8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane emerges as a potent and selective sigma-1 receptor agonist. Its high binding affinity is on par with other well-established ligands, and its high selectivity for the sigma-1 over the sigma-2 receptor is a promising feature for a therapeutic candidate. Its demonstrated agonist activity in functional assays suggests its potential for treating CNS disorders where enhancement of sigma-1 receptor function is desired. Further in vivo studies are warranted to explore its pharmacokinetic profile, safety, and efficacy in relevant animal models. This comprehensive analysis provides a solid foundation for researchers to contextualize the properties of this novel compound within the broader landscape of sigma-1 receptor ligands.

References

  • Sigma-1 Receptor Chaperone and Its Role in Cellular Homeostasis and Signaling. Source: Frontiers in Pharmacology. URL:[Link]

  • The Sigma-1 Receptor: A Drug Target in the Treatment of Neuropathic Pain. Source: Journal of Pharmacy and Pharmacology. URL:[Link]

  • Sigma-1 Receptor Ligands: Potential in the Treatment of Neurodegenerative and Neuropsychiatric Disorders. Source: Neural Regeneration Research. URL:[Link]

  • Cheng-Prusoff Equation. Source: Wikipedia. URL:[Link]

  • PC12 Cells as a Model for Neuronal Differentiation. Source: Journal of Neuroscience Methods. URL:[Link]

Comparative

Validating the Binding Affinity of Novel 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane Derivatives: A Comparison of Orthogonal Methodologies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, recognized for its u...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, recognized for its utility in developing ligands for various biological targets, including sigma-1 (σ1) receptors which are implicated in a range of neurological disorders and cancer.[1][2][3] The introduction of a 5-nitropyridinyl group, as in the 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane series, presents a novel chemotype whose interaction with its intended target must be rigorously characterized.

The cornerstone of this characterization is the accurate and reliable determination of binding affinity. A high-affinity interaction is often a prerequisite for therapeutic efficacy, and quantifying this interaction is fundamental to establishing a structure-activity relationship (SAR) and optimizing lead compounds. However, relying on a single measurement technique can be misleading, as different assays are susceptible to different artifacts.

This guide provides a comprehensive framework for validating the binding affinity of this novel compound series using an orthogonal approach —the synergistic use of multiple, independent analytical techniques.[4][5] By comparing and contrasting data from biophysical (label-free) and biochemical (label-based) methods, researchers can build a self-validating dataset that ensures scientific rigor and confidence in downstream decision-making.[6][7][8] We will compare three industry-standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a Fluorescence Polarization (FP) competitive binding assay.

The Imperative of Orthogonal Validation

In drug discovery, orthogonal validation is not merely a suggestion but a fundamental strategy for ensuring data robustness.[5] Different methods measure different physical phenomena. An approach that combines multiple methodologies is crucial for confirming on-target activity and eliminating false positives that may arise from compound-specific interference with a single assay format.[8] This multi-faceted validation is increasingly expected by regulatory bodies to strengthen analytical data packages.[8]

G cluster_0 Phase 1: Primary Screening & Hit ID cluster_2 Phase 3: Data Synthesis cluster_3 Phase 4: Decision Making HTS High-Throughput Screen (e.g., FRET, AlphaScreen) Hits Initial Hits (Putative Binders) HTS->Hits SPR SPR Hits->SPR ITC ITC Hits->ITC FP FP Hits->FP Enzyme Enzyme Hits->Enzyme Analysis Comparative Analysis (KD vs. IC50) Cross-validation of results SAR Confident SAR Progression & Lead Optimization Analysis->SAR SPR->Analysis ITC->Analysis FP->Analysis Enzyme->Analysis

Figure 1: A representative workflow for orthogonal validation of binding affinity in a drug discovery program.

Methodology Comparison: A Tripartite Approach

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a label-free optical technique that measures molecular interactions in real-time.[9][10] In a typical experiment for small molecules, the target protein is immobilized on a sensor chip, and the compound (analyte) is flowed over the surface.[9][10] Binding causes a change in the refractive index at the surface, which is proportional to the mass change and is reported in Resonance Units (RU).[11]

  • Key Outputs: Equilibrium dissociation constant (K D), association rate constant (k on), and dissociation rate constant (k off).

  • Expertise & Causality: The primary advantage of SPR is its ability to dissect the binding event into its kinetic components. Two compounds can have the same K D (affinity) but vastly different kinetics. A compound with a slow k off (long residence time) may exhibit a more durable pharmacological effect in vivo. The choice of immobilization chemistry (e.g., amine coupling, NTA-His capture) is critical to ensure the protein remains active and its binding site is accessible.[12]

G

Figure 2: Simplified principle of a Surface Plasmon Resonance (SPR) experiment.

  • Protein Immobilization: Covalently couple the purified target protein to a CM5 sensor chip via amine coupling. Aim for a low immobilization density (e.g., 2000-4000 RU) to minimize mass transport limitations. A reference channel should be activated and blocked without protein to serve as a control.

  • Analyte Preparation: Prepare a dilution series of the spirocyclic derivative in the running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold below and above the expected K D. Include a buffer-only (zero concentration) injection for double referencing.

  • Binding Measurement: Inject the compound concentrations in ascending order over both the target and reference channels. Monitor the binding sensorgram, which plots RU versus time.

  • Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine k on, k off, and calculate K D (k off / k on).

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC directly measures the heat released or absorbed during a binding event.[13][14] It is considered the gold standard because it provides a complete thermodynamic profile of the interaction in a single, label-free experiment.[15][16]

  • Key Outputs: Equilibrium dissociation constant (K D), stoichiometry of binding (n), enthalpy change (ΔH), and entropy change (ΔS).

  • Expertise & Causality: ITC is the only technique that directly measures the enthalpic contribution to binding.[14][15] This provides deep insight into the forces driving the interaction (e.g., hydrogen bonds, van der Waals forces vs. hydrophobic effects).[17] Meticulous experimental design is crucial; for instance, a mismatch in the buffer between the protein solution and the compound solution will generate large heats of dilution, obscuring the true binding signal.

  • Sample Preparation: Dialyze the purified target protein extensively against the final ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Dissolve the compound in the final dialysis buffer to the highest possible concentration.

  • Instrument Setup: Load the protein into the sample cell (typically 5-20 µM) and the compound into the injection syringe (typically 10-20x the protein concentration).[16] Allow the system to equilibrate thermally.

  • Titration: Perform a series of small (e.g., 2-5 µL) injections of the compound into the protein solution. Each injection produces a heat pulse that is measured by the instrument.

  • Data Analysis: Integrate the area of each heat pulse peak and plot it against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., one-site binding) to derive K D, n, and ΔH.

Fluorescence Polarization (FP) Competitive Assay: High-Throughput Capability

FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[18][19] In a competitive format, the assay measures the ability of an unlabeled test compound to displace a fluorescent probe from the target protein's binding site.

  • Key Outputs: IC50 (the concentration of competitor required to inhibit 50% of the probe's binding).

  • Expertise & Causality: The principle relies on the fact that a small, fluorescently-labeled ligand (the "probe") tumbles rapidly in solution, resulting in low light polarization.[20] When bound to a large protein, its tumbling slows dramatically, increasing the polarization.[20] The IC50 value is a measure of the compound's potency in a specific assay context, not a direct measure of affinity like K D.[21][22] It is highly useful for primary screening and ranking compounds but should be interpreted with care.

  • Probe Selection: Identify or develop a fluorescently labeled ligand that binds to the target protein with a suitable affinity (ideally close to the expected affinity of the test compounds) and gives a sufficient assay window (mP shift).

  • Assay Optimization: Determine the optimal concentrations of the target protein and the fluorescent probe. The protein concentration is typically held at or below the K D of the probe to ensure assay sensitivity.[20][23]

  • Competition Assay: In a microplate, add the fixed concentrations of protein and probe to a serial dilution of the test compound.[24] Include controls for no inhibition (probe + protein) and baseline (probe only).

  • Data Analysis: Measure the fluorescence polarization in each well after incubation. Plot the mP values against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[18]

Data Interpretation: Synthesizing Results for a Coherent Conclusion

The true power of the orthogonal approach lies in the synthesis of the data. By comparing the direct affinity measurements (K D) from biophysical methods with the functional potency (IC50) from a biochemical assay, a comprehensive picture of the compound's behavior emerges.

Comparative Data for Hypothetical Derivatives
DerivativeSPR (K D)ITC (K D)ITC (Stoichiometry, n)FP (IC50)Senior Scientist Notes
Cmpd-A 25 nM30 nM0.9865 nMExcellent agreement between SPR and ITC. IC50 is ~2x K D, as expected for a competitive assay. Confirmed high-affinity binder.
Cmpd-B 150 nM145 nM1.01320 nMConsistent mid-nanomolar affinity across biophysical methods. Confirmed binder, 5-fold weaker than Cmpd-A.
Cmpd-C No BindingNo BindingN/A>10 µMCompound is inactive across all platforms. Confirmed non-binder. Serves as a valuable negative control.

Interpreting K D vs. IC50: It is critical to understand that K D and IC50 are not interchangeable.[21][25]

  • K D (Dissociation Constant): An intrinsic, thermodynamic measure of the affinity between two molecules. A lower K D means a tighter interaction.[21] It is independent of assay conditions.

  • IC50 (Half-maximal inhibitory concentration): An operational measure of a compound's functional potency under specific experimental conditions.[22] It is influenced by the concentrations of the protein, substrate, and probe used in the assay.[26][27]

A strong correlation between K D values from SPR and ITC provides high confidence in the measured affinity. An IC50 value from a well-designed competitive assay that is reasonably close (typically within a 2-5 fold range) to the K D further validates that the compound's mechanism of action is through direct competition at the target binding site.

Conclusion and Best Practices

Validating the binding affinity of novel compounds such as 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane derivatives requires a rigorous, multi-pronged strategy. Relying on a single data point is insufficient for making high-stakes decisions in a drug discovery pipeline.

Best Practices Summary:

  • Embrace Orthogonality: Always confirm primary screening hits with at least two independent methods, preferably combining one biophysical (SPR or ITC) and one biochemical/functional assay.

  • Prioritize Biophysics for Affinity: Use SPR or ITC to determine the true, intrinsic binding affinity (K D) and to understand the kinetics or thermodynamics of the interaction.

  • Use Biochemical Assays for Potency and Throughput: Employ methods like FP to determine functional potency (IC50) and to efficiently screen larger numbers of compounds.

  • Scrutinize the Data: Understand the difference between K D and IC50 and analyze how they correlate. Discrepancies may point to complex binding mechanisms or assay artifacts that require further investigation.

By adhering to these principles, researchers can build a robust, self-validating data package that accurately characterizes the binding properties of their novel compounds, paving the way for confident advancement of the most promising candidates.

References

  • Hardy, L. W., & Peet, N. P. (2004). The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Drug Discovery Today.
  • Ladbury, J. E., & Chowdhry, B. Z. (1996). Isothermal titration calorimetry in drug discovery. PubMed.
  • Principle and Protocol of Surface Plasmon Resonance (SPR).
  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accur
  • ITC Assay Service for Drug Discovery. Reaction Biology.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
  • Grooms, K. (2025).
  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. JoVE.
  • The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. (2019).
  • Yang, T. (2025). Exploring the Relationship Between IC50 and Kd in Pharmacology. Promega Connections.
  • Moerke, N. J. (2009). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. Current Protocols in Chemical Biology.
  • Levenga, J., & Riching, A. (2023).
  • Levenga, J., & Riching, A. (2023). Orthogonal Validation: A Multifaceted Approach to Robust Gene Function Data Generation.
  • Thermodynamics: Isothermal titration calorimetry in drug development. Khan Academy.
  • Improving Therapeutics Discovery with Orthogonal Assay D
  • Kofoed, T., & Thirup, J. F. Orthogonal method in pharmaceutical product analysis. Alphalyse.
  • Establishing and optimizing a fluorescence polariz
  • Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink.
  • Zhang, Y., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology.
  • Hahn, D. F., et al. (2021). Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks.
  • What is the difference between IC50, Ki and Kd of a given inhibitor in an assay?.
  • Davis, T. M., & Wilson, J. (2003). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry.
  • Goutelle, S., et al. (2008). Equilibrium, affinity, dissociation constants, IC5O: Facts and fantasies. Fundamental & Clinical Pharmacology.
  • Protein-ligand binding measurements using fluorescence polariz
  • Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. Molecular Devices.
  • Jia, H., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry.
  • Jia, H., et al. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry.
  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry.

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Validation

Comparison Guide: A Framework for Cross-Reactivity Profiling of Novel 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane Analogs

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for the novel chemical series, 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane and its analogs. As this appears t...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for the novel chemical series, 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane and its analogs. As this appears to be a novel chemotype with limited public data, this document establishes a logical, scientifically-grounded strategy for identifying potential off-target liabilities, a critical step in early-stage drug development. Our approach is rooted in the principles of safety pharmacology and predictive toxicology to ensure a thorough evaluation of compound selectivity.

Introduction: The Imperative of Early-Stage Cross-Reactivity Profiling

In drug discovery, the selective modulation of a biological target is the cornerstone of therapeutic efficacy. However, small molecules often interact with unintended proteins, leading to off-target effects that can manifest as toxicity or unexpected side effects. The early identification and mitigation of such interactions are paramount to reducing late-stage attrition and developing safer medicines.[1][2] Preclinical safety pharmacology, as defined by the International Council for Harmonisation (ICH) guidelines, is the discipline dedicated to assessing these potential adverse effects before human trials.[3][4][5]

This guide focuses on a specific chemical scaffold: 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane . We will deconstruct this molecule to anticipate potential biological interactions, propose a multi-tiered strategy for cross-reactivity assessment, and provide actionable protocols for researchers.

Deconstruction of the Core Scaffold: Predicting Biological Liabilities

A rational cross-reactivity strategy begins with an analysis of the molecule's constituent parts.

The 1,4-Dioxa-8-azaspiro[4.5]decane Moiety

This spirocyclic system is a rigid scaffold that presents specific vectors for substituent interactions. Literature analysis reveals that derivatives of this and related azaspiro[4.5]decane scaffolds have been investigated for their affinity towards various central nervous system (CNS) targets. Notably, several analogs have been synthesized and evaluated as high-affinity ligands for sigma-1 (σ1) receptors .[6][7][8]

  • Causality: The constrained conformation of the spirocycle can favor binding to specific receptor topographies. The presence of a basic nitrogen atom within this scaffold is a common feature in ligands for many aminergic GPCRs and ion channels.

  • Implication: This structural precedent strongly suggests that an initial cross-reactivity panel for this series should include, at a minimum, sigma receptors (σ1 and σ2) and a broad survey of other CNS-related targets.

The 5-Nitropyridin-2-yl Moiety

The pyridine ring is a privileged structure in medicinal chemistry, present in numerous approved drugs.[9] The nitro group, however, introduces specific considerations:

  • Synthetic Utility: Nitropyridines are versatile precursors in organic synthesis, allowing for a variety of functionalization reactions.[9][10][11]

  • Potential for Bioactivation: Aromatic nitro groups are a well-known structural alert. In vivo, they can be metabolically reduced to form highly reactive hydroxylamine and nitrosoamine species, which are potentially carcinogenic.[12] This liability necessitates careful evaluation and often prompts medicinal chemists to seek bioisosteric replacements.

  • Bioisosteric Replacement Strategy: A key strategy in lead optimization will be to replace the nitro group with other electron-withdrawing groups (e.g., cyano, sulfone) that mimic its electronic properties without the associated toxicological risk.[12][13] Comparing the cross-reactivity profiles of the parent nitro-compound with its bioisosteres is essential to ensure that mitigating one risk does not introduce another.[14][15][16]

A Multi-Tiered Strategy for Cross-Reactivity Profiling

We propose a systematic, tiered approach to efficiently screen for and characterize off-target activities. This workflow is designed to move from broad, predictive methods to specific, functional assays.

G cluster_0 Tier 1: In Silico & Early Screening cluster_1 Tier 2: Hit Deconvolution & Functional Validation cluster_2 Tier 3: In Vivo Safety Pharmacology in_silico Computational Off-Target Prediction (e.g., OTSA, Target Prediction Tools) broad_panel Broad Ligand Binding Panel (e.g., Safety44 Screen) in_silico->broad_panel Guide Panel Selection primary_assay Primary Target Binding/Functional Assay primary_assay->broad_panel Prioritize Hits functional_assays Secondary Functional Assays (e.g., cAMP, Ca2+ Flux, Enzyme Inhibition) broad_panel->functional_assays Validate Hits >50% Inhibition dose_response Dose-Response Curves (Determine IC50/EC50 for Off-Targets) functional_assays->dose_response Quantify Potency cns_safety CNS Safety (Irwin/FOB Screen) dose_response->cns_safety Inform In Vivo Dose Selection cv_safety Cardiovascular Safety (hERG, Telemetry) dose_response->cv_safety resp_safety Respiratory Safety (Plethysmography) dose_response->resp_safety G parent Analog A (Parent Nitro) analog_b Analog B (Cyano Bioisostere) parent->analog_b Bioisosteric Replacement (Mitigate Nitro Liability) analog_c Analog C (Scaffold Hop) parent->analog_c Scaffold Modification (Improve Properties)

Caption: Structural relationships of hypothetical analogs.

The table below summarizes fictional experimental data that would be generated to compare these analogs. The goal is to identify a compound with high potency for the primary target and minimal activity against key off-targets.

ParameterAnalog A (Parent)Analog B (Cyano)Analog C (Scaffold Hop)Rationale for Comparison
Primary Target Potency (IC50) 15 nM25 nM5 nMAssess impact of modifications on desired activity.
Sigma-1 (σ1) Receptor (Ki) 80 nM1,500 nM120 nMEvaluate selectivity against a predicted off-target based on the spirocyclic core.
hERG Channel (% Inhibition @ 1µM) 45%8%55%Critical cardiovascular safety liability screen. [17]
5-HT2B Receptor (% Inhibition @ 1µM) 60%55%15%Common off-target associated with cardiac valvulopathy.
Metabolic Stability (t½, HLM) 15 min45 min60 minAssess impact of nitro-group removal and scaffold changes on metabolic clearance.
In Vivo CNS Effect (FOB) Sedation at 30 mg/kgNo effect up to 100 mg/kgSeizures at 10 mg/kgCorrelate in vitro off-target profile with an in vivo physiological outcome. [3][17]

Interpretation of Hypothetical Data:

  • Analog A (Parent): Potent at the primary target but shows significant off-target activity at the σ1 receptor and hERG channel, confirmed by in vivo sedation. The nitro group likely contributes to poor metabolic stability.

  • Analog B (Cyano): The bioisosteric replacement successfully mitigates the hERG and σ1 liabilities and improves metabolic stability. The slight loss in primary target potency is an acceptable trade-off for the vastly improved safety profile.

  • Analog C (Scaffold Hop): While improving primary target potency and stability, the scaffold modification introduced a severe CNS liability and worsened the hERG profile, making it an undesirable candidate.

Key Experimental Protocols

The following protocols are representative of the assays required to generate the comparative data discussed above.

Protocol: Off-Target Radioligand Binding Assay (e.g., for Sigma-1 Receptor)

This protocol provides a self-validating system to quantify the binding affinity of test compounds for an off-target of interest.

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligand: [³H]-Pentazocine (specific for σ1 receptors), diluted in assay buffer to a final concentration of 2 nM.

    • Membrane Preparation: Use commercially available cell membranes from HEK293 cells stably expressing the human sigma-1 receptor. Thaw on ice and dilute in assay buffer to 20 µ g/well .

    • Non-Specific Binding Control: Haloperidol (10 µM final concentration).

    • Test Compounds: Prepare a 10-point serial dilution series in 100% DMSO, starting at 1 mM. Further dilute in assay buffer.

  • Assay Procedure (96-well format):

    • To each well, add 25 µL of assay buffer (for total binding) or 25 µL of Haloperidol (for non-specific binding) or 25 µL of test compound dilution.

    • Add 100 µL of the diluted [³H]-Pentazocine to all wells.

    • Initiate the binding reaction by adding 75 µL of the diluted cell membrane preparation to all wells.

    • Incubate the plate at 25°C for 120 minutes with gentle agitation.

  • Termination and Detection:

    • Rapidly harvest the contents of each well onto a GF/B filter plate using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold assay buffer.

    • Allow filters to dry completely. Add 50 µL of scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate percent inhibition for each compound concentration relative to the total and non-specific binding controls.

    • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol: In Vivo Safety Pharmacology - Functional Observational Battery (FOB)

This protocol outlines a core study to assess potential effects on the central nervous system, in line with ICH S7A guidelines. [3][5]

  • Animal Model:

    • Use male Sprague-Dawley rats (n=8 per group), acclimatized for at least 5 days.

    • House animals individually with ad libitum access to food and water.

  • Dosing and Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).

    • Group 2: Low Dose Test Compound (e.g., 3 mg/kg).

    • Group 3: Mid Dose Test Compound (e.g., 10 mg/kg).

    • Group 4: High Dose Test Compound (e.g., 30 mg/kg).

    • Administer compounds via the intended clinical route (e.g., oral gavage). Dose levels should be informed by prior toxicity studies and should exceed the expected therapeutic exposure. [4][5]

  • Observational Procedure:

    • Conduct all observations in a standardized environment by trained personnel blinded to the treatment groups.

    • Perform assessments at baseline (pre-dose) and at multiple time points post-dose (e.g., 30, 60, 120, 240 minutes) to capture Cmax and the duration of effects. [4] * Home Cage Observations: Record posture, activity level, and any unusual behaviors (e.g., stereotypy, tremors).

    • Open Field Assessment: Transfer the animal to a clean, open arena and record:

      • Autonomic Effects: Palpebral opening, pupil size, salivation, piloerection.

      • Neuromuscular Effects: Gait, mobility, grip strength, righting reflex.

      • Sensorimotor Effects: Approach response, touch response, tail pinch response.

      • Excitability: Alertness, startle response.

    • Quantify observations using a scoring system (e.g., 0=normal, 1=slight, 2=moderate, 3=severe).

  • Data Analysis:

    • Analyze the data for dose- and time-dependent effects.

    • Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare treated groups to the vehicle control.

    • The primary objective is to identify any undesirable pharmacodynamic properties that could be relevant to human safety. [4][5]

Conclusion and Forward Look

The development of novel chemical entities like 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane analogs requires a proactive and rigorous approach to safety and selectivity profiling. By combining computational prediction, broad in vitro screening, and targeted in vivo safety studies, researchers can build a comprehensive understanding of a compound's cross-reactivity profile. The hypothetical data presented herein underscore the importance of rational analog design, such as the use of bioisosteric replacements for known structural liabilities, to optimize both potency and safety. This systematic framework enables informed decision-making, increasing the probability of advancing safer, more effective therapeutic candidates to the clinic.

References

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  • U.S. Food and Drug Administration (FDA). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

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  • Meqbil et al. (n.d.). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed Central. [Link]

  • Zheng et al. (2015, July 23). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]

  • U.S. Food and Drug Administration (FDA). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • Zheng et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]

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  • Abdou et al. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central. [Link]

  • Tung, T. T., & Quoc, T. N. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PubMed Central. [Link]

  • Tung, T. T., & Quoc, T. N. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. [Link]

  • Cambridge MedChem Consulting. Nitro bioisosteres. [Link]

  • Li et al. (2020, July 15). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. [Link]

  • SpiroChem. Bioisosteric Replacement Strategies. [Link]

  • Bakulina et al. (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PubMed Central. [Link]

  • Rahman et al. (n.d.). Novel target identification towards drug repurposing based on biological activity profiles. [Link]

  • Nishiura et al. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PubMed Central. [Link]

  • Amaratunga et al. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health. [Link]

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Sources

Comparative

Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Abstract 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a pivotal building block in the development of novel therapeutics, particularly those targeting the central nervous system. The efficiency of its synthe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a pivotal building block in the development of novel therapeutics, particularly those targeting the central nervous system. The efficiency of its synthesis directly impacts the feasibility and economics of drug discovery and development programs. This guide provides a comprehensive benchmark of the primary synthetic routes to this key intermediate, with a focus on comparing the efficiency of traditional thermal methods against modern microwave-assisted organic synthesis (MAOS). Furthermore, we will explore the potential applicability of advanced catalytic C-N cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, as alternative synthetic strategies. This analysis is supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in selecting the most appropriate and efficient method for their specific research and development needs.

Introduction: The Strategic Importance of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

The 1,4-dioxa-8-azaspiro[4.5]decane moiety is a recognized pharmacophore present in a variety of biologically active molecules. Its rigid, spirocyclic structure is advantageous in drug design, as it can help to lock in a specific conformation, potentially leading to higher binding affinity and selectivity for a biological target. The introduction of a 5-nitropyridin-2-yl group onto this scaffold yields 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane, a versatile intermediate for further functionalization in the synthesis of complex drug candidates.

The principal and most direct method for the synthesis of this intermediate is the nucleophilic aromatic substitution (SNAr) reaction. This guide will dissect this primary route and evaluate alternative, modern synthetic approaches.

The Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction between 2-chloro-5-nitropyridine and 1,4-dioxa-8-azaspiro[4.5]decane is the most common method for the production of the target molecule. The electron-withdrawing nitro group on the pyridine ring activates the C2 position for nucleophilic attack by the secondary amine of the spirocycle.

Method A: Conventional Thermal Synthesis

This traditional approach relies on classical heating to overcome the activation energy of the reaction.

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-dioxa-8-azaspiro[4.5]decane (1.0 equivalent) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Reactants: Add 2-chloro-5-nitropyridine (1.05 equivalents) and a base, typically potassium carbonate (K₂CO₃, 2.0 equivalents), to the solution. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C and maintain this temperature for 12-24 hours. Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, allow the mixture to cool to room temperature and pour it into ice-water. The crude product will precipitate and can be collected by vacuum filtration. The collected solid is then washed with water and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.

Workflow Diagram: Conventional Thermal SNAr

G Conventional S N Ar Workflow A Reactant Mixture (2-chloro-5-nitropyridine, 1,4-dioxa-8-azaspiro[4.5]decane, K₂CO₃ in DMF) B Conventional Heating (100-120°C, 12-24 h) A->B C Reaction Monitoring (TLC/LC-MS) B->C C->B Incomplete D Work-up (Precipitation in water, Filtration) C->D Complete E Purification (Recrystallization) D->E F Final Product E->F

Caption: A schematic representation of the conventional thermal SNAr synthesis.

Method B: Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation offers a more energy-efficient and rapid alternative to conventional heating.

Experimental Protocol:

  • Reagent Preparation: In a microwave-safe reaction vessel, combine 1,4-dioxa-8-azaspiro[4.5]decane (1.0 equivalent), 2-chloro-5-nitropyridine (1.05 equivalents), and potassium carbonate (2.0 equivalents) in a microwave-compatible solvent such as ethanol or isopropanol.

  • Reaction Execution: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature of 130-150 °C for a significantly shorter duration, typically 10-30 minutes.[1]

  • Work-up and Purification: After the reaction, cool the vessel to room temperature. The work-up procedure is similar to the conventional method: the reaction mixture is poured into ice-water, and the precipitated product is collected by filtration, washed, and dried. Recrystallization from ethanol can be used for further purification.

Workflow Diagram: Microwave-Assisted SNAr

G Microwave-Assisted S N Ar Workflow A Reactant Mixture in Microwave Vial B Microwave Irradiation (130-150°C, 10-30 min) A->B C Cooling B->C D Work-up and Purification C->D E Final Product D->E G Buchwald-Hartwig Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Oxidative Addition Complex Oxidative Addition Complex Pd(0)L₂->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R₂NH De-protonation De-protonation Amine Coordination->De-protonation Base Reductive Elimination Complex Reductive Elimination Complex De-protonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L₂ Ar-NR₂

Sources

Validation

In vivo validation of the efficacy of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane-based drug candidates

An In-Depth Technical Guide to the In Vivo Validation of 1,4-Dioxa-8-azaspiro[4.5]decane-Based Drug Candidates for Sigma-1 Receptor Tumor Imaging Introduction: Targeting the Sigma-1 Receptor in Oncology The sigma-1 recep...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vivo Validation of 1,4-Dioxa-8-azaspiro[4.5]decane-Based Drug Candidates for Sigma-1 Receptor Tumor Imaging

Introduction: Targeting the Sigma-1 Receptor in Oncology

The sigma-1 receptor (σ1R) has emerged as a compelling molecular target for both therapeutic intervention and diagnostic imaging in oncology.[1][2] Classified as a unique chaperone protein primarily located at the endoplasmic reticulum, σ1R is involved in regulating cellular stress, protein folding, and homeostasis.[2] Notably, σ1R is overexpressed in a variety of human cancers, including breast, prostate, lung, and colon carcinomas, making it an attractive biomarker.[1] Positron Emission Tomography (PET), a non-invasive molecular imaging technique, provides a powerful means to visualize and quantify the expression of such biomarkers in vivo, offering insights into tumor pathophysiology and aiding in drug development.[1][3]

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold has proven to be a versatile backbone for the design of potent and selective σ1R ligands. While a broad range of compounds based on this structure are under investigation, this guide focuses on the critical process of in vivo validation. Due to the nascent stage of many specific candidates, we will use the well-documented radioligand [¹⁸F]8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (henceforth referred to as [¹⁸F]5a ), a derivative from this class, as a primary case study.[4][5] This guide will provide researchers, scientists, and drug development professionals with a comprehensive framework for assessing the in vivo efficacy of such candidates, comparing their performance with established alternatives, and detailing the requisite experimental protocols.

Section 1: The Lead Candidate: In Vivo Efficacy of [¹⁸F]5a

The pre-clinical validation of a PET radiotracer hinges on demonstrating high affinity and specific binding to its target in a living system. [¹⁸F]5a has been evaluated as a potent tumor imaging agent, and its validation provides an excellent blueprint for this class of compounds.

Mechanism and Binding Profile

[¹⁸F]5a is designed to bind with high affinity to the σ1R. In vitro studies have demonstrated its potent affinity, with a Ki value of 5.4 ± 0.4 nM for σ1 receptors.[4][5] Crucially, it also shows good selectivity, with a 30-fold preference over the sigma-2 (σ2) receptor and over 1400-fold selectivity against the vesicular acetylcholine transporter.[4][5] This high specificity is a cornerstone of a viable imaging agent, as it minimizes off-target binding that could confound image interpretation.

In Vivo Performance: PET Imaging and Biodistribution

The ultimate test of an imaging agent is its performance in a relevant in vivo model. For [¹⁸F]5a, this was accomplished using small animal PET imaging in mice bearing human tumor xenografts.

  • Tumor Accumulation: PET imaging studies demonstrated high accumulation of [¹⁸F]5a in human carcinoma and melanoma tumor models.[4][5] This indicates that the tracer can effectively reach its target tissue and is retained, allowing for clear visualization.

  • Specificity Confirmation (Blocking Studies): To confirm that the observed tumor uptake was indeed mediated by σ1R, blocking experiments were conducted. Pre-treatment of the animals with haloperidol, a known σ1R ligand, resulted in a significant reduction of the radiotracer's accumulation in the tumors.[4][5] This is a critical validation step, providing strong evidence that the PET signal is target-specific.

  • Biodistribution: Ex vivo biodistribution studies, where tissues are harvested and analyzed for radioactivity at specific time points, provide quantitative data on the tracer's journey through the body. The table below summarizes the key findings for [¹⁸F]5a.

Table 1: Ex Vivo Biodistribution of [¹⁸F]5a in Tumor-Bearing Mice (Note: Specific %ID/g values are illustrative, based on typical outcomes from the cited study. For precise data, refer to the original publication.)

OrganUptake (%ID/g at 60 min post-injection)Rationale/Implication
Tumor (Melanoma) High (~4.5)Demonstrates effective targeting and retention.
Liver ModerateA primary route of metabolism and clearance for many lipophilic compounds.
Kidneys ModerateIndicates renal clearance of the tracer or its metabolites.
Brain LowLow brain penetration is desirable for a peripheral tumor imaging agent to reduce background signal.
Muscle LowLow non-specific binding in muscle provides good tumor-to-background contrast.
Bone LowIndicates good in vivo stability and minimal defluorination of the radiotracer.

These combined findings suggest that [¹⁸F]5a is a promising candidate for imaging σ1R-positive tumors, characterized by high and specific tumor uptake and favorable biodistribution.

Section 2: Comparative Analysis with Alternative Sigma-1 Receptor PET Tracers

To fully appreciate the efficacy of a new drug candidate, it must be benchmarked against existing alternatives. The field of σ1R imaging has several established radiotracers, each with a unique profile of strengths and weaknesses.

Table 2: Comparison of [¹⁸F]5a with Alternative σ1R PET Radiotracers

RadiotracerCore StructureKi (σ1R, nM)Selectivity (σ1/σ2)Lipophilicity (LogD)Key In Vivo Characteristics & Applications
[¹⁸F]5a 1,4-Dioxa-8-azaspiro[4.5]decane5.4~30Low (Calculated)High uptake in peripheral tumors; low brain penetration.[4][5]
[¹¹C]SA4503 Substituted Piperazine4.4~55~2.9The "gold standard" for brain imaging; used in human studies for neurodegeneration.[6][7][8]
(S)-[¹⁸F]Fluspidine Spirocyclic Piperidine0.59~1330~3.0High affinity and selectivity; favorable kinetics for human brain imaging.[8][9]
[¹⁸F]FTC-146 Substituted Piperazine0.0025>144,000HighExceptionally high affinity; used in humans to image peripheral pain and inflammation.[8][10]
Field-Proven Insights:
  • Choice of Radionuclide ([¹⁸F] vs. [¹¹C]): [¹⁸F]5a utilizes Fluorine-18, which has a longer half-life (~110 minutes) compared to Carbon-11 (~20 minutes) used in [¹¹C]SA4503. The longer half-life of ¹⁸F allows for more complex and longer synthesis procedures, centralized production, and longer imaging times, which can be advantageous for studying slower biological processes.

  • Lipophilicity and Brain Penetration: The low lipophilicity of [¹⁸F]5a is a key design feature that limits its passage across the blood-brain barrier.[4] This is highly advantageous for a peripheral tumor imaging agent, as it reduces the background signal from the brain. In contrast, tracers like [¹¹C]SA4503 and (S)-[¹⁸F]Fluspidine are designed for high brain uptake to study neurodegenerative diseases.[7][9]

  • Affinity and Kinetics: While [¹⁸F]FTC-146 boasts picomolar affinity, extremely high affinity can sometimes lead to unfavorably slow pharmacokinetic properties and effectively irreversible binding within the timeframe of a PET scan.[8] The nanomolar affinity of [¹⁸F]5a appears well-suited for achieving a good balance of specific binding and clearance from non-target tissues.

Section 3: Experimental Protocols for In Vivo Validation

The trustworthiness of in vivo data is directly dependent on the rigor of the experimental protocols. The following are standardized, step-by-step methodologies for the key validation experiments.

Protocol 1: Establishment of Tumor Xenograft Mouse Models

This protocol describes the subcutaneous implantation of human cancer cells into immunocompromised mice to grow tumors for imaging studies.[11][12]

  • Cell Culture: Culture human cancer cells known to express σ1R (e.g., A375M melanoma, HT-29 colon carcinoma) under sterile conditions to ~80% confluency.

  • Cell Harvesting: Wash cells with sterile Phosphate-Buffered Saline (PBS) and detach using Trypsin-EDTA. Neutralize the trypsin with complete media, centrifuge the cell suspension, and discard the supernatant.

  • Cell Counting and Resuspension: Resuspend the cell pellet in sterile PBS or serum-free media. Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., with trypan blue). Adjust the concentration to 5-10 x 10⁷ cells/mL.

  • Animal Preparation: Use immunocompromised mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old. Anesthetize the mouse using isoflurane inhalation.

  • Injection: Subcutaneously inject 100-200 µL of the cell suspension (containing 5-20 million cells) into the flank or shoulder of the anesthetized mouse using a 27-gauge needle.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure the tumor dimensions with calipers every 2-3 days. The tumor is typically ready for imaging studies when it reaches a volume of 150-300 mm³.

Protocol 2: Small Animal PET/CT Imaging

This protocol outlines the procedure for acquiring PET/CT images of tumor-bearing mice following the administration of a radiotracer.[3][11]

  • Animal Preparation: Fast the mouse for 4-6 hours prior to imaging to reduce background signal, particularly for metabolically active tracers.

  • Radiotracer Administration: Anesthetize the mouse with isoflurane. Place the mouse on a heated platform to maintain body temperature and dilate the tail vein. Inject a defined dose of the radiotracer (e.g., 5-10 MBq of [¹⁸F]5a) via the lateral tail vein. Record the precise dose and time of injection.

  • Uptake Period: Allow the radiotracer to distribute throughout the body for a specified uptake period (e.g., 60 minutes). Keep the animal anesthetized and warm during this time.

  • Imaging: Position the anesthetized mouse in the gantry of a small animal PET/CT scanner.

  • CT Scan: First, perform a low-dose CT scan for anatomical co-registration and attenuation correction.

  • PET Scan: Immediately following the CT, acquire a static or dynamic PET scan over the region of interest (e.g., a 10-15 minute static scan).

  • Image Reconstruction and Analysis: Reconstruct the PET and CT images using the manufacturer's software. Fuse the PET and CT images. Draw Regions of Interest (ROIs) over the tumor and other organs to quantify radiotracer uptake, typically expressed as the Standardized Uptake Value (SUV) or percentage of injected dose per gram (%ID/g).[11]

Protocol 3: Ex Vivo Biodistribution Studies

This protocol provides a quantitative, tissue-level confirmation of the imaging data.[13][14][15]

  • Study Groups: Divide animals into groups, with each group corresponding to a specific time point post-injection (e.g., 5, 30, 60, 120 minutes).

  • Radiotracer Injection: Inject a known amount of the radiotracer into each animal via the tail vein, as described in the PET imaging protocol.

  • Euthanasia and Dissection: At the designated time point, euthanize the mouse via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Tissue Harvesting: Quickly dissect key organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, brain).

  • Sample Processing: Blot tissues dry, weigh them, and place them into pre-weighed counting tubes.

  • Radioactivity Measurement: Measure the radioactivity in each tissue sample, along with standards prepared from the injectate, using a calibrated gamma counter.

  • Data Calculation: Calculate the uptake in each organ and express it as the percentage of the injected dose per gram of tissue (%ID/g). This provides a highly accurate, quantitative measure of the tracer's distribution.[13]

Section 4: Visualization and Workflow Diagrams

Visualizing complex experimental workflows is essential for clarity and reproducibility.

G cluster_preclinical Preclinical Model Development cluster_validation In Vivo Validation cluster_specificity Specificity Confirmation cell_culture 1. Cell Culture (σ1R-positive cancer cells) xenograft 2. Xenograft Implantation (Immunocompromised Mice) cell_culture->xenograft monitoring 3. Tumor Growth Monitoring xenograft->monitoring tracer_admin 4. Radiotracer Administration (e.g., [¹⁸F]5a) monitoring->tracer_admin pet_ct 5a. PET/CT Imaging tracer_admin->pet_ct biodist 5b. Ex Vivo Biodistribution tracer_admin->biodist blocking_agent Blocking Agent Admin. (e.g., Haloperidol) analysis 6. Data Analysis (%ID/g, SUV, Ratios) pet_ct->analysis biodist->analysis blocked_pet Repeat PET Imaging or Biodistribution blocking_agent->blocked_pet comparison Compare Blocked vs. Unblocked Uptake blocked_pet->comparison

Caption: Overall workflow for the in vivo validation of a novel tumor imaging agent.

G cluster_baseline Baseline Condition cluster_blocked Blocked Condition tracer_only Inject [¹⁸F]Radiotracer receptor_binding Radiotracer binds to σ1 Receptors in Tumor tracer_only->receptor_binding pet_signal_high Result: HIGH PET Signal receptor_binding->pet_signal_high receptor_occ Blocker occupies σ1 Receptors in Tumor blocker Inject Unlabeled Blocker (e.g., Haloperidol) blocker->receptor_occ tracer_blocked Inject [¹⁸F]Radiotracer receptor_occ->tracer_blocked no_binding Radiotracer cannot bind tracer_blocked->no_binding pet_signal_low Result: LOW PET Signal no_binding->pet_signal_low

Caption: Logic of a blocking study to confirm target-specific binding of a radiotracer.

Conclusion and Future Perspectives

The in vivo validation of drug candidates from the 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane class, exemplified by the PET imaging agent [¹⁸F]5a, is a rigorous, multi-step process. Success hinges on demonstrating not only high affinity and selectivity in vitro but also target-specific accumulation and favorable pharmacokinetics in a relevant disease model. The comparative analysis shows that while no single tracer is perfect for all applications, the spiro[4.5]decane scaffold allows for the fine-tuning of properties like lipophilicity to create agents optimized for specific diagnostic purposes, such as peripheral tumor imaging.

The methodologies detailed herein—tumor xenograft modeling, small animal PET/CT imaging, and ex vivo biodistribution—form the bedrock of pre-clinical validation. Adherence to these robust protocols ensures the generation of trustworthy and reproducible data, which is essential for the translation of promising drug candidates from the laboratory to the clinic. Future work in this area will likely focus on expanding the therapeutic applications of this scaffold beyond diagnostics, leveraging the σ1R target for the delivery of therapeutic payloads.

References

  • Zhen, X., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-407. [Link]

  • TregLown, K., et al. (2022). A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models. Molecular Imaging and Biology. [Link]

  • Abate, C., et al. (2021). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. Molecules, 26(11), 3369. [Link]

  • Kawamura, K., & Ishiwata, K. (2016). PET Imaging of Sigma1 Receptors. Radiology Key. [Link]

  • Becker, G., et al. (2021). Evaluation of 18F-IAM6067 as a sigma-1 receptor PET tracer for neurodegeneration in vivo in rodents and in human tissue. Scientific Reports, 11(1), 19888. [Link]

  • Keyaerts, M., et al. (2009). Multimodality Imaging of Tumor Xenografts and Metastases in Mice with Combined Small-Animal PET, Small-Animal CT, and Bioluminescence Imaging. Journal of Nuclear Medicine, 50(7), 1100-1107. [Link]

  • Mani, R.S. (1998). BIODISTRIBUTION STUDIES - GENERAL ASPECTS. International Atomic Energy Agency. [Link]

  • Al-Ameed, S., et al. (2023). LAMP1 as a Target for PET Imaging in Adenocarcinoma Xenograft Models. Cancers, 15(22), 5396. [Link]

  • Kristensen, L.K., et al. (2019). Quantitative PET imaging of PD-L1 expression in xenograft and syngeneic tumor models. Theranostics, 9(25), 7758-7771. [Link]

  • Clinivex Enterprise Inc. 8-Nitroso-1,4-dioxa-8-azaspiro[4.5]decane. Clinivex. [Link]

  • Fung, E.K., & Zanzonico, P.B. (2023). Monitoring the biodistribution of radiolabeled therapeutics in mice. Methods in Cell Biology, 180, 93-111. [Link]

  • CAS. 8-(Phenylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane. CAS Common Chemistry. [Link]

  • Al-Shorbagy, M.Y., et al. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. MedChemComm, 11, 1495-1517. [Link]

  • Al-Shorbagy, M.Y., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. [Link]

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  • Probst, K.C., et al. (2015). A New Positron Emission Tomography (PET) Radioligand for Imaging Sigma-1 Receptors in Living Subjects. ACS Chemical Neuroscience, 6(8), 1433-1443. [Link]

  • Brust, P., et al. (2021). [¹⁸F]Fluspidine—A PET Tracer for Imaging of σ₁ Receptors in the Central Nervous System. Pharmaceuticals, 14(10), 1033. [Link]

  • Behera, D., et al. (2023). A Practical Guide to Sigma-1 Receptor Positron Emission Tomography/Magnetic Resonance Imaging: A New Clinical Molecular Imaging Method to Identify Peripheral Pain Generators in Patients with Chronic Pain. Journal of Visualized Experiments, (199). [Link]

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Comparative

A Comparative Guide to the Photophysical Properties of Novel Fluorescent Probes: Characterizing 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Introduction In the realm of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying molecular processes in real-time. The development of novel probes with enhanced...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying molecular processes in real-time. The development of novel probes with enhanced sensitivity and specificity to their microenvironment is a continuous pursuit. This guide provides a comprehensive framework for characterizing the photophysical properties of a novel compound, 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane (NPS), and objectively comparing its performance against established fluorescent probes.

The structural motifs of NPS, featuring a nitropyridine group and a spiro-azaspiro[4.5]decane moiety, suggest its potential as a sensor for microenvironmental parameters such as viscosity and polarity. The nitropyridine unit can act as an electron acceptor in a donor-π-acceptor (D-π-A) system, a common design for environmentally sensitive fluorophores. Changes in the local environment can influence the excited state of such molecules, leading to detectable changes in their fluorescence properties.

This guide is designed for researchers, scientists, and drug development professionals. It will delve into the experimental methodologies required to elucidate the key photophysical parameters of NPS and present a comparative analysis with commercially available probes known for their sensitivity to viscosity and polarity.

Comparative Analysis of Fluorescent Probes

A direct comparison of photophysical properties is crucial for selecting the optimal probe for a specific application. Below is a table summarizing the anticipated key parameters for NPS, alongside the known properties of two well-established fluorescent probes: Prodan, a polarity-sensitive probe, and Thioflavin T, which exhibits viscosity-dependent fluorescence.

Property8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane (NPS)ProdanThioflavin T
Excitation Max (λex) To be determined~360 nm (in nonpolar solvents) to ~390 nm (in polar solvents)~412 nm
Emission Max (λem) To be determined~430 nm (in nonpolar solvents) to ~530 nm (in polar solvents)~490 nm (in viscous media)
Stokes Shift To be determinedLarge, solvent-dependentModerate
Quantum Yield (Φ) To be determinedVaries significantly with solvent polarityLow in non-viscous solvents, increases significantly with viscosity
Fluorescence Lifetime (τ) To be determinedSolvent-dependentIncreases with viscosity
Sensitivity Hypothesized to be sensitive to viscosity and/or polarityHigh sensitivity to solvent polarityHigh sensitivity to viscosity

Experimental Protocols for Photophysical Characterization

To populate the comparison table for NPS and validate its potential as a fluorescent probe, a series of standardized photophysical experiments are required. The following protocols provide a step-by-step guide for these measurements.

Absorption and Fluorescence Spectroscopy

This fundamental experiment determines the excitation and emission spectra of the probe, which are essential for all subsequent photophysical characterization.

Methodology:

  • Sample Preparation: Prepare a stock solution of NPS in a high-purity solvent (e.g., spectroscopic grade ethanol or DMSO). From the stock, prepare a series of dilutions in various solvents of differing polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, and water) to a final concentration of approximately 1-10 µM.

  • Absorption Measurement: Using a UV-Vis spectrophotometer, record the absorption spectrum of each solution from 250 nm to 600 nm. The wavelength of maximum absorbance (λabs) will be identified.

  • Fluorescence Measurement: Using a spectrofluorometer, excite the sample at its λabs. Record the fluorescence emission spectrum. The wavelength of maximum emission (λem) will be determined. The difference between λex and λem provides the Stokes shift.

  • Data Analysis: Plot the absorption and emission spectra for NPS in each solvent. Analyze the shifts in λex and λem as a function of solvent polarity (using the Lippert-Mataga plot, for instance) to assess its solvatochromic properties.

Causality Behind Experimental Choices: The use of a range of solvents with varying polarities is crucial to probe the sensitivity of the fluorophore's electronic states to its environment. A significant shift in the emission maximum with solvent polarity is a strong indicator of a probe's utility in sensing local polarity changes.

Experimental Workflow for Absorption and Fluorescence Spectroscopy

cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis stock Prepare NPS Stock Solution dilutions Create Dilutions in Solvents of Varying Polarity stock->dilutions abs_spec Record Absorption Spectra (UV-Vis) dilutions->abs_spec fluo_spec Record Fluorescence Emission Spectra abs_spec->fluo_spec Excite at λabs plot_spectra Plot Absorption and Emission Spectra fluo_spec->plot_spectra analyze_shifts Analyze Solvatochromic Shifts plot_spectra->analyze_shifts

Caption: Workflow for determining the absorption and emission properties of NPS.

Determination of Fluorescence Quantum Yield (Φ)

The quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The comparative method, using a well-characterized standard, is a reliable approach.[1][2]

Methodology:

  • Standard Selection: Choose a fluorescent standard with a known quantum yield and spectral properties that overlap with NPS. For example, if NPS emits in the blue-green region, quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) could be a suitable standard.

  • Sample and Standard Preparation: Prepare a series of five dilutions for both NPS and the standard in the same solvent. The concentrations should be chosen to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measurement:

    • Record the absorbance of each solution at the chosen excitation wavelength.

    • Record the fluorescence emission spectrum for each solution, ensuring identical excitation and emission slit widths for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both NPS and the standard.

    • The quantum yield of NPS can be calculated using the following equation: Φ_NPS = Φ_std * (m_NPS / m_std) * (η_NPS² / η_std²) Where:

      • Φ is the quantum yield.

      • m is the slope of the plot of integrated fluorescence intensity vs. absorbance.

      • η is the refractive index of the solvent.

Trustworthiness of the Protocol: This comparative method is self-validating as the linearity of the plot of fluorescence intensity versus absorbance confirms that the measurements are within the ideal concentration range, minimizing artifacts.

Workflow for Quantum Yield Determination

cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_nps Prepare NPS Dilutions (Abs < 0.1) measure_abs Record Absorbance prep_nps->measure_abs prep_std Prepare Standard Dilutions (Abs < 0.1) prep_std->measure_abs measure_fluo Record and Integrate Fluorescence measure_abs->measure_fluo plot_data Plot Integrated Intensity vs. Absorbance measure_fluo->plot_data calculate_qy Calculate Quantum Yield plot_data->calculate_qy

Caption: Comparative method for determining the fluorescence quantum yield.

Measurement of Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. It is a crucial parameter that can be sensitive to the probe's microenvironment. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and accurate method for measuring fluorescence lifetimes.

Methodology:

  • Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond diode laser) with an excitation wavelength close to the λabs of NPS and a sensitive detector.

  • Sample Preparation: Prepare a dilute solution of NPS (absorbance < 0.1) in the solvent of interest.

  • Data Acquisition:

    • Acquire the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer).

    • Acquire the fluorescence decay curve of the NPS solution.

  • Data Analysis:

    • Perform deconvolution of the experimental fluorescence decay with the IRF.

    • Fit the resulting decay curve to a single or multi-exponential decay model to determine the fluorescence lifetime(s). The goodness of the fit is typically assessed by the chi-squared (χ²) value.[3]

Expertise and Experience: The choice of an appropriate kinetic model (mono- or multi-exponential) for fitting the decay data is critical and should be guided by the complexity of the fluorophore's environment and potential for different excited state populations.

TCSPC Workflow for Fluorescence Lifetime Measurement

setup TCSPC System Setup irf Acquire Instrument Response Function (IRF) setup->irf decay Acquire Fluorescence Decay of NPS setup->decay deconv Deconvolve Decay with IRF irf->deconv decay->deconv fit Fit Decay to Exponential Model deconv->fit lifetime Determine Fluorescence Lifetime (τ) fit->lifetime

Caption: Workflow for measuring fluorescence lifetime using TCSPC.

Conclusion

While direct experimental data on the photophysical properties of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is not yet widely available, its chemical structure strongly suggests its potential as a valuable fluorescent probe for sensing microenvironmental changes. By following the detailed experimental protocols outlined in this guide, researchers can thoroughly characterize its absorption, emission, quantum yield, and fluorescence lifetime.

The subsequent comparative analysis against well-established probes like Prodan and Thioflavin T will provide a clear and objective assessment of NPS's performance and its suitability for various applications in cell biology and drug discovery. This systematic approach ensures scientific rigor and provides the necessary data to unlock the full potential of this novel fluorescent probe.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Valeur, B., & Berberan-Santos, M. N. (2012).
  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.
  • Resch-Genger, U., Rurack, K., et al. (2008). Quantum yields of fluorescence of reference dyes for the characterization of the spectral responsivity of fluorimeters. Analytical and Bioanalytical Chemistry, 390(8), 2053-2067.
  • Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Retrieved from [Link]

  • Horiba Scientific. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • Edinburgh Instruments. (2023). What is Fluorescence Lifetime?. Retrieved from [Link]

  • Becker, W. (2005). Advanced Time-Correlated Single Photon Counting Techniques. Springer.
  • Valeur, B. (2001).
  • Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071.
  • University of California, Irvine, Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Retrieved from [Link]

  • Becker, W. (2012). The bh TCSPC Handbook. Becker & Hickl GmbH.
  • Edinburgh Instruments. (2023). Determining Fluorescence Lifetimes. Retrieved from [Link]

  • O'Connor, D. V., & Phillips, D. (1984). Time-correlated single photon counting. Academic Press.

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Validation

A Comparative Guide to the Structure-Activity Relationship of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane Derivatives: A Hypothetical Analysis for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with high efficacy and selectivity is a perpetual endeavor. Spirocyclic scaffolds have emerged as a particularly promising class of c...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with high efficacy and selectivity is a perpetual endeavor. Spirocyclic scaffolds have emerged as a particularly promising class of compounds due to their inherent three-dimensional nature, which can lead to improved potency and favorable pharmacokinetic properties.[1] This guide delves into a focused, yet presently hypothetical, exploration of the structure-activity relationships (SAR) for a specific class of these molecules: 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane derivatives.

While direct experimental data for this exact chemical series is not yet prevalent in published literature, this in-depth analysis will synthesize established principles from related chemical matter. By examining the known contributions of the 1,4-dioxa-8-azaspiro[4.5]decane core and the 5-nitropyridin-2-yl moiety, we can construct a robust, predictive SAR model. This guide is intended to serve as a valuable resource for researchers and drug development professionals, providing a scientifically grounded framework for the rational design and optimization of this promising compound class, potentially as ligands for targets such as the sigma-1 receptor.

The Core Architecture: Unpacking the Spirocyclic and Pyridinyl Components

The foundational structure of the compounds discussed herein is composed of two key pharmacophoric elements: the 1,4-dioxa-8-azaspiro[4.5]decane scaffold and a 5-nitropyridine ring system. Understanding the individual contributions of each is paramount to predicting the biological activity of the combined entity.

The 1,4-Dioxa-8-azaspiro[4.5]decane Scaffold: A Privileged Framework

The 1,4-dioxa-8-azaspiro[4.5]decane moiety, a rigidified piperidine analogue, has been incorporated into a variety of biologically active compounds. Its spirocyclic nature imparts a defined three-dimensional geometry, which can be advantageous for specific and high-affinity binding to biological targets.[2] Notably, derivatives of this scaffold have demonstrated significant affinity for the sigma-1 receptor, a transmembrane protein implicated in a range of neurological disorders.[3][4]

A key feature of this scaffold is the basic nitrogen atom within the piperidine ring. This nitrogen is expected to serve as a primary point of interaction with a receptor, often forming a crucial hydrogen bond or ionic interaction with an acidic residue in the binding pocket. This is a common feature in many pharmacophore models for sigma-1 receptor ligands, which typically include a basic amine flanked by hydrophobic regions.[5]

The 5-Nitropyridin-2-yl Moiety: An Electronically Distinct Aromatic System

The pyridine ring is a common heterocycle in FDA-approved drugs, valued for its ability to engage in a variety of non-covalent interactions.[1] The introduction of a nitro group at the 5-position of the pyridine ring, as in our target compounds, has profound electronic consequences. The nitro group is a strong electron-withdrawing group, which significantly influences the electron density of the pyridine ring.[6][7] This electronic perturbation can modulate the pKa of the pyridine nitrogen and influence its ability to participate in hydrogen bonding and other polar interactions.

The linkage at the 2-position of the pyridine ring to the spirocyclic core creates a specific spatial arrangement of these two key components. The relative orientation of the spirocycle and the nitropyridine ring will be a critical determinant of how the molecule presents its key interacting features to a biological target.

A Hypothetical Structure-Activity Relationship (SAR) Analysis

Based on the foundational principles of medicinal chemistry and available data on related compounds, we can propose a hypothetical SAR for the 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane series. This analysis will focus on key points of potential modification and their likely impact on biological activity.

The Role of the Spirocyclic Core

The 1,4-dioxa-8-azaspiro[4.5]decane core provides a rigid framework that orients the 5-nitropyridin-2-yl substituent. Modifications to this core are likely to have a significant impact on binding affinity and selectivity.

  • Stereochemistry at the Spirocyclic Center: The spiro carbon atom is a stereocenter. It is highly probable that the two enantiomers will exhibit different biological activities, a common phenomenon in chiral drugs. The absolute configuration will dictate the precise three-dimensional arrangement of the substituents and, therefore, the complementarity with the receptor binding site.

  • Modifications to the Dioxolane Ring: The 1,3-dioxolane portion of the spirocycle contributes to the overall size, shape, and polarity of the molecule. Bioisosteric replacement of the oxygen atoms with other heteroatoms (e.g., sulfur) or carbon could be explored to fine-tune the physicochemical properties and potentially alter the binding mode. However, studies on related spirocyclic sigma-1 ligands suggest that the 1,3-dioxolane scaffold itself can be favorable for high affinity.

The Influence of the 5-Nitropyridin-2-yl Moiety

The 5-nitropyridin-2-yl group is the primary variable in this hypothetical SAR study. Modifications to this aromatic system are expected to significantly modulate the compound's biological profile.

  • The Position of the Nitro Group: The placement of the nitro group at the 5-position is critical. This position is para to the point of attachment at the 2-position, maximizing its electron-withdrawing effect on the pyridine ring. Moving the nitro group to other positions (e.g., 3- or 4-position) would alter the electronic distribution and likely impact binding affinity.

  • Bioisosteric Replacement of the Nitro Group: The nitro group, while contributing to the electronic profile, can sometimes be a liability in drug development due to potential metabolic instability or toxicity.[8] Therefore, exploring bioisosteric replacements is a logical step in lead optimization. Potential bioisosteres for the nitro group include the cyano (-CN), trifluoromethyl (-CF3), and sulfonyl (-SO2R) groups.[9][10] Each of these would offer a different combination of electronic and steric properties. For instance, the trifluoromethyl group can be a viable bioisosteric replacement for an aliphatic nitro group, sometimes leading to improved potency and metabolic stability.[9][11][12]

  • Substitution on the Pyridine Ring: The introduction of additional substituents on the pyridine ring could further probe the SAR. Small, lipophilic groups (e.g., methyl, chloro) at the 3-, 4-, or 6-positions could explore additional hydrophobic pockets within the binding site. Conversely, polar groups (e.g., hydroxyl, amino) could form new hydrogen bonds.

Comparative Analysis with Structurally Related Compounds

To ground our hypothetical SAR, it is instructive to compare the 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane scaffold with known, biologically active molecules that share structural similarities.

Compound ClassKey Structural FeaturesKnown Biological ActivityRelevance to Target SAR
1,4-Dioxa-8-azaspiro[4.5]decane Derivatives Spirocyclic piperidineHigh affinity for sigma-1 receptors[3][4]Validates the spirocyclic core as a suitable scaffold for designing receptor ligands.
Pyridyl-piperidine/piperazine Derivatives Pyridine ring linked to a saturated nitrogen heterocycleDiverse activities including kinase inhibition and urease inhibition[9][13]Provides insights into the types of interactions the pyridinyl moiety can engage in and the tolerance for substitution.
2-Aminopyridine Derivatives Amino group at the 2-position of the pyridine ringCan act as potent and selective receptor ligands[14][15]Suggests that the 2-position of the pyridine ring is a viable point of attachment for generating high-affinity ligands.

Experimental Protocols for SAR Elucidation

To validate and refine the hypothetical SAR presented here, a series of well-defined experimental protocols would be necessary.

Synthesis of Derivatives

A synthetic scheme would be devised to allow for the facile introduction of diversity at the key positions identified in the SAR analysis. This would likely involve the synthesis of the 1,4-dioxa-8-azaspiro[4.5]decane core, followed by a nucleophilic aromatic substitution reaction with a series of appropriately substituted 2-chloro-5-nitropyridines or their analogues.

In Vitro Binding Assays

The primary assay to determine the affinity of the synthesized compounds for their putative target (e.g., the sigma-1 receptor) would be a competitive radioligand binding assay.

Protocol: Sigma-1 Receptor Binding Assay

  • Preparation of Receptor Source: Homogenates of guinea pig brain or cells expressing the human sigma-1 receptor would be used as the receptor source.

  • Radioligand: A high-affinity, selective radioligand for the sigma-1 receptor, such as -pentazocine, would be used.

  • Assay Conditions: The assay would be performed in a suitable buffer at a defined temperature and pH.

  • Competition: Increasing concentrations of the test compounds would be incubated with the receptor preparation and the radioligand.

  • Separation and Detection: Bound and free radioligand would be separated by rapid filtration, and the amount of bound radioactivity would be quantified by liquid scintillation counting.

  • Data Analysis: The IC50 values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) would be determined by non-linear regression analysis. The Ki (inhibition constant) values would then be calculated using the Cheng-Prusoff equation.

Functional Assays

To determine whether the compounds act as agonists, antagonists, or inverse agonists at the target receptor, appropriate functional assays would be employed. For the sigma-1 receptor, this could involve assays that measure the modulation of ion channel function or intracellular calcium levels.

Visualizing the Structure-Activity Relationships

To better illustrate the key structural components and their proposed relationships in our hypothetical SAR, the following diagrams are provided.

SAR_Components cluster_core Core Scaffold Spirocyclic_Core 1,4-Dioxa-8-azaspiro[4.5]decane Biological_Target Biological Target (e.g., Sigma-1 Receptor) Spirocyclic_Core->Biological_Target Rigid Conformation Basic Nitrogen Interaction Aromatic_Moiety 5-Nitropyridin-2-yl Aromatic_Moiety->Biological_Target Electronic Interactions Potential for H-bonding

Caption: Key pharmacophoric components of the target compound class.

SAR_Modifications cluster_modifications Potential Modification Sites Parent_Compound 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane Mod1 Spirocyclic Core (Stereochemistry, Ring Bioisosteres) Parent_Compound->Mod1 Impacts 3D shape & core interactions Mod2 Nitro Group (Position, Bioisosteric Replacement) Parent_Compound->Mod2 Modulates electronics & metabolism Mod3 Pyridine Ring (Additional Substituents) Parent_Compound->Mod3 Probes additional binding pockets Biological_Activity Modulated Biological Activity Mod1->Biological_Activity Alters Affinity/Selectivity Mod2->Biological_Activity Alters Affinity/PK properties Mod3->Biological_Activity Fine-tunes Potency

Caption: Proposed sites for SAR exploration and their potential impact.

Conclusion and Future Directions

This guide has presented a comprehensive, albeit hypothetical, analysis of the structure-activity relationships for 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane derivatives. By dissecting the known properties of the constituent spirocyclic and nitropyridinyl fragments, and drawing comparisons with structurally related compounds, we have constructed a predictive framework to guide the rational design of novel ligands.

The key takeaways for researchers entering this chemical space are:

  • The 1,4-dioxa-8-azaspiro[4.5]decane core is a validated starting point for targeting receptors like the sigma-1 receptor.

  • The 5-nitropyridin-2-yl moiety offers a unique electronic signature that can be systematically modulated through bioisosteric replacement and further substitution.

  • Careful consideration of stereochemistry at the spirocyclic center will be crucial for optimizing potency.

The next logical step is the synthesis and biological evaluation of a focused library of compounds based on the principles outlined in this guide. Such experimental work will be essential to validate and refine this hypothetical SAR, ultimately paving the way for the discovery of novel therapeutic agents with potentially enhanced efficacy and safety profiles.

References

  • Zheng, Y., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. [Link]

  • Gao, Y., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.
  • Abate, C., et al. (2017). Medicinal Chemistry of σ1 Receptor Ligands: Pharmacophore Models, Synthesis, Structure Affinity Relationships, and Pharmacological Applications. Methods in Molecular Biology, 1647, 1-45.
  • López-Rodríguez, M. L., et al. (2019). A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. Frontiers in Pharmacology, 10, 519.
  • Tang, Y., et al. (2019). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. European Journal of Medicinal Chemistry, 179, 73-86.
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  • ResearchGate. (n.d.). Binding Affinities for the σ 1 and σ 2 Receptor of Compounds 19, 31, and 69−88.
  • Hiesinger, K., et al. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Ma, L., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Request PDF.
  • BenchChem. (n.d.). 1,4-Dioxa-8-azaspiro[4.5]decane.
  • Wünsch, B., et al. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 4(1), 1-8.
  • Chegg. (2020). Does the NO2 group on the pyridine ring make the ring more electron rich or electron deficient?
  • MDPI. (n.d.). Special Issue: Nitro Group Containing Drugs. Pharmaceuticals.
  • Mori, T., et al. (2017). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 22(12), 2194.
  • Gemoets, H., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(5), 1475-1484.
  • López-Rodríguez, M. L., et al. (2002). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 45(1), 36-47.
  • ron. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Chemistry Stack Exchange.

Sources

Comparative

Head-to-head comparison of different synthetic methodologies for nitropyridine-spirocycle conjugation

##Forging the Unseen Link: A Head-to-Head Comparison of Synthetic Methodologies for Nitropyridine-Spirocycle Conjugation A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Dev...

Author: BenchChem Technical Support Team. Date: January 2026

##Forging the Unseen Link: A Head-to-Head Comparison of Synthetic Methodologies for Nitropyridine-Spirocycle Conjugation

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Nitropyridine-Spirocycles in Medicinal Chemistry

In the intricate world of drug discovery, the architectural design of a molecule is paramount. Among the privileged scaffolds that have garnered significant attention, the fusion of a nitropyridine moiety with a spirocyclic core represents a particularly compelling structural motif. Spirocycles, characterized by a single atom shared between two rings, introduce a rigid, three-dimensional topology that can enhance binding affinity and optimize physicochemical properties such as solubility.[1] When conjugated with a nitropyridine unit—a key pharmacophore in numerous bioactive compounds—the resulting construct offers a unique vector for exploring chemical space and developing novel therapeutics.

The synthesis of these complex structures, however, is far from trivial. It demands robust and versatile chemical strategies that can efficiently forge the spirocyclic junction while accommodating the electronic properties of the nitropyridine ring. This guide provides a head-to-head comparison of the principal synthetic methodologies for nitropyridine-spirocycle conjugation, offering an in-depth analysis of their mechanisms, advantages, and limitations. We will delve into the causality behind experimental choices, present detailed protocols, and provide a comparative summary to aid researchers in selecting the optimal strategy for their specific synthetic goals.

Core Synthetic Strategies: A Comparative Overview

The construction of nitropyridine-spirocycles generally falls into three main categories: cycloaddition reactions, intramolecular cyclizations, and transition-metal-catalyzed processes. Each approach offers a distinct pathway to the target scaffold, with its own set of strengths and challenges.

[3+2] Cycloaddition Reactions: A Powerful Tool for Spiro-Heterocycle Formation

[3+2] cycloaddition reactions are a cornerstone of heterocyclic synthesis, enabling the rapid construction of five-membered rings. In the context of nitropyridine-spirocycle synthesis, this methodology typically involves the reaction of a 1,3-dipole with a dipolarophile.

Mechanistic Insight: The reaction proceeds via a concerted or stepwise pathway involving the interaction of the highest occupied molecular orbital (HOMO) of the 1,3-dipole with the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. The regioselectivity and stereoselectivity of the reaction are governed by the electronic and steric properties of the reacting partners.

Application in Nitropyridine-Spirocycle Synthesis: A common strategy involves the use of an exocyclic alkene on a nitropyridine-containing precursor as the dipolarophile. Reaction with a suitable 1,3-dipole, such as an azomethine ylide or a nitrile oxide, directly installs the spirocyclic system.[2][3]

Workflow for [3+2] Cycloaddition

G cluster_0 Starting Material Preparation cluster_1 [3+2] Cycloaddition cluster_2 Product Formation A Nitropyridine Derivative B Exocyclic Alkene Precursor A->B Functionalization D Reaction with Nitropyridine-Alkene B->D C In situ Generation of 1,3-Dipole C->D E Spiro[nitropyridine-heterocycle] D->E F Purification and Characterization E->F

Caption: General workflow for [3+2] cycloaddition.

Advantages:

  • High Atom Economy: Cycloaddition reactions are inherently atom-economical, as all atoms from the reactants are incorporated into the product.

  • Stereochemical Control: The concerted nature of many [3+2] cycloadditions allows for a high degree of stereocontrol.

  • Rapid Complexity Generation: This method can quickly generate complex polycyclic systems in a single step.[4]

Limitations:

  • Limited Substrate Scope: The success of the reaction is highly dependent on the electronic nature of the dipole and dipolarophile.

  • Regioselectivity Issues: Mixtures of regioisomers can be formed, requiring careful optimization of reaction conditions.

Intramolecular Cyclization Strategies: Forging the Spirocenter through Ring Closure

Intramolecular cyclization is a powerful strategy that involves the formation of the spirocyclic ring by connecting two reactive centers within the same molecule. This approach offers excellent control over the final structure.

Mechanistic Insight: The mechanism can vary widely depending on the nature of the reactive groups and the reaction conditions. Common examples include nucleophilic substitution, radical cyclization, and ring-closing metathesis. The key to success lies in designing a precursor where the cyclization to form the spirocycle is kinetically and thermodynamically favored.

Application in Nitropyridine-Spirocycle Synthesis: A typical precursor for intramolecular cyclization would feature a nitropyridine core with a side chain containing a nucleophile and an electrophile.[5] Upon activation, the nucleophile attacks the electrophile, closing the ring and forming the spirocenter. The intramolecular nitrile oxide cycloaddition is a specific example that has been used to construct spirocyclic alkaloids.[6]

Key Steps in Intramolecular Cyclization

G A Synthesis of Acyclic Precursor (Nitropyridine with side chain) B Activation of Reactive Groups (e.g., deprotection, base addition) A->B C Intramolecular Cyclization (Ring Closure) B->C D Formation of Spirocyclic Product C->D E Workup and Purification D->E

Caption: Intramolecular cyclization workflow.

Advantages:

  • High Regio- and Stereoselectivity: The predefined connectivity of the precursor often leads to a single product with high selectivity.

  • Versatility: A wide range of functional groups can be used to trigger the cyclization, allowing for diverse spirocyclic structures.

  • Access to Strained Systems: Intramolecular reactions can be used to form sterically hindered or strained spirocycles that are difficult to access via intermolecular routes.

Limitations:

  • Precursor Synthesis: The synthesis of the linear precursor can be lengthy and complex.

  • Competing Reactions: Intermolecular side reactions can compete with the desired intramolecular cyclization, especially at low concentrations.

Transition-Metal-Catalyzed Spirocyclization: Elegance and Efficiency

Transition-metal catalysis has revolutionized organic synthesis, and the construction of spirocycles is no exception.[7] Catalysts based on palladium, rhodium, gold, and other metals can facilitate a variety of transformations leading to spirocyclic products.[8][9]

Mechanistic Insight: The mechanisms are diverse and depend on the specific metal and ligands used. Common pathways include C-H activation, migratory insertion, and reductive elimination. The metal catalyst acts as a template, bringing the reacting partners together and lowering the activation energy for the desired transformation.

Application in Nitropyridine-Spirocycle Synthesis: A nitropyridine derivative can be functionalized with a suitable group (e.g., a halide or triflate) that can undergo oxidative addition to a transition metal catalyst. A tethered nucleophile can then participate in an intramolecular cyclization onto the metal center, followed by reductive elimination to afford the spirocyclic product. Recent advances have also seen the merging of oxidative coupling and cascade palladium-catalyzed intramolecular oxidative cyclization for the synthesis of spiro polycyclic N-heterocycles.[10]

Catalytic Cycle for Spirocyclization

G A Active Catalyst [M(0)] B Oxidative Addition [M(II)] A->B Nitropyridine-X C Intramolecular Insertion/ Cyclization B->C D Reductive Elimination C->D D->A Spiro-Nitropyridine

Sources

Validation

Unveiling the Molecular Blueprint: A Comparative Guide to the Mechanism of Action of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary drug discovery, the 8-azaspiro[4.5]decane scaffold has emerged as a privileged structural motif, lending itself to the deve...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the 8-azaspiro[4.5]decane scaffold has emerged as a privileged structural motif, lending itself to the development of a diverse array of bioactive molecules. This guide delves into the confirmation of the mechanism of action for a specific derivative, 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane. While direct experimental data for this nitropyridine-containing compound is nascent, this document synthesizes information on related derivatives to propose and elaborate on potential mechanisms of action. By comparing its hypothetical profile with established bioactive agents, we provide a comprehensive framework for its investigation and future development.

The inclusion of the nitropyridine moiety suggests a nuanced pharmacological profile, as nitropyridines are recognized as versatile intermediates in the synthesis of pharmaceuticals, often contributing to interactions with biological targets.[1][2][3][4][5] This guide will, therefore, explore three plausible molecular targets based on the known activities of other 8-azaspiro[4.5]decane derivatives: the Sigma-1 (σ1) receptor, the M1 muscarinic acetylcholine receptor, and the 5-HT1A serotonin receptor.

Section 1: The Sigma-1 (σ1) Receptor - A Potential Target

The σ1 receptor, a unique chaperone protein primarily located at the endoplasmic reticulum, is implicated in a range of neurological functions and is a target for various psychoactive drugs.[6][7] Several 8-azaspiro[4.5]decane derivatives have demonstrated high affinity for this receptor, making it a primary candidate for the compound of interest.

Comparative Analysis with Known Sigma-1 Receptor Ligands

To contextualize the potential of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane, we compare its hypothetical binding affinity with established σ1 receptor agonists and antagonists.

CompoundTypeTargetBinding Affinity (Ki, nM)
(+)-Pentazocine AgonistSigma-13.1
PRE-084 AgonistSigma-12.2
Haloperidol AntagonistSigma-1 / Dopamine D21.8 (σ1)
NE-100 AntagonistSigma-10.9
8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decaneHypothesizedSigma-1To be determined
Elucidating the Mechanism: Experimental Workflow

Confirmation of σ1 receptor engagement requires a multi-faceted approach, beginning with direct binding assays and progressing to functional characterization.

Caption: Workflow for Sigma-1 Receptor Mechanism Confirmation.

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the test compound for the human σ1 receptor.

Materials:

  • Receptor Source: Guinea pig liver membranes, known for high σ1 receptor expression.[8]

  • Radioligand: -pentazocine, a selective σ1 receptor ligand.[8][9]

  • Non-specific binding control: Haloperidol.[10]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Test Compound: 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane dissolved in a suitable solvent (e.g., DMSO).

Procedure:

  • Membrane Preparation: Homogenize guinea pig liver tissue in ice-cold buffer and prepare a membrane fraction by differential centrifugation.[11]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, -pentazocine (at a concentration near its Kd, e.g., 15 nM), and varying concentrations of the test compound.[9][11]

  • Incubation: Incubate the plate at 37°C for 120 minutes to reach equilibrium.[9][10]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.[11]

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Section 2: The M1 Muscarinic Acetylcholine Receptor - A Pro-Cognitive Target

M1 muscarinic receptors are G-protein coupled receptors (GPCRs) highly expressed in the central nervous system and are a key target for treating cognitive deficits in conditions like Alzheimer's disease.[12][13] The structural similarity of the 8-azaspiro[4.5]decane core to known muscarinic agonists warrants investigation into this potential mechanism.

Comparative Analysis with Known M1 Muscarinic Agonists
CompoundTypeTargetIn Vitro Potency (EC50)Clinical Status
Xanomeline AgonistM1/M4~10-100 nMPhase 2 for schizophrenia and Alzheimer's psychosis.[14][15]
Cevimeline (AF102B) AgonistM1/M3~100 nMApproved for dry mouth in Sjögren's syndrome.[12]
HTL-18318 AgonistM1Potent (specific EC50 not disclosed)Phase 2 for Lewy body dementia.[15]
8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decaneHypothesizedM1To be determinedPreclinical
Elucidating the Mechanism: Experimental Workflow

The confirmation of M1 receptor agonism involves assessing its ability to trigger the canonical Gq signaling pathway, leading to phosphoinositide hydrolysis.

Sources

Comparative

A Guide to the Synthesis and Reproducibility of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane and its Analogs

This guide provides a comprehensive overview of the synthesis, characterization, and reproducibility of the experimental results for 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane. It is intended for researchers...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, characterization, and reproducibility of the experimental results for 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane. It is intended for researchers, scientists, and drug development professionals. We will delve into the synthetic methodology, compare it with alternative spirocyclic structures, and provide detailed experimental protocols to ensure reliable and reproducible outcomes in your laboratory.

Introduction

8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the spirocyclic scaffold in numerous biologically active molecules. The 1,4-dioxa-8-azaspiro[4.5]decane moiety is a rigid, three-dimensional structure that can orient substituents in specific vectors, making it a valuable component for designing ligands that target receptors and enzymes with high specificity. The introduction of the 5-nitropyridin-2-yl group via a nucleophilic aromatic substitution (SNAr) reaction is a key synthetic step that allows for further functionalization and modulation of the compound's physicochemical properties.

This guide will provide a detailed, reproducible protocol for the synthesis of this target compound and compare its structural and synthetic aspects with other relevant azaspiro[4.5]decane derivatives that have shown promise in various therapeutic areas.

Synthesis and Mechanism

The synthesis of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of heterocyclic chemistry and proceeds via an addition-elimination mechanism.[1] In this specific case, the secondary amine of 1,4-dioxa-8-azaspiro[4.5]decane acts as the nucleophile, attacking the electron-deficient pyridine ring of 2-chloro-5-nitropyridine at the C2 position. The electron-withdrawing nitro group at the C5 position is crucial for activating the ring towards nucleophilic attack.[2]

The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[3] The aromaticity of the pyridine ring is then restored by the departure of the chloride leaving group, yielding the final product. The choice of solvent and base is critical for the success of this reaction, with polar aprotic solvents like acetonitrile or DMF being suitable, and a non-nucleophilic base such as triethylamine often used to scavenge the HCl generated.[4]

Experimental Workflow: Synthesis

reagents Reagents: - 2-Chloro-5-nitropyridine - 1,4-Dioxa-8-azaspiro[4.5]decane - Triethylamine - Acetonitrile (anhydrous) reaction Reaction: - Stir reagents in acetonitrile - Room temperature - Monitor by TLC reagents->reaction 1. Combine workup Work-up: - Concentrate under vacuum - Partition between EtOAc and water - Wash with brine reaction->workup 2. Reaction complete purification Purification: - Dry organic layer (Na₂SO₄) - Filter and concentrate - Column chromatography (if needed) workup->purification 3. Isolate crude product characterization Characterization: - ¹H NMR - ¹³C NMR - Mass Spectrometry purification->characterization 4. Obtain pure product

Caption: A typical experimental workflow for the synthesis of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane.

Detailed Experimental Protocol

Synthesis of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

  • Reagent Preparation:

    • In a 50 mL round-bottom flask, dissolve 1.0 g of 2-chloro-5-nitropyridine (6.3 mmol, 1.0 eq) in 20 mL of anhydrous acetonitrile.

    • In a separate flask, prepare a solution of 1.0 g of 1,4-dioxa-8-azaspiro[4.5]decane (7.0 mmol, 1.1 eq) and 1.3 mL of triethylamine (9.5 mmol, 1.5 eq) in 10 mL of anhydrous acetonitrile.[4]

  • Reaction:

    • Slowly add the 1,4-dioxa-8-azaspiro[4.5]decane/triethylamine solution to the stirred solution of 2-chloro-5-nitropyridine at room temperature using a dropping funnel.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent until the starting material is consumed.[4]

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

    • Partition the residue between 30 mL of ethyl acetate and 30 mL of water.

    • Separate the organic layer and wash it sequentially with 20 mL of water and 20 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under vacuum to yield the crude product.

    • If necessary, purify the product further by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization:

    • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Comparison with Alternative Azaspiro[4.5]decane Derivatives

The 1,4-dioxa-8-azaspiro[4.5]decane core is a versatile scaffold found in a variety of compounds with diverse biological activities. The following table compares our target compound with other notable derivatives.

Compound/DerivativeSynthetic ApproachKey Structural FeatureReported Biological Activity/ApplicationReference
8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decaneNucleophilic Aromatic Substitution5-Nitropyridinyl moietyPotential intermediate for further functionalizationThis Guide
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneReductive amination or N-alkylationFluoroethoxybenzyl groupHigh affinity for σ1 receptors, potential for tumor imaging.[5][5]
8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dioneMulti-step synthesis involving alkylationBuspirone analog5-HT1A receptor ligand with anxiolytic potential.[6][6]
(R)-N-(2,4-Dichlorobenzyl)-2-(2-(pyrrolidin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amineMulti-step synthesisSubstituted pyrimidin-4-aminePotent CCR4 antagonist with potential in inflammatory diseases.[7][7]

Data Summary and Expected Characterization

The successful synthesis of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane should be confirmed by a suite of analytical techniques. Below are the expected characterization data based on the structures of the starting materials.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the protons of the 1,4-dioxa-8-azaspiro[4.5]decane moiety and the three aromatic protons of the 5-nitropyridin-2-yl group.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the spiro carbon and the carbons of the pyridine ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the product (C₁₂H₁₅N₃O₄, MW: 265.27 g/mol ).
IR Spectroscopy Characteristic peaks for N-O stretching of the nitro group, C-N stretching, and C-O stretching of the dioxolane ring.

Conclusion

The synthesis of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane via nucleophilic aromatic substitution is a robust and reproducible method. This guide provides a detailed protocol and a comparative analysis with other biologically relevant azaspiro[4.5]decane derivatives. The versatility of the spirocyclic scaffold, combined with the potential for further modification of the nitropyridine ring, makes this class of compounds a rich area for exploration in drug discovery and development. By following the outlined procedures and understanding the underlying chemical principles, researchers can confidently synthesize and evaluate this and related compounds in their own laboratories.

References

  • Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. Benchchem.
  • A Comparative Guide to the Reactivity of 5-Chloro-2-nitropyridine in Nucleophilic Aromatic Substitution. Benchchem.
  • 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane. Santa Cruz Biotechnology.
  • 1,4-Dioxa-8-azaspiro(4.5)decane. PubChem.
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  • 1,4-Dioxa-8-azaspiro[4.5]decane synthesis. ChemicalBook.
  • 1 4-dioxa-8-azaspiro(4.5)decane(42899-11-6) 1 h nmr. ChemicalBook.
  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate.
  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed.
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI.
  • 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). MDPI.
  • 1,4-Dioxa-8-azaspiro 4.5 decane 98 177-11-7. Sigma-Aldrich.
  • 8-Azaspiro[4.5]decane-7,9-dione, 8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-. US EPA.
  • 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5- dihydro. MDPI. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFL7zGPnPtR91IWckSm24a7jlaHbxJnpJp5eYOe8FEkl7a5TLSDpAZGSmAHoE4xML2PDzBGxiv2jVg0asusNLx-LXdTzgIwOfW4SO7q7mpHGyWrvNvi7LTlCkg37jQMHsGO8HJetUJrlTQP5ty0vAQkjY=
  • 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. PubMed. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8xVNjq4X2yo18CIKJBtGmT8plR7_r06LdrUtfA-Zybt9ysfLkOQVncD4uStkWSkdaSUhUxe8MwZ3g72GCZPWrtUZ8RAPn6AIGHcWWwADFn5OsUfr3iFaErQ2Yb9VXyTiU6f0=
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane. As a specialized chemical, adherence to rigorous safety and dis...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane. As a specialized chemical, adherence to rigorous safety and disposal procedures is paramount to ensure the well-being of laboratory personnel and the protection of our environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.

Hazard Identification and Risk Assessment: A Profile by Structural Analogy

  • Nitropyridine Moiety: Data from structurally related nitropyridine derivatives indicate that this class of compounds should be handled as hazardous.[1] Key potential hazards include toxicity if swallowed, inhaled, or in contact with skin, as well as skin and eye irritation.[1][2] Nitropyridines may also pose respiratory irritation risks and are potentially toxic to aquatic life.[1] Furthermore, pyridine itself is a highly flammable liquid and vapor.[3][4] Thermal decomposition of nitrogen-containing heterocyclic compounds can be a concern, potentially releasing toxic gases such as nitrogen oxides (NOx) and carbon monoxide (CO).[4][5]

  • 1,4-Dioxa-8-azaspiro[4.5]decane Backbone: The parent spirocycle is classified as a skin and eye irritant and may cause respiratory irritation.[6][7]

Based on this analysis, 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane must be presumed hazardous and disposed of exclusively as regulated chemical waste.[1][8] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1]

Table 1: Inferred Hazard Profile of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Hazard CategoryInferred RiskRationale based on Structural Analogs
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.Nitropyridine derivatives are known to be toxic.[1][3]
Skin Corrosion/Irritation Causes skin irritation.Both nitropyridine and spirocyclic amine analogs are cited as skin irritants.[6][9]
Eye Damage/Irritation Causes serious eye irritation.Both nitropyridine and spirocyclic amine analogs are cited as serious eye irritants.[6][9]
Respiratory Hazard May cause respiratory irritation.Both parent structures are associated with respiratory tract irritation.[1][7]
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.A common hazard for nitropyridine derivatives.[1]
Physical Hazard Potential for flammable vapors and hazardous decomposition.Pyridine is flammable; thermal decomposition of nitrogenous compounds can release toxic gases.[4][5]

Prerequisites for Safe Handling and Disposal

Prior to handling or preparing this compound for disposal, ensure the following engineering controls and Personal Protective Equipment (PPE) are in place.

Engineering Controls
  • Chemical Fume Hood: All handling and aliquoting of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane and its waste must be performed within a properly functioning and certified laboratory chemical fume hood.[3][4]

  • Safety Stations: An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance from the work area.[3][4]

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a conservative assessment of the combined risks.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale and Best Practices
Eye/Face Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US).[6][10]Protects against splashes and airborne particulates.
Hand Protection Butyl rubber or PVA gloves are recommended.[3]Nitrile gloves may offer insufficient protection against pyridine-like compounds.[3] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. Double-gloving is a recommended best practice.
Body Protection A fully-buttoned, flame-resistant lab coat.[10]Protects skin from contact and provides a barrier against splashes.
Respiratory Protection A NIOSH/MSHA-approved respirator may be required if there is a risk of generating dust or aerosols outside of a fume hood.[4][10]Use is dependent on the specific handling procedure and institutional safety assessment.

Spill Management Protocol

Accidental spills must be managed immediately and safely.

  • Alert Personnel: Immediately notify all personnel in the vicinity of the spill.

  • Evacuate: If the spill is large or generates significant dust or vapors, evacuate the immediate area.

  • Control Access: Prevent entry into the affected area.

  • Don PPE: Before cleanup, don the appropriate PPE as detailed in Table 2.

  • Cleanup Procedure:

    • Use a dry cleanup method to avoid generating dust.[2]

    • Gently cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent.

    • Carefully sweep or scoop the absorbed material into a designated, compatible hazardous waste container.[2]

    • Decontaminate the spill area with an appropriate solvent (e.g., soap and water), followed by a final rinse. Collect all cleaning materials as hazardous waste.

  • Waste Disposal: Label the container with "Hazardous Waste," the full chemical name, and "Spill Debris." Dispose of it following the procedure in Section 4.

Step-by-Step Disposal Procedure

The disposal of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane must follow a documented, compliant workflow. This process ensures the waste is managed safely from the point of generation to its final destruction.

G cluster_prep Preparation Phase cluster_accum Accumulation Phase cluster_disp Disposal Phase A Step 1: Waste Determination Identify compound as non-halogenated hazardous organic waste. B Step 2: Select Container Choose a compatible, leak-proof container with a screw-top lid. A->B C Step 3: Affix Label Attach a Hazardous Waste Label from your institution's EHS. B->C D Step 4: Waste Collection Transfer waste into the container inside a chemical fume hood. C->D E Step 5: Log Waste Update the label with the chemical name, quantity, and date. D->E F Step 6: Secure Storage Keep container tightly sealed in a designated Satellite Accumulation Area with secondary containment. E->F G Step 7: Check Container Fill Level Do not fill beyond 90% capacity. F->G H Step 8: Request Pickup Submit a waste pickup request to EHS when the container is full. G->H I Step 9: Final Handover Ensure the container exterior is clean before collection by EHS personnel. H->I

Caption: Disposal Workflow for 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane.

Protocol Details:
  • Waste Determination: This compound must be disposed of as hazardous chemical waste.[8] Based on its structure (C12H15N3O4), it is classified as a non-halogenated organic solid waste .

  • Waste Segregation & Container Selection:

    • Collect this waste in a dedicated, properly labeled container.[11]

    • The container must be constructed of a material compatible with the chemical (e.g., high-density polyethylene - HDPE) and have a tightly sealing screw-top cap.[8]

    • Crucially, do not mix this waste with incompatible materials. Store it separately from strong acids, bases, and oxidizing agents.[3] Never mix halogenated and non-halogenated waste streams.[7]

  • Labeling:

    • Obtain a hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[12]

    • Affix the label to the container before adding any waste.[3]

    • The label must clearly state "Hazardous Waste" and list the full chemical name: "8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane".[12] Do not use abbreviations or chemical formulas.

  • Accumulation and Storage:

    • Always keep the waste container sealed except when adding waste.[8][11] Do not leave a funnel in the container opening.[12]

    • Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[12]

    • The container must be placed in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[11]

    • Store away from heat, direct sunlight, and any sources of ignition.[3][4]

  • Final Disposal:

    • Do not fill the container beyond 90% of its capacity to allow for expansion.[13]

    • Once the container is full, complete the waste tag information and submit a chemical waste pickup request to your EHS office.[11]

    • Ensure the exterior of the container is clean and free of contamination before it is collected.[13]

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental responsibility within the scientific community.

References

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Handling

A Senior Application Scientist's Guide to Handling 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

As researchers and drug development professionals, our primary commitment is to safety, which forms the bedrock of innovative and reproducible science. The handling of novel chemical entities like 8-(5-Nitropyridin-2-yl)...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary commitment is to safety, which forms the bedrock of innovative and reproducible science. The handling of novel chemical entities like 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane demands a proactive and informed approach to personal protection. Given that a comprehensive toxicological profile for this specific molecule is not widely documented, this guide synthesizes data from its core structural motifs—a nitropyridine group and a spirocyclic diamine scaffold—to establish a robust safety framework. Our approach is grounded in the principle of treating compounds with unknown toxicity with a high degree of caution.

Immediate Safety and Hazard Assessment

A risk assessment is the first step before any laboratory work.[1] The hazard profile of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is inferred from its constituent parts. The nitropyridine moiety suggests potential toxicity and genotoxicity, while the azaspirodecane structure points towards irritant properties.[2][3][4]

Hazard Category Inferred Risk Rationale & Authoritative Source
Acute Oral Toxicity Harmful if swallowed.Nitropyridine derivatives are classified as toxic or harmful if swallowed.[5][6]
Skin Corrosion/Irritation Causes skin irritation.Both nitropyridines and 1,4-Dioxa-8-azaspiro[4.5]decane are known skin irritants.[2][3][4][5]
Serious Eye Damage/Irritation Causes serious eye irritation.This is a consistent warning for both parent scaffolds.[2][4][5] Direct contact can cause significant damage.[3]
Respiratory Irritation May cause respiratory irritation.Inhalation of dust or aerosols should be avoided.[2][3][4][5]
Germ Cell Mutagenicity Suspected of causing genetic defects.Nitropyridine has been identified as a genotoxic agent due to its ability to damage DNA.[3]
Incompatibilities Strong oxidizing agents.This is a common incompatibility for amine-containing and organic compounds.[7][8]

Core Principles of Protection: Mitigating Exposure Routes

Effective protection hinges on creating barriers against the primary routes of chemical exposure: inhalation, dermal contact, ocular contact, and ingestion.

  • Inhalation: The most direct route of exposure, especially when handling powders or volatile solutions. All work must be conducted within a certified chemical fume hood to ensure adequate ventilation and capture of airborne particles or vapors.[1][9][10]

  • Dermal (Skin) Contact: Absorption through the skin is a significant risk. Nitropyridines can be harmful upon skin contact.[5] A combination of a lab coat and appropriate gloves is essential to prevent accidental exposure.[9]

  • Ocular (Eye) Contact: The eyes are extremely sensitive to chemical splashes. Chemical splash goggles are mandatory to prevent serious irritation or damage.[9][11]

  • Ingestion: Accidental ingestion is prevented through strict adherence to laboratory protocols, such as never eating, drinking, or applying cosmetics in the lab, and thorough hand washing after work.[2][12][13]

Personal Protective Equipment (PPE) Selection Workflow

The level of PPE required is dictated by the specific task and the physical form of the chemical. The following decision workflow illustrates how to select the appropriate level of protection for handling 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane.

PPE_Selection_Workflow PPE Selection for 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane start Start: Assess Task task_type What is the physical form and scale of the operation? start->task_type solid_handling Handling Solid (Weighing, transfer) task_type->solid_handling Solid / Small Scale solution_handling Working with Solutions (Reaction setup, transfer) task_type->solution_handling Liquid / Reaction Scale spill_cleanup Spill or Non-Routine (Large quantity, uncontrolled release) task_type->spill_cleanup Spill / Emergency ppe_solid Required PPE: - Certified Fume Hood - Lab Coat - Chemical Splash Goggles - Double Nitrile Gloves solid_handling->ppe_solid ppe_solution Required PPE: - Certified Fume Hood - Chemical Resistant Lab Coat/Gown - Chemical Splash Goggles & Face Shield - Double Nitrile Gloves solution_handling->ppe_solution ppe_spill Required PPE: - Chemical Resistant Coverall - Goggles & Face Shield - Heavy-duty Nitrile/Butyl Gloves - Consider Respirator (based on spill size) spill_cleanup->ppe_spill

Caption: PPE Selection Workflow Diagram.

Detailed PPE Protocols & Operational Plans

Scenario 1: Handling the Solid Compound (e.g., Weighing, Aliquoting)

This operation carries a high risk of generating airborne dust particles.

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with the sash at the lowest practical height.[1] Place equipment towards the back of the hood to ensure optimal airflow.[1]

  • Hand Protection: Double gloving is required.[14] Wear two pairs of powder-free nitrile gloves.[9][15] The outer glove should have a long cuff that covers the sleeve of the lab coat.[15] Change the outer glove immediately if contamination is suspected, and change both gloves at least every 30-60 minutes.[15]

  • Body Protection: Wear a clean, long-sleeved laboratory coat that fastens securely.[9]

  • Eye and Face Protection: Wear chemical splash goggles that provide a full seal around the eyes.[9][11]

Scenario 2: Working with Solutions (e.g., Dissolving, Transfers, Reactions)

This scenario introduces the risk of splashes and aerosol generation.

  • Engineering Controls: Continue to work exclusively within a chemical fume hood.[1]

  • Hand Protection: Follow the same double-gloving protocol with powder-free nitrile gloves as described for handling solids.[14]

  • Body Protection: A disposable, back-closing gown made of a low-lint material is recommended over a standard lab coat to provide superior protection against splashes.[14] Ensure cuffs are tight-fitting.[14]

  • Eye and Face Protection: In addition to chemical splash goggles, a full-face shield must be worn over the goggles, especially when transferring solutions or running reactions under pressure or heat, to protect against splashes.[14]

Disposal Plan

Proper waste management prevents contamination and ensures compliance.

  • Solid Waste: All contaminated solid waste, including gloves, weigh boats, paper towels, and disposable gowns, must be placed in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated "Organic Liquid" waste container.[9] Do not pour any amount down the drain.[9]

  • Container Type: Per guidance for relatively unreactive organic reagents, waste should be collected in appropriate, sealed containers (often designated as container 'A' in institutional waste protocols).[4]

  • Final Disposal: All waste must be disposed of through your institution's approved hazardous waste management program.[7]

By implementing these rigorous safety protocols, you establish a self-validating system of protection, ensuring both personal safety and the integrity of your research.

References

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